4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chlorophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRLOJECISNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202191 | |
| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53911-68-5 | |
| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53911-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053911685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a valuable cyclic anhydride intermediate in organic and medicinal chemistry. The document delineates two robust synthetic pathways to the key precursor, 3-(4-chlorophenyl)glutaric acid, and details the subsequent cyclization to the target anhydride. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis. This guide emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.
Introduction and Strategic Overview
This compound, also known by its synonyms β-(4-Chlorophenyl)glutaric anhydride or 3-(p-chlorophenyl)glutaric anhydride, is a pivotal intermediate, notably in the synthesis of pharmaceuticals such as Baclofen, a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] Its reactive anhydride functionality allows for various nucleophilic ring-opening reactions, making it a versatile building block for creating diverse molecular scaffolds.[2]
The primary and most direct route to the target compound is the intramolecular dehydration of 3-(4-chlorophenyl)glutaric acid. This guide, therefore, is structured in two main parts:
-
Part A: Synthesis of the Dicarboxylic Acid Precursor, 3-(4-chlorophenyl)glutaric acid. Two effective and well-documented methods are presented, offering flexibility based on available starting materials and laboratory capabilities.
-
Part B: Cyclization to this compound. A detailed protocol for the dehydration of the glutaric acid derivative to the final cyclic anhydride is provided, emphasizing conditions that ensure high purity and yield.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic strategy for this compound.
Part A: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
The cornerstone of this synthesis is the efficient preparation of the substituted glutaric acid precursor. We present two validated methods.
Method 1: Knoevenagel Condensation and Michael Addition Route
This classical approach builds the carbon skeleton from readily available starting materials: 4-chlorobenzaldehyde and ethyl acetoacetate. The reaction proceeds through a cascade of a Knoevenagel condensation, a Michael addition, and subsequent saponification and decarboxylation.
Rationale: This method is highly versatile and provides a logical, step-by-step construction of the target molecule. The use of a base like piperidine for the initial condensation is a mild and effective choice. The subsequent hydrolysis and decarboxylation under strong basic conditions is a standard and robust transformation.[1]
Step 1: Synthesis of p-Chlorobenzylidene-bis-acetoacetic ester
-
To a mixture of 28 g of p-chlorobenzaldehyde and 52 g of ethyl acetoacetate in a suitable reaction vessel, add 4 mL of piperidine at 0°C.
-
Allow the mixture to stand at 0-5°C for one hour, then stir at 20-25°C for 24 hours.
-
Add 200 mL of absolute ethanol to the reaction mixture.
-
Thoroughly chill the mixture to induce precipitation and filter the solid product.
-
Wash the precipitate with 50% ethanol until a white product is obtained.
Step 2: Hydrolysis to 3-(4-chlorophenyl)glutaric acid
-
Prepare a hot solution of 200 g of potassium hydroxide in 150 mL of water.
-
Add the p-chlorobenzylidene-bis-acetoacetic ester from Step 1 portionwise to the stirred, hot KOH solution.
-
Maintain the reaction mixture at 90-95°C for 2 hours.[1]
-
After cooling, dilute the mixture with two volumes of water and wash with diethyl ether to remove non-polar impurities.
-
Slowly acidify the aqueous layer with approximately 550 mL of concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid.[3]
-
Chill the mixture thoroughly and collect the precipitate by filtration.
-
Wash the filter cake several times with ice-cold water and dry in vacuo at 60°C.
Method 2: Hydrolysis of a Pre-formed Precursor
This method is applicable if a suitable advanced intermediate, such as a nitrile or ester derivative of 3-(4-chlorophenyl)glutaric acid, is available. A common starting point in related syntheses is a cyano- or ester-containing intermediate, often referred to as a "baclofen impurity".[3][4]
Rationale: This is a more direct route if the precursor is accessible. Strong base-catalyzed hydrolysis is a highly effective method for converting nitriles and esters to carboxylic acids simultaneously.
-
Dissolve the precursor intermediate (e.g., a cyano-ester derivative) in a 30 N aqueous solution of potassium hydroxide (e.g., 157 g of precursor in 420 mL of KOH solution).[3]
-
Heat the reaction mixture with stirring at 85-90°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (2:3 v/v).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 400 mL of dichloromethane and 500 mL of deionized water and stir for 20 minutes for extraction.
-
Separate the aqueous and organic layers, discarding the organic layer.
-
Acidify the aqueous layer to pH 1-2 with 6 M hydrochloric acid to precipitate the product.[3]
-
Filter the precipitated solid, wash with deionized water, and dry under vacuum at 55-60°C for 5 hours.
| Parameter | Method 1 (from Aldehyde) | Method 2 (from Impurity) |
| Starting Materials | 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Piperidine | "Baclofen Impurity 9" (or similar advanced intermediate) |
| Key Reagents | KOH, Concentrated HCl | KOH, 6 M HCl |
| Reaction Temp. | 90-95°C (Hydrolysis) | 85-90°C (Hydrolysis) |
| Reported Yield | Good (Specific value not provided in source) | 86.4%[3] |
| Purity (after purif.) | High (Recrystallization may be needed) | 99.9% (HPLC, after recrystallization from MIBK)[3] |
| Melting Point | Not specified | 166.5–167.3 °C[3] |
Part B: Synthesis of this compound
The final step is the intramolecular cyclization of 3-(4-chlorophenyl)glutaric acid via dehydration. While simple heating can effect this transformation, the use of a dehydrating agent such as acetic anhydride typically results in a cleaner reaction and a purer product.[5][6] This method avoids the very high temperatures (e.g., 800°C) or harsh dehydrating agents like P₂O₅ that are sometimes used for anhydride synthesis.[7]
Mechanism Rationale: The mechanism involves the formation of a mixed anhydride by the reaction of one of the carboxylic acid groups with acetic anhydride. The second carboxylic acid group then acts as an intramolecular nucleophile, attacking the more electrophilic carbonyl carbon of the mixed anhydride and displacing acetate as a leaving group to form the stable six-membered cyclic anhydride.
Caption: Mechanism of anhydride formation using acetic anhydride.
Experimental Protocol (Adapted from a similar procedure)
This protocol is adapted from a well-established procedure for the synthesis of a substituted glutaric anhydride.[8]
-
Place the dried 3-(4-chlorophenyl)glutaric acid (e.g., 0.1 mole) into a round-bottom flask equipped with a reflux condenser protected by a drying tube (e.g., calcium chloride).
-
Add acetic anhydride (e.g., 1.5-2 molar equivalents). The use of acetic anhydride as both reagent and solvent is effective. For larger scales, a co-solvent might be considered, but for this transformation, neat acetic anhydride is preferred.
-
Heat the mixture gently under reflux (boiling point of acetic anhydride is ~139°C) for 1-2 hours.
-
After cooling, remove the excess acetic acid and acetic anhydride by distillation under reduced pressure (water aspirator followed by an oil pump).[8]
-
The resulting crude product, which may be an oil or a semi-solid, can be purified by vacuum distillation or recrystallization. For recrystallization, a solvent system such as hot ethyl acetate with the slow addition of hexane can be effective.[6]
| Parameter | Value / Description |
| Starting Material | 3-(4-Chlorophenyl)glutaric Acid |
| Reagent | Acetic Anhydride |
| Reaction Temp. | ~139°C (Reflux) |
| Reaction Time | 1-2 hours |
| Work-up | Removal of volatiles under reduced pressure |
| Purification | Vacuum distillation or recrystallization (e.g., Ethyl Acetate/Hexane) |
| Product Form | White solid[9] |
| Molecular Weight | 224.64 g/mol [9] |
| Melting Point | 128-130°C |
Conclusion and Future Perspectives
The synthesis of this compound is a robust and reproducible process. The key to a successful outcome lies in the careful preparation and purification of the 3-(4-chlorophenyl)glutaric acid precursor, for which two effective methods have been detailed. The final cyclization using acetic anhydride is an efficient and clean method for generating the target cyclic anhydride. This guide provides the necessary technical detail and scientific rationale to empower researchers in their synthetic endeavors, whether for the development of new pharmaceuticals or as a starting point for further chemical exploration.
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. nbinno.com [nbinno.com]
- 3. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 5. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
A Comprehensive Technical Guide to 3-(p-Chlorophenyl)glutaric Anhydride: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is paramount for successful drug synthesis and formulation. This guide provides an in-depth technical overview of 3-(p-Chlorophenyl)glutaric anhydride, a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Baclofen, a muscle relaxant. As a Senior Application Scientist, this document is crafted to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary for the effective handling, characterization, and application of this important chemical entity. Our focus extends beyond a mere compilation of data, aiming to provide a causal understanding behind experimental choices and to ensure the trustworthiness of the described protocols.
Chemical Identity and Core Physicochemical Properties
3-(p-Chlorophenyl)glutaric anhydride, a cyclic dicarboxylic anhydride, presents as a white solid under standard conditions[1]. Its molecular structure, characterized by a chlorophenyl group attached to a glutaric anhydride ring, dictates its reactivity and physical characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-chlorophenyl)oxane-2,6-dione | [2] |
| CAS Number | 53911-68-5 | [1][2] |
| Molecular Formula | C₁₁H₉ClO₃ | [1][2] |
| Molecular Weight | 224.64 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 128-130 °C | [1] |
| Boiling Point | 393 °C | [1] |
| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate. | [1] |
Synthesis Pathway Overview:
The primary route to 3-(p-Chlorophenyl)glutaric anhydride involves the dehydration of its corresponding dicarboxylic acid, 3-(p-Chlorophenyl)glutaric acid[3]. This precursor is typically synthesized through a multi-step process. A common starting point is the reaction of 4-chlorobenzaldehyde with a suitable active methylene compound.
Analytical Characterization: Protocols and Methodologies
A robust analytical framework is essential for verifying the identity, purity, and stability of 3-(p-Chlorophenyl)glutaric anhydride. The following sections detail the experimental protocols for its comprehensive characterization.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is generally suitable for a molecule with the polarity of 3-(p-Chlorophenyl)glutaric anhydride. The following protocol is adapted from established methods for the analysis of Baclofen and its impurities, which share structural similarities[4][5][6][7][8].
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm, a wavelength where the chlorophenyl chromophore exhibits significant absorbance.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-(p-Chlorophenyl)glutaric anhydride.
-
Dissolve in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Self-Validation: The method's suitability should be confirmed by assessing parameters such as linearity, precision, accuracy, and specificity according to ICH guidelines. This involves analyzing a series of known concentrations of the analyte and any known impurities.
Spectroscopic Identification
Rationale: Spectroscopic techniques provide definitive structural information, confirming the identity of the compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include multiplets for the diastereotopic methylene protons of the glutaric anhydride ring, a multiplet for the methine proton, and signals in the aromatic region corresponding to the p-substituted chlorophenyl group.
-
¹³C NMR: Carbon signals for the two carbonyl groups, the aliphatic carbons of the ring, and the aromatic carbons of the chlorophenyl substituent are anticipated.
2.2.2. Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a powerful tool for identifying functional groups. For an anhydride, the characteristic carbonyl stretching frequencies are key identifiers.
Experimental Protocol:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Absorptions:
-
C=O Stretching: Two distinct, strong absorption bands are expected for the symmetric and asymmetric stretching of the anhydride carbonyl groups, typically in the region of 1850-1750 cm⁻¹.
-
C-O Stretching: A strong band in the 1300-900 cm⁻¹ region corresponding to the C-O-C stretching of the anhydride.
-
Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: A band in the 850-550 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Expected Results:
-
The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 224.64 g/mol should be observed.
-
Characteristic fragmentation patterns, such as the loss of CO or CO₂, can provide further structural elucidation.
Thermal Analysis
Rationale: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and melting behavior of the compound[12]. This information is vital for handling, storage, and downstream processing.
2.3.1. Thermogravimetric Analysis (TGA)
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an appropriate pan (e.g., alumina).
-
Heating Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Expected Results: The TGA curve will show the weight loss of the sample as a function of temperature. A stable compound will exhibit a flat baseline until the onset of decomposition. The decomposition temperature and the presence of any residual mass can be determined.
2.3.2. Differential Scanning Calorimetry (DSC)
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes its melting point.
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen).
Expected Results: The DSC thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Application in Drug Development: A Key Intermediate for Baclofen
3-(p-Chlorophenyl)glutaric anhydride serves as a critical intermediate in the synthesis of Baclofen, a GABA-B receptor agonist used as a muscle relaxant[13]. The synthesis typically proceeds through the formation of the corresponding glutarimide, followed by a Hofmann rearrangement.
Significance of Physicochemical Properties in Synthesis:
-
Purity: High purity of the anhydride is essential to ensure a high yield and purity of the final API, minimizing the formation of impurities that could be difficult to remove in later stages.
-
Solubility: Knowledge of its solubility in various solvents is crucial for optimizing reaction conditions and for purification processes such as recrystallization.
-
Thermal Stability: Understanding the decomposition temperature from TGA helps in defining safe operating temperatures for the synthetic reactions and drying processes.
-
Melting Point: The melting point is a key indicator of purity. A sharp melting range, as determined by DSC, is indicative of a highly pure compound.
Handling and Storage
Given its nature as an anhydride, 3-(p-Chlorophenyl)glutaric anhydride is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container to prevent hydrolysis back to the dicarboxylic acid[1]. It is also advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, as it may be irritating to the eyes, respiratory system, and skin[1].
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 3-(p-Chlorophenyl)glutaric anhydride and has detailed robust analytical methodologies for its characterization. The presented data and protocols are intended to serve as a valuable resource for scientists and professionals in the field of drug development, enabling a more informed and efficient use of this key pharmaceutical intermediate. Adherence to the principles of scientific integrity and the application of self-validating analytical systems, as outlined in this guide, are fundamental to ensuring the quality and consistency of research and manufacturing outcomes.
References
- 1. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 2. 3-(p-Chlorophenyl)glutaric Anhydride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaric anhydride(108-55-4) 1H NMR [m.chemicalbook.com]
- 10. 3-METHYLGLUTARIC ANHYDRIDE(4166-53-4) 1H NMR spectrum [chemicalbook.com]
- 11. 3,3-DIMETHYLGLUTARIC ANHYDRIDE(4160-82-1) 1H NMR spectrum [chemicalbook.com]
- 12. iitk.ac.in [iitk.ac.in]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a heterocyclic compound with structural similarities to known bioactive molecules. In the absence of direct empirical data on its specific biological targets, this document synthesizes information from structurally related compounds to formulate a primary hypothesis centered on covalent modification of protein targets through acylation. We further explore potential downstream cellular consequences, including enzyme inhibition and disruption of signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both a theoretical framework and detailed experimental protocols to elucidate its precise molecular interactions and therapeutic potential.
Introduction and Molecular Profile
This compound, also identified by its synonym 3-(4-chlorophenyl)glutaric anhydride, is a synthetic small molecule featuring a dihydropyran-dione heterocyclic core substituted with a 4-chlorophenyl group. Its chemical structure suggests a high degree of reactivity, primarily attributed to the cyclic anhydride moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClO₃ | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| Appearance | White solid | [2] |
| Solubility | Slightly soluble in chloroform, DMSO, and Ethyl Acetate | [2] |
| Stability | Moisture sensitive | [2] |
The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active compounds, often contributing to target binding affinity and specificity. The dihydropyran-dione ring system, being a cyclic anhydride, is inherently electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of our primary hypothesis regarding its mechanism of action.
Primary Hypothesis: Covalent Inhibition via Protein Acylation
Based on its chemical structure as a cyclic anhydride, we postulate that the primary mechanism of action of this compound involves the covalent modification of nucleophilic residues on protein targets. Cyclic anhydrides are known to be potent acylating agents, readily reacting with nucleophiles such as the side chains of lysine (amine), serine (hydroxyl), and threonine (hydroxyl) residues in proteins.[3][4]
This acylation would result in the opening of the pyran-dione ring and the formation of a stable amide or ester bond with the target protein, leading to a covalent adduct. Such an irreversible or slowly reversible modification can profoundly alter the protein's structure, function, and interactions with other molecules.
Caption: Proposed acylation of a protein by this compound.
Potential Biological Consequences and Therapeutic Implications
The covalent modification of key proteins can lead to a range of biological effects. Drawing parallels from structurally related compounds, we can infer potential therapeutic applications for this compound.
Enzyme Inhibition
Many enzymes rely on critical nucleophilic residues within their active sites for catalysis. Covalent modification of these residues by the compound could lead to irreversible enzyme inhibition.[5] This is a common mechanism for many drugs. Given the structural similarities to certain kinase inhibitors, it is plausible that this compound could target enzymes within signaling pathways crucial for cell proliferation and survival.[6][7][8]
Anticancer Activity
Numerous pyran and dihydropyran derivatives, particularly those bearing a 4-chlorophenyl moiety, have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[9] For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to inhibit the kinase AKT2/PKBβ and exhibit anti-glioma activity.[6][7][8] It is therefore hypothesized that this compound may exert anticancer effects by targeting proteins involved in cancer cell proliferation, survival, or metabolism. Other compounds containing a 4-chlorophenyl group have been found to inhibit tubulin polymerization, a validated anticancer mechanism.[10]
Proposed Experimental Workflows for Mechanism of Action Elucidation
To validate the proposed mechanism of action, a systematic experimental approach is required. The following workflows are designed to test the central hypothesis of covalent protein modification and to identify the specific molecular targets and cellular pathways affected.
Workflow 1: Assessment of Covalent Binding
Objective: To determine if this compound covalently modifies proteins.
Caption: Experimental workflow to assess covalent protein binding.
Detailed Protocol:
-
Incubation: Incubate this compound with a model protein rich in nucleophilic residues (e.g., bovine serum albumin, BSA) at various concentrations and time points.
-
Removal of Unbound Compound: Subject the reaction mixture to extensive dialysis or size-exclusion chromatography to remove any non-covalently bound compound.
-
Mass Spectrometry Analysis: Analyze the protein sample by high-resolution mass spectrometry (e.g., LC-ESI-QTOF MS) to detect an increase in mass corresponding to the molecular weight of the compound.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to identify the specific amino acid residues that have been modified.
-
SDS-PAGE Analysis: Run the samples on SDS-PAGE. A covalent modification may result in a detectable shift in the protein's electrophoretic mobility.
Workflow 2: Target Identification using Chemical Proteomics
Objective: To identify the specific protein targets of this compound in a cellular context.
Caption: Chemical proteomics workflow for target identification.
Detailed Protocol:
-
Probe Synthesis: Synthesize an analog of the compound containing a bio-orthogonal tag, such as an alkyne or azide group, for subsequent "click chemistry" ligation.
-
Cell Treatment and Lysis: Treat cultured cells (e.g., a cancer cell line) with the tagged probe. Lyse the cells to obtain a total protein extract.
-
Click Chemistry: React the cell lysate with a corresponding reporter tag (e.g., biotin-azide if using an alkyne probe) via a copper-catalyzed or copper-free click reaction.
-
Affinity Purification: Use streptavidin-coated beads to enrich for biotin-tagged proteins (i.e., the covalent targets of the probe).
-
Proteomic Analysis: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow 3: Cellular Pathway Analysis
Objective: To determine the effect of the compound on key cellular signaling pathways.
Detailed Protocol:
-
Cell Viability Assays: Perform dose-response studies in a panel of cancer cell lines to determine the compound's IC₅₀ for cytotoxicity.
-
Kinase Profiling: Based on the structural alerts for kinase inhibition, screen the compound against a panel of purified kinases to identify potential direct enzymatic targets.
-
Western Blot Analysis: Treat cells with the compound and perform Western blotting to analyze the phosphorylation status of key signaling proteins, such as those in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6][7][8]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employ techniques such as Annexin V/PI staining or caspase activity assays to determine if the compound induces apoptosis.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a reactive molecule with the potential to act as a covalent modifier of protein function. The proposed hypothesis of protein acylation provides a solid foundation for future research. The experimental workflows outlined in this guide offer a systematic approach to elucidate its precise mechanism of action, identify its molecular targets, and explore its therapeutic potential, particularly in the context of oncology. Successful execution of these studies will be critical in advancing our understanding of this compound and its potential translation into a novel therapeutic agent.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 3. fiveable.me [fiveable.me]
- 4. nbinno.com [nbinno.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to β-(4-Chlorophenyl)glutaric Anhydride (CAS No. 53911-68-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of β-(4-chlorophenyl)glutaric anhydride (CAS No. 53911-68-5), a pivotal chemical intermediate in modern organic and medicinal chemistry. The document delves into the compound's detailed chemical structure, physicochemical properties, and robust synthesis protocols. Emphasis is placed on its critical role as a precursor in the manufacturing of Baclofen, a clinically significant muscle relaxant. Furthermore, this guide explores the broader synthetic utility of this cyclic anhydride, underpinned by an analysis of its reactivity. Detailed experimental procedures, spectroscopic data, and safety protocols are included to furnish researchers and drug development professionals with the requisite knowledge for its effective and safe application.
Introduction
β-(4-Chlorophenyl)glutaric anhydride, also known as 3-(4-chlorophenyl)glutaric anhydride or 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, is a cyclic anhydride derivative of glutaric acid.[1] Its chemical structure, featuring a reactive anhydride ring and a substituted phenyl group, renders it a valuable building block in organic synthesis.[2] The paramount application of this compound lies in its role as a key intermediate in the industrial synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative utilized for its muscle relaxant properties.[2] The efficient and high-yield production of Baclofen is intrinsically linked to the availability of high-purity β-(4-chlorophenyl)glutaric anhydride.[2] Beyond this well-established application, its inherent reactivity as a cyclic anhydride opens avenues for its use in the synthesis of diverse molecular architectures, including novel drug candidates and functional materials.[2]
Chemical Structure and Properties
The chemical identity of β-(4-chlorophenyl)glutaric anhydride is defined by the following structural and physical characteristics:
| Property | Value | Reference(s) |
| CAS Number | 53911-68-5 | [1] |
| Molecular Formula | C₁₁H₉ClO₃ | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-(4-Chlorophenyl)glutaric anhydride, β-(p-Chlorophenyl)glutaric anhydride | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 393.2 ± 42.0 °C at 760 mmHg | [3] |
| Flash Point | 176.0 ± 26.9 °C | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [4] |
| Stability | Moisture sensitive, hygroscopic | [1] |
Chemical Structure Diagram:
References
Spectroscopic Characterization of 4-(4-chlorophenyl)oxane-2,6-dione: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-chlorophenyl)oxane-2,6-dione, a substituted cyclic anhydride of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of 4-(4-chlorophenyl)oxane-2,6-dione
4-(4-chlorophenyl)oxane-2,6-dione, also known as 3-(4-chlorophenyl)glutaric anhydride, belongs to the class of cyclic anhydrides. These motifs are prevalent in pharmacologically active molecules and serve as versatile building blocks in organic synthesis. The incorporation of a 4-chlorophenyl substituent introduces specific electronic and steric properties that can significantly influence the molecule's reactivity, bioavailability, and therapeutic efficacy. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques provide the necessary tools for this rigorous characterization. This guide will detail the expected spectroscopic signatures of 4-(4-chlorophenyl)oxane-2,6-dione and provide the foundational knowledge for its unambiguous identification.
Chemical Structure:
Caption: Molecular structure of 4-(4-chlorophenyl)oxane-2,6-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 4-(4-chlorophenyl)oxane-2,6-dione is expected to exhibit distinct signals corresponding to the protons on the oxane ring and the aromatic ring.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | Doublet (d) | 2H | Ar-H (ortho to Cl) |
| ~ 7.3 | Doublet (d) | 2H | Ar-H (meta to Cl) |
| ~ 3.5 - 3.8 | Multiplet (m) | 1H | H-4 |
| ~ 2.8 - 3.1 | Multiplet (m) | 4H | H-3, H-5 |
Expertise & Experience in Interpretation:
-
Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (~7.0-7.5 ppm). The protons ortho to the chlorine atom will be slightly downfield due to the anisotropic effect of the chlorine, while the meta protons will be slightly upfield. The coupling between these adjacent protons will result in the doublet splitting pattern.
-
Oxane Ring Protons: The proton at the C-4 position (methine proton) will be a multiplet due to coupling with the adjacent methylene protons at C-3 and C-5. Its chemical shift will be influenced by the neighboring aromatic ring and the electron-withdrawing anhydride functionality. The methylene protons at C-3 and C-5 will likely appear as complex multiplets due to diastereotopicity and coupling to the C-4 proton.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (C-2, C-6) |
| ~ 138 | Ar-C (C-1') |
| ~ 135 | Ar-C (C-4') |
| ~ 129 | Ar-CH (C-3', C-5') |
| ~ 128 | Ar-CH (C-2', C-6') |
| ~ 40 - 45 | C-4 |
| ~ 30 - 35 | C-3, C-5 |
Expertise & Experience in Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons of the anhydride group (C-2 and C-6) are expected to be the most downfield signals in the spectrum, typically appearing around 170 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 120-140 ppm. The carbon attached to the chlorine atom (C-4') and the carbon attached to the oxane ring (C-1') will be quaternary and their signals will be less intense. The chemical shifts of the protonated aromatic carbons will be influenced by the position relative to the chlorine atom.
-
Oxane Ring Carbons: The aliphatic carbons of the oxane ring will be found in the upfield region of the spectrum. The C-4 carbon, being attached to the aromatic ring, will be more downfield compared to the C-3 and C-5 methylene carbons.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh approximately 5-10 mg of purified 4-(4-chlorophenyl)oxane-2,6-dione into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive method for the identification of functional groups within a molecule.
Predicted IR Spectrum
The IR spectrum of 4-(4-chlorophenyl)oxane-2,6-dione will be dominated by the characteristic absorptions of the cyclic anhydride and the substituted aromatic ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1820 - 1780 | Strong | Asymmetric C=O stretch (anhydride) |
| ~ 1760 - 1740 | Strong | Symmetric C=O stretch (anhydride) |
| ~ 1600, 1480 | Medium | Aromatic C=C stretch |
| ~ 1250 - 1000 | Strong | C-O-C stretch (anhydride) |
| ~ 850 - 800 | Strong | C-Cl stretch |
Expertise & Experience in Interpretation:
-
Carbonyl Stretching: The most diagnostic feature of a cyclic anhydride is the presence of two strong carbonyl (C=O) stretching bands.[1] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. The positions of these bands can be influenced by ring strain and electronic effects.
-
Aromatic and Aliphatic C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).
-
C-O-C Stretching: A strong band corresponding to the C-O-C stretching of the anhydride linkage is expected in the fingerprint region.
-
C-Cl Stretching: A strong absorption in the lower frequency region of the fingerprint region is indicative of the C-Cl bond.
Experimental Protocol for FTIR Analysis
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 4-(4-chlorophenyl)oxane-2,6-dione sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum
Molecular Ion Peak:
The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of 4-(4-chlorophenyl)oxane-2,6-dione (C₁₁H₉ClO₃). The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.
Predicted Fragmentation Pattern:
The fragmentation of 4-(4-chlorophenyl)oxane-2,6-dione is likely to proceed through several key pathways:
-
Loss of CO₂: A common fragmentation pathway for cyclic anhydrides is the loss of a molecule of carbon dioxide (CO₂), resulting in a fragment ion at [M - 44]⁺.
-
Loss of CO: Another possible fragmentation is the loss of a carbon monoxide (CO) molecule, leading to a fragment at [M - 28]⁺.
-
Cleavage of the Oxane Ring: The oxane ring can undergo cleavage, leading to various fragment ions.
-
Fragmentation of the Chlorophenyl Group: The chlorophenyl group can also fragment, for example, by loss of a chlorine radical.
Caption: Predicted major fragmentation pathways.
Experimental Protocol for Mass Spectrometry Analysis
Sample Preparation (Direct Infusion ESI):
-
Prepare a dilute solution of 4-(4-chlorophenyl)oxane-2,6-dione (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good ionization efficiency.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain more detailed fragmentation information.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 4-(4-chlorophenyl)oxane-2,6-dione. Each technique offers complementary information, allowing for the complete elucidation of the molecule's structure. The predicted spectroscopic data and the experimental protocols detailed in this guide serve as a valuable resource for researchers working with this compound and its analogues, ensuring the quality and integrity of their scientific endeavors.
References
Dihydropyran-2,6-dione Derivatives: A Pharmacological Deep Dive into Synthesis, Mechanism, and Therapeutic Potential
Abstract
The dihydropyranone scaffold, specifically the 5,6-dihydropyran-2-one and related structures, represents a privileged pharmacophore in modern medicinal chemistry.[1] Found in a multitude of natural products and synthetic compounds, these heterocyclic systems exhibit a remarkable breadth of biological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of dihydropyran-2,6-dione derivatives. We explore the key chemical features that drive their biological efficacy, detail validated experimental protocols for their evaluation, and present a forward-looking perspective on their potential in next-generation drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.
The Dihydropyranone Core: A Privileged Scaffold
The dihydropyran-2-one ring is a six-membered heterocyclic lactone. The defining feature of many biologically active derivatives is the α,β-unsaturated carbonyl group within this ring system. This electrophilic center is a key determinant of the molecule's reactivity and its ability to interact with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1] This capacity for covalent modification underpins many of the observed biological effects and makes the scaffold a valuable starting point for the design of targeted inhibitors.[1]
Natural products containing this core structure, such as kawain (anxiolytic), pironetin (immunosuppressive), and rugulactone (anticancer), have long highlighted its therapeutic potential.[1] Synthetic chemistry has further expanded the accessible chemical space, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
Synthetic Strategies: Accessing Chemical Diversity
The construction of the dihydropyranone ring is a central focus of synthetic organic chemistry. A variety of robust methods have been developed to generate these scaffolds, often with high stereocontrol. Key strategies include:
-
Hetero-Diels-Alder (HDA) Reactions: This cycloaddition approach, particularly using electron-rich dienes like the Brassard diene with aldehydes, provides a powerful and convergent route to highly functionalized dihydropyranones.[4]
-
Intramolecular Cyclization: Methods such as the AgOTf-catalyzed intramolecular cyclization of phenoxyethynyl diols offer mild conditions for forming the lactone ring.[4]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for constructing the cyclic ether core, offering good functional group tolerance.
-
Multi-component Reactions: One-pot procedures, such as the reaction of 4-hydroxy-6-methyl-2-pyrone, an aldehyde, and ethyl cyanoacetate, allow for the rapid assembly of complex dihydropyranopyran derivatives.[5]
The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry, enabling the creation of diverse libraries for biological screening.
Caption: General workflow for synthesis and biological evaluation.
The Spectrum of Biological Activity
Dihydropyranone derivatives have demonstrated efficacy across a wide range of therapeutic areas. The following sections detail their most significant activities, supported by quantitative data.
Anticancer and Anti-Proliferative Activity
This is one of the most extensively studied applications. These compounds often exhibit potent cytotoxicity against various cancer cell lines through mechanisms that include cell cycle arrest and apoptosis induction.[6]
A notable example is the synthetic derivative PY801 , which showed cytotoxicity against colorectal (HCT116) and breast (MCF7) cancer cells with IC₅₀ values lower than the conventional chemotherapy drug cisplatin.[1] Furthermore, PY801 was found to suppress the migration of lung cancer cells, suggesting potential in preventing metastasis.[1] Another series of dihydropyranopyran derivatives has also shown significant anti-proliferative effects against SW-480 and MCF-7 cell lines.[5]
Table 1: Anticancer Activity of Dihydropyranone Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PY801 | HCT116 (Colorectal) | 8.9 | [1] |
| PY801 | MCF7 (Breast) | 9.3 | [1] |
| Dihydropyranopyran (4i) | MCF-7 (Breast) | 34.2 | [5] |
| Dihydropyranopyran (4j) | MCF-7 (Breast) | 26.6 | [5] |
| Dihydropyranopyran (4g) | SW-480 (Colon) | 34.6 | [5] |
| Dihydropyranopyran (4i) | SW-480 (Colon) | 35.9 | [5] |
Antiviral Activity
The dihydropyranone scaffold is present in the FDA-approved HIV-1 protease inhibitor Tipranavir .[1] This validates the core as a viable backbone for designing potent antiviral agents. Research has also demonstrated that certain synthetic derivatives possess activity against the Hepatitis C Virus (HCV).[1]
Antimicrobial Activity
Several derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[6] The mechanism is often linked to the disruption of essential cellular processes through covalent modification of key enzymes.
Other Therapeutic Activities
The biological reach of this scaffold extends to other important areas:
-
Anti-inflammatory: Certain derivatives have shown anti-inflammatory effects.[1]
-
Immunosuppressive: The natural product pironetin is a known immunosuppressive agent.[1]
-
CNS Activity: Natural products like kawain exhibit anxiolytic and anticonvulsant properties.[1]
-
Anti-implantation: Some dibenzopyran-6-one derivatives have shown anti-implantation activity, indicating potential as selective estrogen receptor modulators (SERMs).[7]
Core Mechanisms of Action
The diverse biological effects of dihydropyranone derivatives can be traced back to several key molecular mechanisms.
Covalent Inhibition via Michael Addition
The most prominent mechanism is the covalent modification of proteins through a Michael addition reaction. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, reacting with nucleophilic residues on proteins, particularly the thiol group of cysteine.[1] This irreversible binding can inactivate enzymes or disrupt protein-protein interactions that are critical for pathological processes.
Caption: Covalent modification of a protein via Michael addition.
Inhibition of Cell Cycle Kinases
A critical target in cancer therapy is the machinery that governs cell cycle progression. Cyclin-dependent kinases (CDKs) are central to this process. Studies have revealed that dihydropyranopyran derivatives can act as potent inhibitors of CDK2 .[5] By binding to the active site of CDK2, these compounds prevent the phosphorylation of its substrates, leading to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis in cancer cells.
Caption: Inhibition of the G1/S cell cycle transition by a CDK2 inhibitor.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for synthesizing and evaluating the biological activity of these derivatives.
Protocol: Synthesis of Dihydropyrano[4,3-b]pyran Derivatives
This protocol is adapted from a validated multi-component reaction strategy.[5]
-
Reactant Preparation: In a round-bottom flask, combine 4-Hydroxy-6-methyl-2-pyrone (1.0 mmol), the desired benzaldehyde derivative (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (0.3 mmol).
-
Solvent Addition: Add a 1:1 mixture of water and ethanol (8 mL).
-
Reaction: Reflux the mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 9:1 chloroform-ethanol.
-
Isolation: Upon completion, cool the flask in an ice bath to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to yield the pure dihydropyrano[4,3-b]pyran derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[5]
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116 or MCF7) into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dihydropyranone test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Horizons
Dihydropyran-2,6-dione derivatives have firmly established themselves as a versatile and potent class of bioactive molecules. Their synthetic accessibility and the profound biological effects mediated by well-defined mechanisms of action, such as Michael addition and kinase inhibition, make them exceptionally attractive for drug discovery.
The future of this field lies in several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the dihydropyranone core will continue to yield derivatives with enhanced potency and selectivity for specific biological targets.
-
Target Deconvolution: For compounds with promising phenotypic effects, identifying the precise protein targets will be crucial for understanding their mechanism and potential off-target effects.
-
Advanced Drug Delivery: Formulating these compounds into novel delivery systems could improve their pharmacokinetic profiles, enhance bioavailability, and reduce systemic toxicity.
-
Exploration of New Therapeutic Areas: While oncology and virology are well-explored, the potential of these derivatives in areas like neurodegenerative diseases and metabolic disorders warrants further investigation.
The dihydropyranone scaffold is not merely a chemical curiosity but a validated platform for the development of innovative therapeutics poised to address significant unmet medical needs.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globaljournals.org [globaljournals.org]
Unlocking New Therapeutic Avenues: A Technical Guide to Potential Therapeutic Targets for Chlorophenyl-Substituted Pyrans
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic compounds. Its inherent structural versatility has made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. The introduction of a chlorophenyl substituent to the pyran core has been shown to significantly modulate the pharmacological properties of these molecules, opening up new avenues for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for chlorophenyl-substituted pyrans, with a primary focus on their anticancer, anti-inflammatory, and neuroprotective activities. We will delve into the molecular mechanisms of action, present key quantitative data, and provide detailed experimental protocols for target identification and validation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Promise of Chlorophenyl-Substituted Pyrans
The fusion of a pyran ring with a chlorophenyl moiety gives rise to a class of compounds with unique physicochemical properties that often translate into enhanced biological activity. The chlorine atom, through its electron-withdrawing nature and ability to form halogen bonds, can significantly influence the binding affinity and selectivity of these molecules for their biological targets. This has led to the identification of chlorophenyl-substituted pyrans as potent modulators of key signaling pathways implicated in a range of pathologies, including cancer, inflammation, and neurodegenerative diseases. This guide will explore the most promising therapeutic targets identified to date and provide the technical framework for their further investigation.
Anticancer Therapeutic Targets
Chlorophenyl-substituted pyrans have emerged as a promising class of anticancer agents, with several studies highlighting their ability to inhibit tumor growth through the modulation of critical oncogenic signaling pathways.
Protein Kinase B (AKT2/PKBβ): A Key Target in Glioma
The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell survival, proliferation, and metabolism. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been identified as potent inhibitors of AKT2 (PKBβ), a key isoform of the AKT kinase.[1][2][3][4]
One particular compound, designated as 4j , has demonstrated significant inhibitory activity against AKT2.[1][2][4] This compound was shown to inhibit the 3D neurosphere formation in primary patient-derived glioma stem cells and exhibited potent EC50 values against glioblastoma cell lines.[1][4] Importantly, it displayed significantly less cytotoxicity against non-cancerous cells, suggesting a favorable therapeutic window.[1][4]
| Compound | Target | Assay Type | IC50 | Cell Line | EC50 | Reference |
| 4j | AKT2/PKBβ | In vitro kinase assay | 12 µM | GL261 (murine glioblastoma) | Potent (not specified) | [4] |
| 4j | AKT1/PKBα | In vitro kinase assay | 14 µM | - | - | [4] |
The diagram below illustrates the canonical PI3K/AKT signaling pathway and the point of intervention for N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.
References
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Executive Summary: This whitepaper provides a comprehensive technical framework for the in silico analysis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a small molecule with a defined chemical structure but limited publicly available biological data. As a Senior Application Scientist, the objective of this guide is to present a robust, multi-stage computational workflow designed to elucidate its potential therapeutic value. By leveraging a suite of advanced modeling techniques, from target prediction and molecular docking to molecular dynamics and ADMET profiling, researchers can generate actionable hypotheses regarding the molecule's mechanism of action, binding affinity, and drug-likeness. This document details not only the protocols for these methodologies but also the scientific rationale underpinning each decision, ensuring a self-validating and scientifically rigorous approach to modern drug discovery.[1][2][3]
Introduction: Rationale for a Computational-First Approach
The compound this compound, also known as 3-(4-chlorophenyl)glutaric anhydride, is a heterocyclic compound featuring a chlorophenyl moiety.[4] Its core structure is C₁₁H₉ClO₃ with a molecular weight of 224.64 g/mol .[5][6] While related pyran and dione structures have shown promise in antimicrobial and antitumor research, the specific biological targets and pharmacokinetic profile of this particular molecule remain largely unexplored.[7][8]
In such scenarios, an in silico, or computational, approach is the most strategic first step.[1][2] It allows for the rapid, cost-effective screening of vast biological and chemical spaces to build a data-driven hypothesis before committing to expensive and time-consuming wet-lab experiments.[2][3] This guide outlines a complete workflow to characterize the molecule's potential from initial structure to final drug-likeness assessment.
Stage 1: Ligand Preparation and Physicochemical Characterization
Before any simulation, the molecule must be accurately represented in a three-dimensional, energy-minimized state. This foundational step ensures that all subsequent calculations are based on a physically realistic conformation.
Protocol 2.1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: Acquire the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: O=C1CC(C2=CC=C(Cl)C=C2)CC(=O)O1.[9]
-
Generate 3D Coordinates: Use a molecular editor such as Avogadro or the online tool SwissADME to convert the SMILES string into a 3D structure.[10]
-
Perform Energy Minimization: Employ a classical mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF), to relax the 3D structure. This process adjusts bond lengths and angles to find a low-energy conformation.
-
Save the Structure: Export the final, minimized structure in a .sdf or .mol2 file format for use in subsequent steps.
Data Presentation: Key Physicochemical Properties
The initial computational analysis should include a profile of the molecule's fundamental properties, which are critical indicators of its potential behavior in a biological system.
| Property | Predicted Value | Significance |
| Formula | C₁₁H₉ClO₃ | Defines the elemental composition.[4][5] |
| Molecular Weight | 224.64 g/mol | Influences diffusion and absorption; within Lipinski's Rule of Five (<500).[6][11] |
| LogP (Octanol/Water) | 2.21 | Measures lipophilicity, affecting membrane permeability.[11] |
| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond; influences solubility and binding.[11] |
| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen bond. |
| Molar Refractivity | 56.25 cm³ | Relates to molecular volume and polarizability. |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | Predicts transport properties, such as intestinal absorption and BBB penetration. |
Data synthesized from chemical databases and predictive modeling tools like SwissADME.[10][12]
Stage 2: Target Identification via Ligand-Based Pharmacophore Mapping
With no known biological target, the next logical step is to predict potential protein interactions. This can be achieved using the "similarity principle," which posits that structurally similar molecules often share common biological targets.
Methodology 3.1: Reverse Pharmacophore Screening
Web servers like SwissTargetPrediction leverage vast databases of known ligand-protein interactions.[12] By submitting the structure of our query molecule, the server screens it against these databases to identify proteins whose known ligands are structurally or electrostatically similar. This provides a ranked list of the most probable macromolecular targets, forming the basis for our docking hypotheses.
Visualization: Target Prediction Workflow
The following diagram illustrates the streamlined process of identifying potential biological targets from a chemical structure.
Caption: Workflow for ligand-based target identification.
Stage 3: Structure-Based Analysis via Molecular Docking
Once a list of potential targets is generated, molecular docking is used to predict how the ligand binds to each protein's active site and to estimate the strength of this interaction.[13][14] This is a pivotal step in structure-based drug design.[15]
Protocol 4.1: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D crystal structure of a high-probability target protein (e.g., a specific kinase or enzyme) from the Protein Data Bank (PDB).
-
Using software like PyMOL or UCSF Chimera, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the .pdbqt format required by AutoDock Tools.
-
-
Ligand Preparation:
-
Load the energy-minimized .mol2 file of this compound into AutoDock Tools.
-
Define rotatable bonds and assign charges.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the entire binding site (active site) of the target protein. The dimensions should be sufficient to allow the ligand to rotate and translate freely within the site.
-
-
Execution and Analysis:
-
Run the AutoDock Vina simulation. The algorithm will exhaustively sample different conformations (poses) of the ligand within the grid box.
-
Analyze the output. Vina provides a binding affinity score (in kcal/mol) for the top poses. A more negative score indicates a stronger predicted interaction.[14]
-
Visualize the best-scoring pose in complex with the protein to identify key interactions, such as hydrogen bonds or hydrophobic contacts.
-
Data Presentation: Hypothetical Docking Results
This table illustrates how results from docking against several predicted targets would be summarized.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | 2CBE | -8.2 | HIS94, HIS96, THR199 |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.5 | ARG120, TYR355, SER530 |
| p38 MAP Kinase | 3HEC | -8.9 | LYS53, MET109, ASP168 |
| HIV-1 Protease | 1HVR | -7.8 | ASP25, ILE50, ILE84 |
Stage 4: Dynamic Validation with Molecular Dynamics (MD) Simulation
Molecular docking provides a static picture of binding.[16] To assess the stability and dynamic behavior of the ligand-protein complex over time, a Molecular Dynamics (MD) simulation is essential.[17][18][19] MD simulates the physical movements of atoms and molecules, providing deeper insights into the interaction's stability in a more biologically relevant, solvated environment.[16][20]
Protocol 5.1: General MD Simulation Workflow (using GROMACS)
-
System Preparation: Use the best-scoring docked complex from Stage 4 as the starting structure.
-
Force Field Application: Apply a suitable force field (e.g., AMBER, CHARMM) to both the protein and the ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and achieve a physiological salt concentration.
-
Energy Minimization: Minimize the energy of the entire system to remove steric clashes.
-
Equilibration: Perform two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
Production Run: Run the main simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: Analyze the output to assess stability. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from the starting position. A stable plateau indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid during the simulation.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Visualization: MD Simulation Workflow
This diagram outlines the sequential steps involved in setting up and running an MD simulation.
Caption: Standard workflow for Molecular Dynamics (MD) simulation.
Stage 5: Predicting Drug-Likeness and Safety with ADMET Analysis
A compound's efficacy is determined by both its binding affinity and its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical final step to assess a molecule's potential to become a viable drug.[21]
Methodology 6.1: ADMET Profiling with Web Servers
Free and accessible web servers like SwissADME and pkCSM provide robust, validated models for predicting a wide range of ADMET properties.[22][23][24] By inputting the molecule's SMILES string, these platforms can rapidly generate a comprehensive profile of its likely behavior in vivo.
Data Presentation: Predicted ADMET Profile
This table summarizes the kind of data generated from an ADMET analysis, providing a holistic view of the molecule's drug-like potential.
| Category | Property | Prediction | Interpretation |
| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | Can cross the Blood-Brain Barrier; relevant for CNS targets. | |
| Distribution | P-gp Substrate | No | Not likely to be actively pumped out of cells by P-glycoprotein. |
| Metabolism | CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. | |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of a majority of common drugs. | |
| Excretion | Log Kp (skin perm.) | -6.5 cm/s | Low skin permeability. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Meets standard criteria for oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
Predictions are hypothetical and based on outputs from tools like SwissADME and pkCSM.[24]
Conclusion and Future Directions
This in-depth guide outlines a systematic and scientifically grounded computational workflow for the initial investigation of this compound. The multi-stage process, beginning with structural preparation and moving through target identification, molecular docking, dynamic simulation, and ADMET profiling, provides a comprehensive preclinical assessment.
The results generated through this in silico pipeline are predictive and serve to build strong, testable hypotheses. For example, a strong docking score against COX-2, coupled with a stable MD simulation and a favorable ADMET profile, would provide a compelling rationale to advance this compound to in vitro enzymatic assays and subsequent cell-based studies. This computational-first approach de-risks the drug discovery process, saving valuable resources and accelerating the journey from molecule to medicine.[3][25]
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. frontiersin.org [frontiersin.org]
- 3. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 4. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 8. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. SwissADME [swissadme.ch]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 13. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. scispace.com [scispace.com]
- 16. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 17. mdpi.com [mdpi.com]
- 18. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The future of molecular dynamics simulations in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 25. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Introduction: The Central Role of Substituted Glutaric Anhydrides
An In-Depth Technical Guide to the Synthetic Routes for Substituted Glutaric Anhydrides
Substituted glutaric anhydrides are highly versatile five-membered cyclic anhydrides that serve as pivotal building blocks in modern organic synthesis.[1][2] Their inherent reactivity, stemming from the electrophilic nature of the carbonyl carbons, allows for a wide range of chemical transformations, making them indispensable intermediates.[1][2][3] This reactivity profile enables their use in the synthesis of polymers, resins, agrochemicals, and, most significantly, pharmaceuticals.[2][4] In drug development, the glutaric anhydride scaffold is a precursor to a diverse array of pharmacologically active molecules, including complex natural products and targeted therapeutics like the glutarimide-containing compounds.[2] The ability to introduce substituents at various positions on the glutaric anhydride ring with precise stereochemical control is paramount for modulating the biological activity and pharmacokinetic properties of the resulting molecules. This guide provides a comprehensive review of the core synthetic strategies for accessing these valuable compounds, with a focus on the underlying principles, experimental considerations, and applications for researchers in the chemical and pharmaceutical sciences.
Core Synthetic Strategy 1: Dehydrative Cyclization of Glutaric Acids
The most direct and fundamental approach to synthesizing substituted glutaric anhydrides is the intramolecular dehydration of the corresponding dicarboxylic acid precursor.[3][5] This method is conceptually straightforward but relies heavily on the efficient prior synthesis of the substituted glutaric acid.
Mechanism and Methodological Considerations
The reaction proceeds by removing one molecule of water from the two carboxylic acid groups to form the cyclic anhydride.[3] This transformation can be achieved through thermal means or, more commonly, by using chemical dehydrating agents.
-
Thermal Dehydration: Simply heating the dicarboxylic acid can effect cyclization, particularly for generating simple cyclic anhydrides.[5] However, this often requires high temperatures (150-280°C), which can lead to decomposition, and may not be suitable for sensitive substrates.[6][7]
-
Chemical Dehydration: The use of dehydrating agents is more common, offering milder conditions and higher yields. Acetic anhydride is a widely used reagent that serves as both a solvent and a dehydrating agent, sequestering water by forming acetic acid.[8] For acid-sensitive substrates, other reagents like trifluoroacetic anhydride or dicyclohexylcarbodiimide (DCC) can be employed. Catalytic amounts of strong acids, such as concentrated sulfuric acid or p-toluenesulfonic acid, can also facilitate the dehydration, often in conjunction with an azeotropic solvent like toluene or xylene to remove water via a Dean-Stark apparatus.[6]
The choice of method is dictated by the stability of the substituents on the glutaric acid. For robust molecules, heating with acetic anhydride is often sufficient. For more delicate structures, milder carbodiimide-based methods or acid catalysis at lower temperatures are preferable.
Workflow: Dehydration of Glutaric Acid
Caption: General workflow for the dehydrative cyclization of a substituted glutaric acid.
Experimental Protocol: Synthesis of α-Phenylglutaric Anhydride[9]
This protocol details the synthesis starting from the corresponding dicarboxylic acid, which is first prepared via hydrolysis of a nitrile precursor.
-
Hydrolysis: A mixture of α-phenyl-α-carbethoxyglutaronitrile (0.20 mole), 225 mL of concentrated hydrochloric acid, and 50 mL of acetic acid is heated under reflux for 10 hours.
-
Extraction: The cooled solution is diluted with 300 mL of water. The α-phenylglutaric acid is extracted with five 100-mL portions of an ether-ethyl acetate (1:1) mixture. The combined organic extracts are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.
-
Solvent Removal: The solvents are removed by distillation from a steam bath.
-
Cyclization: The residual acid is transferred to a 200-mL flask, and 50 mL of acetic anhydride is added. The solution is heated under gentle reflux for 1 hour.
-
Purification: The excess acetic anhydride is removed by distillation at atmospheric pressure. The residue is then distilled under reduced pressure (178–188°C at 0.5–1 mm Hg) to yield α-phenylglutaric anhydride (82–86% yield).
| Dehydrating Agent/Method | Typical Conditions | Advantages | Disadvantages |
| Heat | 150-280°C | No reagents needed, simple. | High energy, potential for decomposition. |
| Acetic Anhydride | Reflux, 1-2 hours | Effective, readily available. | Can be harsh, byproduct removal needed. |
| Acid Catalyst (e.g., H₂SO₄) | Toluene, reflux (Dean-Stark) | Catalytic, efficient water removal. | Strongly acidic, not for sensitive substrates. |
| DCC/EDC | CH₂Cl₂, Room Temp | Very mild conditions. | Stoichiometric, urea byproduct can be difficult to remove. |
Core Synthetic Strategy 2: Michael Addition for Backbone Construction
The Michael or conjugate addition is one of the most powerful and versatile methods for carbon-carbon bond formation in organic chemistry.[9][10] It is exceptionally well-suited for constructing the 1,5-dicarbonyl backbone of glutaric acids from simpler, readily available starting materials.
Mechanism and Methodological Considerations
The classic approach involves the 1,4-addition of a soft nucleophile, typically a malonic ester enolate, to an α,β-unsaturated ester, such as a derivative of acrylic acid.[11]
-
Enolate Formation: A base (e.g., sodium ethoxide) deprotonates diethyl malonate to form a resonance-stabilized enolate.
-
Conjugate Addition: The enolate attacks the β-carbon of an α,β-unsaturated ester (e.g., methyl crotonate), forming a new C-C bond and a tri-ester intermediate.
-
Saponification & Decarboxylation: The resulting tri-ester is then subjected to harsh hydrolysis with a strong acid (e.g., concentrated HCl) and heat. This process converts all three ester groups to carboxylic acids. The geminal dicarboxylic acid intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the substituted glutaric acid.
-
Cyclization: The formed glutaric acid is then cyclized to the anhydride, typically in the same pot or as a subsequent step, often using acetic anhydride.[11]
This sequence is highly effective for producing 3-substituted glutaric anhydrides. The choice of the α,β-unsaturated component determines the nature of the substituent at the 3-position.
Workflow: Michael Addition Route
Caption: Stepwise workflow for synthesizing substituted glutaric anhydrides via Michael addition.
Experimental Protocol: Synthesis of β-Methylglutaric Anhydride[12]
-
Michael Addition: Sodium metal (0.61 g atom) is dissolved in 300 mL of anhydrous ethanol. A mixture of diethyl malonate (0.72 mole) and methyl crotonate (0.60 mole) is added. The exothermic reaction is controlled, and the mixture is then heated under reflux for 1 hour. Most of the ethanol is subsequently removed by distillation.
-
Hydrolysis and Decarboxylation: The residue is cooled and treated sequentially with 200 mL of water and 450 mL of concentrated hydrochloric acid. This mixture is heated under reflux for 8 hours.
-
Anhydride Formation: Water and alcohol are distilled off, and the reaction pot is heated to 180–190°C until gas (CO₂) evolution ceases. After cooling slightly, 125 mL of acetic anhydride is added, and the mixture is heated on a steam bath for 1 hour.
-
Purification: After cooling and filtering to remove salts, the filtrate is distilled under reduced pressure to remove acetic acid and acetic anhydride. The final product, β-methylglutaric anhydride, is collected by vacuum distillation (118–122°C at 3.5 mm Hg), yielding 60–76%.
Core Synthetic Strategy 3: Asymmetric Desymmetrization
For applications in drug development, obtaining enantiomerically pure compounds is often a critical requirement. Asymmetric desymmetrization of prochiral or meso 3-substituted glutaric anhydrides provides an elegant and powerful strategy to access chiral building blocks.[12]
Mechanism and Methodological Considerations
This strategy begins with an achiral, symmetrical anhydride that possesses two enantiotopic carbonyl groups. A chiral reagent or catalyst then selectively reacts with one of these two groups, leading to a ring-opened product with high enantiomeric excess (ee).[13]
-
Causality of Selection: The chiral catalyst or reagent forms a transient, diastereomeric complex with the anhydride substrate. Steric and electronic interactions within this complex lower the activation energy for nucleophilic attack at one carbonyl group over the other, resulting in a highly selective ring-opening.
Key approaches include:
-
Enzymatic Desymmetrization: Hydrolase enzymes can selectively hydrolyze one of the two ester groups that would be formed from the anhydride, leading to chiral half-esters.
-
Chiral Auxiliaries: Chiral alcohols or amines (auxiliaries) can be used as nucleophiles. The inherent chirality of the nucleophile directs the attack to one of the enantiotopic carbonyls, resulting in a diastereomeric mixture of ring-opened products that can often be separated.[12][14]
-
Organocatalysis: This modern approach uses small, chiral organic molecules (e.g., modified cinchona alkaloids) to catalyze the addition of a simple achiral nucleophile (like an alcohol).[13] The catalyst acts as a bifunctional agent, activating both the anhydride (via hydrogen bonding) and the nucleophile, thereby creating a highly organized, chiral transition state that ensures high enantioselectivity.[13]
Workflow: Organocatalytic Desymmetrization
Caption: Principle of asymmetric desymmetrization via organocatalysis.
Experimental Protocol: Enantioselective Alcoholysis of 3-Aminoglutaric Anhydride[15]
-
Substrate Preparation: A solution of the N-protected 3-aminoglutaric anhydride (1.0 equiv) is prepared in a suitable solvent such as toluene or chloroform.
-
Catalyst Addition: The cinchona-derived squaramide organocatalyst (typically 1-10 mol%) is added to the solution.
-
Nucleophile Addition: An alcohol (e.g., methanol, 1.2-2.0 equiv) is added to the mixture at a controlled temperature (e.g., -20°C to room temperature).
-
Reaction Monitoring: The reaction is stirred and monitored by TLC or HPLC until the starting anhydride is consumed.
-
Workup and Purification: The reaction is quenched, and the solvent is removed. The resulting chiral γ-carboxy-β-amino acid derivative is purified by column chromatography. This method can achieve yields up to 99% with enantiomeric excesses up to 98% ee.[13]
| Asymmetric Method | Chiral Source | Typical Nucleophile | Selectivity (ee/de) |
| Enzymatic | Lipase, Esterase | Water, Alcohols | Often >95% ee |
| Chiral Auxiliary | Evans' Oxazolidinones | Li-salt of auxiliary | 20-34% de (separable)[12] |
| Organocatalysis | Cinchona Alkaloids | Alcohols | Up to 98% ee[13] |
Additional Synthetic Routes
While the above methods are the most prevalent, other strategies offer unique advantages for specific substitution patterns.
-
Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile (often maleic anhydride itself) is a powerful tool for constructing highly functionalized six-membered rings with excellent stereocontrol.[15][16] Subsequent oxidative cleavage (e.g., ozonolysis or permanganate oxidation) of the resulting cyclohexene adduct can yield complex, stereochemically defined glutaric acid derivatives, which are then cyclized. This route is particularly valuable in natural product synthesis where precise control over multiple stereocenters is required.
-
Synthesis from Citric Acid: For specific substitution patterns, readily available and inexpensive starting materials from the "chiral pool" can be utilized. For example, 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride, an intermediate for the blockbuster drug Rosuvastatin, has been synthesized efficiently from citric acid, a bulk chemical produced by fermentation.[17]
Conclusion and Future Outlook
The synthesis of substituted glutaric anhydrides is a mature field with a rich arsenal of reliable and versatile methods. The classical approaches of dicarboxylic acid cyclization and Michael addition remain workhorses for producing a wide range of structures. However, the increasing demand for enantiomerically pure compounds in the pharmaceutical industry has driven significant innovation in asymmetric synthesis. Organocatalytic desymmetrization has emerged as a particularly powerful and practical strategy, offering high selectivity under mild conditions. Future developments will likely focus on expanding the scope of catalytic methods, developing new environmentally benign protocols, and applying these powerful building blocks to the synthesis of increasingly complex and biologically active molecules.
References
- 1. fiveable.me [fiveable.me]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 7. CN1274657C - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Michael Addition [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Prochiral recognition in the reaction of 3-substituted glutaric anhydrides with chiral secondary alcohols | Semantic Scholar [semanticscholar.org]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. asianpubs.org [asianpubs.org]
Methodological & Application
Synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a valuable chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details a robust method involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The document emphasizes the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
This compound, also known as β-(4-chlorophenyl)glutaric anhydride, is a significant heterocyclic compound.[1][2] Its structural motif is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] Notably, it serves as a crucial precursor in the production of Baclofen, a muscle relaxant.[1] The inherent reactivity of the anhydride functional group allows for a variety of ring-opening reactions, making it a versatile synthon for the development of novel chemical entities.[1]
The synthesis described herein proceeds through a well-established reaction sequence. The initial step is a Knoevenagel condensation of 4-chlorobenzaldehyde with an active methylene compound, such as malonic acid or its derivatives.[3][4] This is a classic method for forming carbon-carbon bonds.[4][5] The resulting α,β-unsaturated intermediate then undergoes a Michael addition with a second equivalent of the active methylene compound, followed by an intramolecular cyclization and dehydration to yield the target dihydropyran-dione ring system.
Reaction Mechanism and Rationale
The overall synthesis can be conceptualized in the following stages:
-
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., malonic acid) to the carbonyl group of an aldehyde (4-chlorobenzaldehyde), followed by a dehydration step.[4] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a reactive carbanion.[4][6][7]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation acts as a Michael acceptor. A second molecule of the deprotonated active methylene compound then acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate addition.
-
Cyclization and Dehydration: The intermediate formed after the Michael addition undergoes an intramolecular cyclization, typically facilitated by heat and the presence of a dehydrating agent like acetic anhydride. This step forms the six-membered dihydropyran ring. Subsequent loss of a molecule of water and decarboxylation (if starting with malonic acid) yields the final product, this compound.
This multi-step, one-pot approach is efficient and avoids the isolation of potentially unstable intermediates. The choice of reagents and reaction conditions is critical for maximizing yield and purity.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Chlorobenzaldehyde | ≥98% purity |
| Malonic Acid | ≥99% purity |
| Acetic Anhydride | ACS reagent, ≥98% |
| Pyridine | Anhydrous, 99.8% |
| Round-bottom flask | 250 mL, three-necked |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Thermometer | |
| Buchner funnel and filter flask | |
| Rotary evaporator | |
| Recrystallization glassware | |
| Fume hood |
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and has a strong, unpleasant odor. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 4-chlorobenzaldehyde (14.06 g, 0.1 mol) and malonic acid (20.8 g, 0.2 mol).
-
Addition of Catalyst and Solvent: To the flask, add acetic anhydride (30 mL) and pyridine (2 mL). The pyridine acts as a basic catalyst for the Knoevenagel condensation.[6][7] Acetic anhydride serves as both a solvent and a dehydrating agent.
-
Reaction: Gently heat the reaction mixture with stirring. Maintain the temperature at 80-90°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A solid precipitate of the crude product will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any unreacted malonic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purification: The crude this compound can be purified by recrystallization. Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of chloroform and petroleum ether.[8] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: The literature melting point for 3-(4-Chlorophenyl)glutaric anhydride is 128-130°C.[8]
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify characteristic functional groups, particularly the anhydride C=O stretches (typically two bands around 1750-1850 cm⁻¹).
-
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 4-Chlorobenzaldehyde | 14.06 g (0.1 mol) |
| Malonic Acid | 20.8 g (0.2 mol) |
| Acetic Anhydride | 30 mL |
| Pyridine | 2 mL |
| Reaction Conditions | |
| Temperature | 80-90°C |
| Time | 4-6 hours |
| Product Information | |
| Molecular Formula | C₁₁H₉ClO₃ |
| Molecular Weight | 224.64 g/mol [2][9][10][11] |
| Expected Yield | 75-85% (typical) |
| Appearance | White solid[8] |
| Melting Point | 128-130°C[8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by TLC. Ensure proper temperature control. |
| Loss of product during work-up | Ensure the aqueous work-up is performed at a low temperature to minimize product solubility. | |
| Oily Product | Presence of impurities or unreacted starting materials | Ensure thorough washing of the crude product. Perform recrystallization carefully. |
| Discolored Product | Side reactions or degradation | Ensure the reaction temperature does not exceed the recommended range. Use high-purity starting materials. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable intermediate for further applications in pharmaceutical and chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. ias.ac.in [ias.ac.in]
- 8. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 9. BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 10. b-(4- Chlorophenyl) glutaric anhydride | CAS#:53911-68-5 | Chemsrc [chemsrc.com]
- 11. GSRS [gsrs.ncats.nih.gov]
Application of Pyran Derivatives in Cancer Cell Line Studies: A Technical Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of pyran derivatives in cancer cell line studies. Pyran-based compounds, a significant class of oxygen-containing heterocycles, are prevalent in numerous natural products and have emerged as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] This guide will delve into the mechanisms of action of these derivatives, provide detailed protocols for their evaluation in cancer cell lines, and offer insights into the interpretation of results.
Introduction: The Therapeutic Potential of Pyran Derivatives in Oncology
The pyran scaffold is a core structural motif in a wide array of bioactive molecules, including flavonoids, coumarins, and xanthones.[3][4] The synthetic versatility of the pyran ring allows for the creation of diverse libraries of derivatives with tailored pharmacological profiles. In the context of oncology, pyran derivatives have demonstrated remarkable efficacy against various cancer cell lines by modulating key cellular processes.[5][6] Their mechanisms of action are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the inhibition of critical enzymes and proteins involved in cancer progression, such as topoisomerases and tubulin.[7][8] Some derivatives have also been shown to target pivotal signaling pathways like the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[4][9][10]
This guide will equip researchers with the necessary knowledge and methodologies to effectively screen and characterize the anticancer potential of novel pyran derivatives.
Mechanisms of Anticancer Activity
The anticancer effects of pyran derivatives are often attributed to their ability to interfere with fundamental cellular processes that are hijacked by cancer cells for their uncontrolled proliferation and survival. Understanding these mechanisms is crucial for the rational design of new derivatives and for positioning them in appropriate therapeutic contexts.
Induction of Apoptosis
A primary mechanism by which many pyran derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a critical tumor suppressor mechanism that is often evaded by cancer cells.
Signaling Pathway: Intrinsic (Mitochondrial) Pathway of Apoptosis
Many pyran derivatives trigger the intrinsic apoptotic pathway by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11][12] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. Some pyran derivatives have also been shown to induce apoptosis through the p53 tumor suppressor pathway.[13]
Cell Cycle Arrest
Dysregulation of the cell cycle is a hallmark of cancer. Pyran derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. A common target is the G2/M transition, which is regulated by the Cyclin B1/CDK1 complex.[14][15][16] Inhibition of CDK1 activity prevents entry into mitosis, leading to an accumulation of cells in the G2 phase.
Signaling Pathway: G2/M Cell Cycle Arrest
Inhibition of Key Cancer-Related Enzymes and Proteins
Pyran derivatives can also directly target enzymes and proteins that are crucial for cancer cell survival and proliferation.
-
Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription.[17] Some pyran-based compounds act as topoisomerase inhibitors, leading to DNA damage and cell death.[7][18]
-
Tubulin: Microtubules, composed of tubulin polymers, are critical for cell division, motility, and intracellular transport. Pyran derivatives have been developed as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[19][20][21]
Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is essential for the comprehensive evaluation of pyran derivatives in cancer cell line studies. The following workflow outlines the key experimental stages.
Detailed Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. It is imperative to maintain aseptic techniques throughout all cell culture-based assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pyran derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyran derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Cell Preparation: Treat cells with the pyran derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Cell Harvest: Treat cells with the pyran derivative at its IC₅₀ concentration. Harvest the cells at different time points (e.g., 12, 24, 48 hours).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity.
-
Data Presentation and Interpretation
Quantitative data from the assays should be presented clearly for easy comparison and interpretation.
Table 1: Cytotoxic Activity of Exemplary Pyran Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) after 48h | Reference |
| Derivative A | MCF-7 (Breast) | 12.46 ± 2.72 | [6] |
| A549 (Lung) | 5.89 ± 0.61 | [6] | |
| HCT116 (Colon) | 15.23 ± 1.54 | [6] | |
| Derivative B | MCF-7 (Breast) | 8.72 ± 1.05 | [6] |
| A549 (Lung) | 0.23 ± 0.12 | [6] | |
| HCT116 (Colon) | 7.58 ± 1.01 | [6] | |
| Cisplatin | MCF-7 (Breast) | 18.50 ± 2.10 | [6] |
| A549 (Lung) | 9.80 ± 1.20 | [6] | |
| HCT116 (Colon) | 11.20 ± 1.50 | [6] |
Data are presented as mean ± standard deviation from at least three independent experiments.
Conclusion and Future Directions
Pyran derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, make them attractive candidates for further investigation. The protocols and workflow detailed in this guide provide a robust framework for the systematic evaluation of these compounds in cancer cell line models. Future research should focus on elucidating the specific molecular targets of potent pyran derivatives, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical animal models. The integration of in silico modeling and high-throughput screening can further accelerate the discovery and development of clinically viable pyran-based anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 7. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inventions.prf.org [inventions.prf.org]
- 19. mdpi.com [mdpi.com]
- 20. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for intramolecular dehydration of substituted glutaric acid
Application Note & Protocol
Topic: A Guide to the Intramolecular Dehydration of Substituted Glutaric Acids: Experimental Setups and Methodologies
Abstract: Substituted glutaric anhydrides are pivotal intermediates in organic synthesis, serving as versatile building blocks for pharmaceuticals, polymers, and fine chemicals.[1][2] Their synthesis via the intramolecular dehydration of the corresponding dicarboxylic acids is a fundamental transformation. This guide provides a comprehensive overview of the primary experimental methodologies for this cyclization reaction. We delve into the theoretical underpinnings and present detailed, field-proven protocols for thermal, chemical, and azeotropic dehydration methods. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible procedures for preparing substituted glutaric anhydrides.
Theoretical Background and Mechanistic Considerations
The conversion of a substituted glutaric acid to its cyclic anhydride is an intramolecular nucleophilic acyl substitution reaction. The process involves the dehydration and subsequent cyclization of the dicarboxylic acid to form a thermodynamically stable six-membered ring.
Mechanism: The reaction is typically initiated by the activation of one carboxylic acid group, making its carbonyl carbon more electrophilic. The hydroxyl oxygen of the second carboxylic acid group then acts as an intramolecular nucleophile, attacking the activated carbonyl. The subsequent elimination of a water molecule yields the cyclic anhydride. This process can be promoted by heat, which provides the necessary activation energy, or facilitated by chemical dehydrating agents or catalysts that lower the energy barrier.
Several methods are commonly employed, each with distinct advantages and considerations:
-
Thermal Dehydration: This method relies on high temperatures (often >150°C) to drive off water and favor the formation of the anhydride.[3][4][5] It is often the most atom-economical and environmentally benign approach as it can be performed without any additional reagents or solvents.
-
Chemical Dehydration: This involves the use of a stoichiometric dehydrating agent, such as acetic anhydride or acetyl chloride.[6][7] These reagents react with the water formed during the cyclization, effectively removing it from the reaction equilibrium and driving the reaction to completion under milder temperature conditions.
-
Azeotropic Dehydration: In this technique, the reaction is conducted in a water-immiscible solvent (e.g., toluene, xylene) that forms an azeotrope with water.[3][8] By continuously removing the water-solvent azeotrope using a Dean-Stark apparatus, the equilibrium is shifted towards the product. This method is highly efficient and allows the reaction to proceed at the boiling point of the solvent, which is often lower than the temperatures required for direct thermal dehydration.
The choice of method depends on the stability of the starting material, the desired reaction temperature, and the scale of the synthesis.
General Materials and Equipment
Reagents:
-
Substituted Glutaric Acid (e.g., 3-Methylglutaric Acid)
-
Acetic Anhydride (Reagent Grade, ≥98%)
-
Toluene or Xylene (Anhydrous Grade)
-
p-Toluenesulfonic acid (PTSA) or Concentrated Sulfuric Acid (Catalyst Grade)
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deuterated Solvents for NMR (e.g., CDCl₃)
-
Appropriate organic solvents for recrystallization (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bars
-
Dean-Stark apparatus
-
Distillation apparatus (short path or fractional, depending on product volatility)
-
Vacuum pump
-
Separatory funnel
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
Experimental Protocols
Protocol A: Thermal Dehydration (Catalyst-Free)
This method is valued for its simplicity and environmental friendliness, as it avoids the use of catalysts or additional reagents.[3][4]
-
Setup: Place the substituted glutaric acid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a short-path distillation head.
-
Heating: Begin stirring and gradually heat the flask using a heating mantle. The acid will first melt. Increase the temperature to 180-220°C. The optimal temperature will depend on the specific substrate.
-
Reaction: As the reaction proceeds, water will be generated and distill out of the reaction mixture. Continue heating for 1-3 hours, or until water evolution ceases.
-
Purification: Allow the reaction mixture to cool slightly. The crude anhydride can be purified by vacuum distillation. For example, 3-methylglutaric anhydride distills at approximately 180-182°C at 25 mmHg.[1] For solid anhydrides, recrystallization from a suitable solvent system may be appropriate.
Causality Insight: Heating the dicarboxylic acid provides the activation energy for the intramolecular cyclization. By distilling the water byproduct as it forms, the reaction equilibrium is continuously shifted towards the formation of the anhydride, in accordance with Le Châtelier's principle.
Protocol B: Dehydration using Acetic Anhydride
This is a classic and highly effective method that uses a chemical dehydrating agent to drive the reaction under relatively mild conditions.[6]
-
Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine the substituted glutaric acid (e.g., 10.0 g) with an excess of acetic anhydride (e.g., 2-3 molar equivalents).
-
Reaction: Heat the mixture to reflux (approximately 140°C) with stirring for 1-2 hours. The glutaric acid should fully dissolve as it reacts.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified by vacuum distillation.[6] This step is crucial to separate the desired product from any non-volatile impurities. The purity of the collected fractions should be assessed by NMR or melting point.
Causality Insight: Acetic anhydride serves a dual purpose. It acts as a solvent and as a powerful dehydrating agent. It reacts with the water generated during the cyclization to form acetic acid, which is more volatile than the desired product and can be easily removed. This prevents the reverse reaction (hydrolysis of the anhydride) from occurring.
Protocol C: Acid-Catalyzed Azeotropic Dehydration
This is an efficient method for removing water at lower temperatures, making it suitable for thermally sensitive substrates.[3][4]
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add the substituted glutaric acid (e.g., 10.0 g), a suitable solvent like toluene or xylene (sufficient to fill the flask and the Dean-Stark trap), and a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.1-0.5 mol%).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: Continue the reflux until no more water collects in the trap (typically 2-5 hours). The theoretical volume of water can be calculated beforehand to monitor progress.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude anhydride by vacuum distillation or recrystallization as described in the previous protocols.
Causality Insight: The Dean-Stark apparatus is essential for physically separating the water from the reaction system. By removing water, the dehydration equilibrium is irreversibly shifted towards the product side, allowing the reaction to proceed to completion at the reflux temperature of the solvent. The acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of the intramolecular nucleophilic attack.
Purification and Characterization
The successful synthesis of the target anhydride must be confirmed through rigorous purification and characterization.
-
Purification: Vacuum distillation is the most common method for purifying liquid anhydrides.[6] Solid anhydrides are typically purified by recrystallization from a non-polar solvent system (e.g., ether/hexanes).
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid products. For instance, pure 3-methylglutaric anhydride melts at 42-46°C.[1][9]
-
FTIR Spectroscopy: The formation of the anhydride is definitively confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of two characteristic C=O stretches for the cyclic anhydride, typically around 1810 cm⁻¹ and 1760 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural confirmation. The spectra should be clean, and the chemical shifts and integration values should be consistent with the structure of the substituted glutaric anhydride.
Data Summary and Troubleshooting
Table 1: Representative Reaction Conditions
| Substrate | Method | Dehydrating Agent / Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Methylglutaric Acid | Chemical | Acetic Anhydride | ~140 | 1 | 60–76 | [6] |
| 1,1-Cyclohexanediacetic Acid | Thermal | None | 250-280 | 1-2 | High | [3] |
| 1,1-Cyclohexanediacetic Acid | Azeotropic | p-Toluenesulfonic acid | ~110 (Toluene) | 18 | 97 | [3] |
| Glutaric Acid | Thermal | None | ~300 | - | - | [5] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; water not fully removed. | Increase reaction time or temperature. For azeotropic dehydration, ensure the system is sealed and the Dean-Stark trap is functioning correctly. |
| Product hydrolysis during workup. | Ensure all workup steps are performed under anhydrous conditions until the final washing steps. Work quickly. | |
| Product is an Oily Mixture | Incomplete conversion; presence of starting material. | Re-subject the crude product to the reaction conditions or improve purification (e.g., fractional distillation). |
| Contamination with byproducts. | Check the purity of starting materials. Optimize purification protocol. | |
| Reaction does not start | Insufficient temperature. | Verify the internal reaction temperature. |
| Inactive catalyst (for Protocol C). | Use fresh, dry acid catalyst. |
Visual Workflow Diagram
Caption: General experimental workflow for the synthesis of substituted glutaric anhydrides.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 4. CN1274657C - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 5. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2680751A - Preparation of cyclic anhydrides of aromatic dicarboxylic acids - Google Patents [patents.google.com]
- 8. US2683110A - Dehydration of dicarboxylic acids - Google Patents [patents.google.com]
- 9. CAS 4166-53-4 3-Methylglutaric anhydride - Alfa Chemistry [surface-coating.alfa-chemistry.com]
Application Note & Protocol: A Validated Framework for Antimicrobial Efficacy Screening of Novel Pyran-dione Compounds
The Scientific Rationale: A Tiered Screening Approach
A successful antimicrobial discovery campaign relies on a logical, stepwise progression from high-throughput qualitative screening to more labor-intensive quantitative analysis. This tiered approach, often called a screening cascade, is essential for efficiently identifying and characterizing promising lead compounds from a larger library.
-
Tier 1: Primary Qualitative Screening. The initial goal is to rapidly identify "hits"—compounds that exhibit any level of antimicrobial activity. The Kirby-Bauer agar disk diffusion method is the quintessential assay for this purpose.[1][2][3] It is cost-effective, requires minimal specialized equipment, and provides a clear visual indication of activity (a zone of inhibition).
-
Tier 2: Primary Quantitative Analysis. Once a pyran-dione compound is identified as a "hit," the next critical step is to quantify its potency. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) —the lowest concentration of the compound that prevents visible microbial growth.[4][5][6] This provides a numerical value that is crucial for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies.
-
Tier 3: Determining the Mode of Action (Bacteriostatic vs. Bactericidal). An antimicrobial can either inhibit growth (bacteriostatic) or actively kill the bacteria (bactericidal). This distinction is clinically significant. The Minimum Bactericidal Concentration (MBC) assay is a direct follow-up to the MIC test and determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[7][8][9] The relationship between the MIC and MBC values provides profound insight into the compound's ultimate effect on the pathogen.
Figure 1: A tiered workflow for antimicrobial screening of pyran-dione compounds.
Foundational Protocols: Materials and Preparation
Scientific integrity begins with meticulous preparation. The validity of any screening result is contingent on the quality of the starting materials and the standardization of the inoculum.
Selection of Test Organisms
The choice of bacterial strains is critical. For an initial broad-spectrum screen, it is widely accepted to use a panel representing both Gram-positive and Gram-negative bacteria. The following ATCC (American Type Culture Collection) strains are recommended by CLSI for routine quality control and are ideal for primary screening.[10]
| Gram Stain | Organism | ATCC Strain No. | Significance |
| Gram-positive | Staphylococcus aureus | 29213 or 25923 | Major human pathogen, common cause of skin and systemic infections. |
| Gram-positive | Enterococcus faecalis | 29212 | Important nosocomial pathogen, known for intrinsic resistance. |
| Gram-negative | Escherichia coli | 25922 | Common cause of UTIs and gastrointestinal infections. |
| Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen known for high levels of antibiotic resistance. |
Preparation of Pyran-dione Compound Stock Solutions
The solubility of novel compounds can be a significant variable.
-
Solvent Selection: Begin by attempting to dissolve the pyran-dione compound in sterile distilled water. If insoluble, use dimethyl sulfoxide (DMSO). Crucially, the final concentration of DMSO in the assay wells must not exceed 1% , as higher concentrations can inhibit bacterial growth.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL) to facilitate serial dilutions.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. Do not autoclave, as heat may degrade the compound.
Inoculum Standardization: The 0.5 McFarland Standard
Reproducibility is impossible without a standardized starting number of bacteria. The 0.5 McFarland turbidity standard is a universally accepted reference point corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]
Protocol: Inoculum Preparation
-
From a fresh (18-24 hour) agar plate, touch 3-5 morphologically similar colonies of the test organism with a sterile loop.
-
Suspend the colonies in a tube containing 3-5 mL of sterile saline (0.85% NaCl).
-
Vortex the suspension thoroughly to create a homogenous mixture.
-
Visually compare the turbidity of the bacterial suspension against a 0.5 McFarland standard, viewing both against a white card with black lines.
-
Adjust the turbidity as needed: add more bacteria to increase turbidity or add more sterile saline to decrease it. This standardized suspension is now ready for use in the downstream assays.
Tier 1 Protocol: Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[1][12] An antimicrobial compound impregnated onto a paper disk will diffuse into the agar, and if it is effective, it will inhibit the growth of a lawn of bacteria, creating a "zone of inhibition." The size of this zone is proportional to the compound's activity and diffusion characteristics.
Step-by-Step Methodology:
-
Plate Inoculation: Within 15 minutes of standardizing the inoculum (Section 2.3), dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid.[11]
-
Lawn Culture: Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[11]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks impregnated with a known amount of the pyran-dione compound onto the agar surface. Gently press each disk to ensure complete contact with the agar.[3]
-
Controls: Place a disk with the pure solvent (e.g., DMSO) as a negative control and a disk with a known antibiotic (e.g., Gentamicin 10 µg) as a positive control.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[12]
-
Result Interpretation: Measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm). Any measurable zone of inhibition indicates antimicrobial activity.
Tier 2 & 3 Protocols: MIC and MBC Determination
This section details the quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent plating to find the Minimum Bactericidal Concentration (MBC).[4][7][13]
Figure 2: Workflow from MIC determination to MBC validation.
Step-by-Step Methodology:
-
Plate Setup: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the pyran-dione stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.
-
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension from Section 2.3 into CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Plate Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[7]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
MIC Determination: After incubation, view the plate against a dark background. The MIC is the lowest concentration of the pyran-dione compound in which there is no visible turbidity (i.e., the first clear well).[4] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
MBC Determination: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), spot-plate a 10 µL aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
MBC Interpretation: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that resulted in a ≥99.9% reduction of the initial inoculum (typically corresponding to ≤ 5 colonies for a 10 µL spot from an initial inoculum of 5 x 10⁵ CFU/mL).[7][8]
Data Interpretation: The MBC/MIC Ratio
The ratio of MBC to MIC is a valuable metric for classifying the compound's activity.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic, meaning it inhibits growth but does not actively kill the bacteria at those concentrations.
| Parameter | Description | Example Value |
| MIC | Lowest concentration inhibiting visible growth. | 8 µg/mL |
| MBC | Lowest concentration killing ≥99.9% of bacteria. | 16 µg/mL |
| MBC/MIC Ratio | MBC divided by MIC. | 2 |
| Interpretation | Ratio ≤ 4 indicates bactericidal activity. | Bactericidal |
Advanced Method: ATP Bioluminescence for Rapid Viability Assessment
For higher throughput screening or mechanistic studies, ATP bioluminescence offers a rapid and sensitive method for quantifying viable cells. The principle is that ATP is a marker for metabolically active, living cells; its concentration rapidly decreases upon cell death.[14][15] The firefly luciferase enzyme catalyzes a reaction with ATP and D-luciferin to produce light, which can be measured with a luminometer.[16][17] The light output is directly proportional to the ATP concentration and, therefore, the number of viable cells.[18]
Figure 3: Principle of the ATP bioluminescence assay for bacterial viability.
Protocol Outline:
-
Set up a 96-well microtiter plate assay identical to the broth microdilution MIC test (using opaque-walled plates suitable for luminescence).
-
Following incubation, add an ATP-releasing reagent (bacterial cell lysis agent) to each well as per the manufacturer's instructions (e.g., Promega BacTiter-Glo™).
-
Add the luciferase/luciferin substrate solution.
-
Incubate for a short period (typically 5 minutes) to stabilize the luminescent signal.
-
Measure the luminescence in a plate-reading luminometer, expressed as Relative Light Units (RLU).
-
A significant reduction in RLU compared to the growth control indicates a loss of cell viability. The MIC can be defined as the lowest compound concentration causing a >90% reduction in RLU.
References
- 1. asm.org [asm.org]
- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. protocols.io [protocols.io]
- 14. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 15. goldbio.com [goldbio.com]
- 16. mdpi.com [mdpi.com]
- 17. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Abstract
This document provides a comprehensive guide for the purification of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a key intermediate in medicinal chemistry and organic synthesis. Recognizing the critical impact of purity on experimental outcomes, this guide moves beyond a simple recitation of steps. It delves into the underlying chemical principles to empower researchers with the ability to adapt and troubleshoot. Detailed, validated protocols for recrystallization and flash column chromatography are presented, alongside methods for rigorous purity assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a high degree of purity for this compound in their work.
Introduction: The Importance of Purity
This compound, also known as 3-(4-chlorophenyl)glutaric anhydride, is a versatile chemical building block.[1][2] Its molecular structure, featuring a substituted phenyl ring and a reactive anhydride moiety, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. The purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, decreased yields of the final product, and potentially misleading biological data.
This guide provides a systematic approach to the purification of this compound, emphasizing not just the "how" but the "why" behind each methodological choice. By understanding the principles of solubility, polarity, and molecular interactions, researchers can confidently select and optimize the most appropriate purification strategy for their specific needs.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities. This compound is often synthesized via a Knoevenagel condensation or a related reaction, followed by cyclization.[3][4][5] A plausible synthetic route involves the reaction of 4-chlorobenzaldehyde with a derivative of glutaric acid.
Potential impurities may include:
-
Unreacted Starting Materials: Such as 4-chlorobenzaldehyde and the glutaric acid derivative.
-
Byproducts of the Condensation Reaction: Including various intermediates and oligomeric species.
-
Solvents and Reagents: Residual solvents from the reaction and workup, as well as any catalysts used.
-
Hydrolyzed Product: The corresponding dicarboxylic acid, 3-(4-chlorophenyl)glutaric acid, if the anhydride is exposed to water.
The purification strategies outlined below are designed to effectively remove these common contaminants.
Purification Strategies: A Comparative Overview
Two primary techniques are recommended for the purification of this compound: recrystallization and flash column chromatography . The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of the purification.
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures.[6][7] | Cost-effective, scalable, can yield highly pure crystalline material. | Requires a suitable solvent, potential for product loss in the mother liquor.[8][9] |
| Flash Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase (e.g., silica gel) and a mobile phase.[10][11] | Highly effective for separating complex mixtures and closely related compounds. | More time-consuming, requires larger volumes of solvent, can be less scalable than recrystallization. |
The following sections provide detailed protocols for each of these techniques.
Protocol 1: Purification by Recrystallization
Recrystallization is often the most convenient method for purifying solid organic compounds.[6][8] The principle relies on finding a solvent in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.[12]
Solvent Selection: The Key to Success
The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Result in low solubility of the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.[11]
Recommended Solvents for Initial Screening:
-
Toluene
-
Ethyl Acetate
-
Acetone
-
A mixture of Ethyl Acetate and Hexanes
Workflow for Solvent Screening:
Caption: Solvent selection workflow for recrystallization.
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[8][13] It is crucial to use the minimum volume of boiling solvent to ensure the solution is saturated upon cooling.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the filter funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[13][14]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6][8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity should then be assessed by HPLC and/or NMR.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form | Too much solvent used; solution is not saturated.[9] | Boil off some of the solvent to concentrate the solution and re-cool.[13] |
| Oiling out | The compound's melting point is lower than the solvent's boiling point; compound is significantly impure.[9] | Re-heat the solution to dissolve the oil, add more solvent, and cool slowly. Consider using a different solvent or solvent system. |
| Poor recovery | Too much solvent used; compound is too soluble in the cold solvent.[8][14] | Reduce the amount of solvent used. Ensure the washing solvent is ice-cold. |
| Rapid crystallization | The solution is supersaturated. | Reheat to dissolve the solid, add a small amount of additional solvent, and cool slowly.[14] |
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.[10][15] The crude mixture is loaded onto a column of stationary phase (typically silica gel) and a solvent (mobile phase) is pushed through the column under pressure, carrying the components of the mixture at different rates.
Mobile Phase Selection
The choice of the mobile phase (eluent) is crucial for achieving good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system.
-
Objective: Find a solvent system where the target compound has an Rf value of approximately 0.2-0.3.[16]
-
Recommended Starting Solvent System: A mixture of hexanes and ethyl acetate. The polarity is adjusted by changing the ratio of the two solvents. For more polar compounds, a system of dichloromethane and methanol can be used.[10][17]
Workflow for Mobile Phase Selection:
Caption: TLC-based mobile phase selection for flash chromatography.
Step-by-Step Flash Chromatography Protocol
-
Column Packing: Prepare a column with silica gel, ensuring it is packed uniformly to avoid channeling.[16] The amount of silica gel should be 20-100 times the weight of the crude material, depending on the difficulty of the separation.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[18] Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the mobile phase to the column and apply gentle pressure (using compressed air or a pump) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment: Validating the Outcome
After purification, it is essential to assess the purity of the compound. HPLC and NMR spectroscopy are the recommended methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for determining the purity of a compound.[19] A pure compound should ideally show a single peak in the chromatogram.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.[20]
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 220 nm).[20]
The presence of multiple peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to assess purity.[21][22] A ¹H NMR spectrum of the purified compound should show sharp signals corresponding to the protons in the molecule, with correct integration values and splitting patterns.[23][24] The absence of extraneous peaks indicates a high degree of purity. Quantitative NMR (qNMR) can be used for a more precise determination of purity by comparing the integral of a signal from the target compound to that of a known internal standard.[25][26]
Interpreting the ¹H NMR Spectrum:
-
Chemical Shift (δ): The position of the signals on the x-axis indicates the chemical environment of the protons.[24]
-
Integration: The area under each signal is proportional to the number of protons it represents.[22]
-
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to the influence of neighboring protons and follows the n+1 rule.[24]
The presence of unexpected signals in the NMR spectrum suggests the presence of impurities.
Conclusion
The purification of this compound is a critical step in its use as a synthetic intermediate. This guide has provided detailed protocols for purification by recrystallization and flash column chromatography, along with methods for assessing the purity of the final product. By understanding the principles behind these techniques and following the outlined procedures, researchers can obtain this valuable compound in high purity, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 12. praxilabs.com [praxilabs.com]
- 13. Home Page [chem.ualberta.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. orgsyn.org [orgsyn.org]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. moravek.com [moravek.com]
- 20. Glutaric anhydride | SIELC Technologies [sielc.com]
- 21. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 22. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 23. researchgate.net [researchgate.net]
- 24. azooptics.com [azooptics.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Pyran Derivatives
Introduction: The Therapeutic Promise and Toxicological Hurdles of Pyran Derivatives
Pyran derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of these compounds is significant; however, a critical step in their development pipeline is the rigorous evaluation of their cytotoxic effects. Cytotoxicity testing is essential to determine the concentration at which a compound becomes toxic to cells, providing a therapeutic window and identifying potential off-target effects. Fused pyran derivatives, for instance, have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells, highlighting the necessity of understanding their precise mechanism of action.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for assessing the cytotoxicity of novel pyran derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
Pillar 1: Selecting the Appropriate Cytotoxicity Assay
The choice of a cytotoxicity assay is fundamentally dependent on the cellular mechanism of death a compound is hypothesized to induce. The two primary modes of cell death are necrosis and apoptosis. A third relevant mechanism, particularly for compounds that interfere with cellular metabolism, is the induction of oxidative stress. Therefore, a multi-assay approach is often recommended to build a comprehensive cytotoxic profile.
-
Necrosis: Characterized by cell swelling, loss of membrane integrity, and release of intracellular contents.
-
Apoptosis: A programmed cell death pathway involving cell shrinkage, DNA fragmentation, and the activation of specific enzymes called caspases.[6][7]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to damage of cellular components.[8][9]
Table 1: Comparison of Key Cytotoxicity Assays
| Assay Type | Principle | Measures | Primary Mode of Death Detected |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in viable cells.[10][11] | Metabolic Activity / Cell Viability | General cytotoxicity, not specific to a mechanism. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[12][13] | Membrane Integrity | Primarily Necrosis. |
| Caspase-3/7 Assay | Detection of activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway, using a proluminescent or fluorescent substrate.[14][15][16] | Apoptosis | Apoptosis. |
| ROS Assay | A cell-permeable dye (e.g., H2DCFDA) is deacetylated and then oxidized by ROS into a highly fluorescent compound.[8][17] | Oxidative Stress | Cellular stress that can lead to apoptosis or necrosis. |
Below is a decision-making framework to guide the selection of an appropriate assay.
Caption: Decision tree for selecting a primary cytotoxicity assay.
Pillar 2: Core Experimental Protocols
The following protocols are designed for a 96-well plate format, which is ideal for high-throughput screening. It is crucial to maintain sterile conditions throughout the procedures.
General Experimental Workflow
The overall process for each assay follows a similar workflow, outlined below.
Caption: General workflow for cell-based cytotoxicity assays.
Protocol 2.1: MTT Assay for Metabolic Activity
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][18][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear flat-bottom plates.
-
Multi-channel pipette.
-
Microplate spectrophotometer (reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO, final concentration <0.5%) and untreated controls (medium only).[20]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][18]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.[21]
Protocol 2.2: LDH Release Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12][22]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Abcam). These kits typically contain the LDH substrate, cofactor, and diaphorase.
-
96-well clear flat-bottom plates.
-
Lysis buffer (often 10X, provided in the kit).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls Setup: It is critical to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with lysis buffer.
-
Background: Culture medium without cells.
-
-
Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[23]
-
Maximum Release Control: To the wells designated for maximum LDH release, add 10 µL of 10X Lysis Buffer and incubate for 45 minutes at 37°C. Then, transfer 50 µL of the supernatant to the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction using the stop solution provided in the kit. Measure the absorbance at 490 nm.[22]
Protocol 2.3: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[7]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit (Promega) or similar.[14][16]
-
96-well white-walled, clear-bottom plates (for luminescence).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using a white-walled plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[16]
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[15]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[14]
Caption: Simplified intrinsic apoptosis pathway targeted by Caspase-3/7 assays.
Protocol 2.4: Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular accumulation of ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[9]
Materials:
-
H2DCFDA stock solution (e.g., 10 mM in DMSO).[9]
-
Phenol red-free culture medium.
-
Positive control (e.g., H2O2 or Tert-Butyl hydroperoxide).[8][9]
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of H2DCFDA working solution (e.g., 10-20 µM in serum-free medium) to each well.[17]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow the probe to enter the cells and be deacetylated.[8][17]
-
Compound Treatment: Remove the H2DCFDA solution and wash the cells again with warm PBS. Add 100 µL of the pyran derivative dilutions (prepared in phenol red-free medium). Include positive and negative controls.
-
Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8]
Pillar 3: Data Analysis and Interpretation
Accurate data analysis is as crucial as the experimental procedure itself.
Calculating Percentage Viability / Cytotoxicity
For MTT Assay:
-
% Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
For LDH Assay:
-
% Cytotoxicity = [(LDH Release of Treated Sample - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Determining the IC50 Value
The IC50 (Inhibitory Concentration 50) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability).[24]
-
Normalize Data: Convert raw data to percentage inhibition (% Inhibition = 100 - % Viability).
-
Log Transform Concentrations: Convert the concentrations of your pyran derivative to their logarithm.
-
Plot Data: Create a dose-response curve by plotting % Inhibition (Y-axis) against the log-transformed concentrations (X-axis).
-
Non-linear Regression: Use software such as GraphPad Prism, Origin, or an Excel add-in to fit the data to a sigmoidal (four-parameter logistic) curve.[25] The software will calculate the precise IC50 value, which is the concentration that corresponds to 50% inhibition on the curve.[24][26]
Pillar 4: Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.[27] | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[27][28] |
| Low absorbance/fluorescence signal | Cell density is too low; Insufficient incubation time with the reagent.[20] | Optimize cell seeding density through a titration experiment. Increase the incubation time with the assay reagent within the recommended range. |
| High background signal in control wells | Microbial contamination; Interference from phenol red in the medium; Serum components interfering with the assay.[20] | Visually inspect plates for contamination. Use phenol red-free medium for the final assay steps. Perform the final incubation in serum-free medium if possible.[20] |
| Compound precipitation | Poor solubility of the pyran derivative in the culture medium. | Check the solubility limit. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%).[20] |
| Unexpected IC50 values (too high or low) | Incorrect serial dilutions; Cell line resistance or high sensitivity; Suboptimal assay duration.[27] | Verify dilution calculations and pipetting technique. Use low-passage, healthy cells. Perform a time-course experiment (e.g., 24, 48, 72h) to find the optimal endpoint.[27] |
References
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. antbioinc.com [antbioinc.com]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.co.uk]
- 24. clyte.tech [clyte.tech]
- 25. Star Republic: Guide for Biologists [sciencegateway.org]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utilization of Novel Polyesters from 4-(4-chlorophenyl)oxane-2,6-dione
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of 4-(4-chlorophenyl)oxane-2,6-dione, a substituted cyclic anhydride, as a monomer for the synthesis of novel biodegradable polyesters. This guide details the synthesis of the monomer from its dicarboxylic acid precursor, 3-(4-chlorophenyl)glutaric acid, and presents two robust protocols for its polymerization: Ring-Opening Polymerization (ROP) and a two-step Melt Polycondensation. The causality behind experimental choices, self-validating system designs, and potential biomedical applications of the resulting polymers are discussed in detail.
Introduction: The Potential of Substituted Oxane-2,6-diones in Polymer Chemistry
Biodegradable polymers are foundational materials in modern biomedical applications, including controlled drug delivery, tissue engineering, and medical implants.[1][2][3] Polyesters and polyanhydrides are prominent classes of these materials due to their susceptibility to hydrolytic degradation into biocompatible products.[4] The monomer 4-(4-chlorophenyl)oxane-2,6-dione, also known as 3-(p-chlorophenyl)glutaric anhydride, presents an attractive building block for novel polymers.[5] The presence of the chlorophenyl group offers a site for potential modification and is expected to influence the polymer's thermal properties, degradation kinetics, and drug-loading capacity.
This guide provides the necessary protocols to synthesize and polymerize this monomer, opening avenues for the development of new functional biomaterials.
Monomer Synthesis: 4-(4-chlorophenyl)oxane-2,6-dione
The synthesis of the target monomer is achieved through the dehydration of its corresponding dicarboxylic acid, 3-(4-chlorophenyl)glutaric acid.
Synthesis of 3-(4-chlorophenyl)glutaric acid
Several synthetic routes to 3-(4-chlorophenyl)glutaric acid have been reported.[1][2] A common method involves the reaction of appropriate starting materials with potassium hydroxide in ethanol.[1] Following the reaction, the crude product is isolated and can be purified by recrystallization.[1]
Dehydration to 4-(4-chlorophenyl)oxane-2,6-dione
The conversion of a glutaric acid derivative to its corresponding cyclic anhydride is a standard procedure, typically involving a dehydrating agent like acetic anhydride.[6][7]
Protocol: Synthesis of 4-(4-chlorophenyl)oxane-2,6-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-chlorophenyl)glutaric acid.
-
Dehydration: Add an excess of acetic anhydride to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 1-2 hours.[7]
-
Work-up: After cooling, the excess acetic anhydride is removed by distillation under reduced pressure.
-
Purification: The resulting crude 4-(4-chlorophenyl)oxane-2,6-dione can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and hexane.[7]
Diagram: Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the target monomer.
Polymer Synthesis Protocols
Two primary methods are proposed for the polymerization of 4-(4-chlorophenyl)oxane-2,6-dione: Ring-Opening Polymerization (ROP) and Melt Polycondensation.
Protocol 1: Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a powerful technique for producing well-defined polyesters from cyclic monomers.[8][9] This can be achieved via anionic or cationic initiation. For cyclic anhydrides, copolymerization with an epoxide is a common strategy to yield polyesters.[10][11]
Protocol: Anionic Ring-Opening Copolymerization with an Epoxide (e.g., Propylene Oxide)
-
Catalyst System: A combination of a Lewis acid and a Lewis base, such as triethyl borane (TEB) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be effective.[8]
-
Reaction Setup: All glassware should be flame-dried under vacuum and the reaction carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In a Schlenk flask, dissolve 4-(4-chlorophenyl)oxane-2,6-dione and the chosen epoxide (e.g., propylene oxide) in anhydrous toluene.
-
Initiation: Add the catalyst system to the stirred monomer solution at the desired reaction temperature (e.g., 60 °C).[8]
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 24-48 hours), monitoring the viscosity.
-
Termination and Purification: Terminate the polymerization by adding a small amount of acidified methanol. Precipitate the polymer in a large volume of cold methanol, filter, and dry under vacuum.
Diagram: Ring-Opening Polymerization Workflow
Caption: Workflow for Ring-Opening Polymerization.
Protocol 2: Two-Step Melt Polycondensation
This method first involves the hydrolysis of the anhydride to the dicarboxylic acid, followed by a melt polycondensation reaction. This technique is widely used for the synthesis of polyesters and polyanhydrides.[12][13][14]
Step 1: Hydrolysis to 3-(4-chlorophenyl)glutaric acid
-
Hydrolysis: Dissolve 4-(4-chlorophenyl)oxane-2,6-dione in a basic aqueous solution (e.g., dilute NaOH).
-
Acidification: Acidify the solution with a strong acid (e.g., HCl) to precipitate the 3-(4-chlorophenyl)glutaric acid.
-
Isolation: Filter, wash with cold water, and dry the dicarboxylic acid thoroughly.
Step 2: Melt Polycondensation
-
Reaction Setup: Place the dried 3-(4-chlorophenyl)glutaric acid in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
Catalyst: Add a suitable polycondensation catalyst, such as antimony trioxide or titanium butoxide.
-
Heating and Inert Atmosphere: Heat the mixture under a slow stream of nitrogen to melt the monomer and initiate the reaction (e.g., 180-220 °C). Water will be evolved as a byproduct.
-
Vacuum Application: Once the initial evolution of water subsides, gradually apply a high vacuum to remove the remaining water and drive the polymerization to completion.
-
Polymer Isolation: After several hours, the viscosity of the melt will increase significantly. Cool the reactor to room temperature and isolate the solid polymer.
Polymer Characterization
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure and determine monomer conversion. | Appearance of characteristic polyester backbone signals and disappearance of monomer peaks. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Presence of a strong ester carbonyl stretch (~1735 cm⁻¹) and absence of the anhydride carbonyl peaks. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the molecular weight distribution of the polymer sample. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | The Tg will be influenced by the rigidity of the chlorophenyl group in the polymer backbone. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Provides the decomposition temperature of the polymer. |
Potential Applications in Biomedical Research and Drug Development
Polymers derived from 4-(4-chlorophenyl)oxane-2,6-dione are expected to be biodegradable and have potential applications in the biomedical field.[3][15]
-
Drug Delivery: The polyester backbone can be designed to degrade at a controlled rate, allowing for the sustained release of encapsulated therapeutic agents. The aromatic chlorophenyl group may offer opportunities for π-π stacking interactions with certain drug molecules, potentially enhancing drug loading and modulating release kinetics.
-
Tissue Engineering: These polymers could be fabricated into scaffolds for tissue regeneration. The mechanical properties and degradation rate can be tuned by adjusting the polymer's molecular weight and copolymer composition.
-
Functional Materials: The chloro-substituent provides a handle for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties.
Conclusion
The protocols detailed in these application notes provide a solid foundation for the synthesis and polymerization of 4-(4-chlorophenyl)oxane-2,6-dione. By following these guidelines, researchers can produce novel polyesters with tunable properties, paving the way for the development of advanced materials for a range of applications, particularly in the biomedical and pharmaceutical fields.
References
- 1. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 2. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. cphi-online.com [cphi-online.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternating ring-opening copolymerization of epoxides with saturated and unsaturated cyclic anhydrides: reduced viscosity poly(propylene fumarate) oligomers for use in cDLP 3D printing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic synergy using Al(III) and Group 1 metals to accelerate epoxide and anhydride ring-opening copolymerization | Department of Chemistry [chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals
Introduction: The Ubiquity and Complexity of Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast array of biologically active molecules, including a majority of pharmaceuticals, agrochemicals, and natural products.[1][2] Their structural diversity, arising from variations in ring size, heteroatom type and position, and substitution patterns, endows them with a wide range of chemical and biological properties. However, this same complexity presents significant challenges for their analytical characterization. Unambiguous structure elucidation, purity assessment, and quantitative analysis are critical milestones in the research and development pipeline.
This document provides a comprehensive guide to the modern analytical techniques employed for the in-depth characterization of heterocyclic compounds. It is designed to move beyond a simple recitation of methods, offering instead a strategic framework for selecting and applying the most appropriate techniques to solve specific analytical problems. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating reliable and reproducible data.
Core Analytical Strategies: A Multi-Modal Approach
The definitive characterization of a heterocyclic compound rarely relies on a single analytical technique. Instead, a synergistic combination of spectroscopic and chromatographic methods is employed to build a complete and unambiguous profile of the molecule's identity, purity, and structure. The choice of techniques is dictated by the specific questions being asked, such as confirming a synthetic product, elucidating the structure of a novel compound, or quantifying a drug substance in a complex matrix.
Caption: A typical workflow for the analytical characterization of a novel heterocyclic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful and indispensable tool for the de novo structure elucidation of organic molecules, including heterocyclic compounds.[3][4] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Expertise & Experience: Why NMR is Paramount
The power of NMR lies in its ability to provide a detailed atom-by-atom map of a molecule. The chemical shift of a nucleus reveals its electronic environment, while spin-spin coupling provides information about the connectivity between neighboring atoms. Advanced multi-pulse and 2D-NMR techniques are essential for unraveling the complex structures of many heterocyclic compounds.[5][6]
Key NMR Experiments for Heterocyclic Compounds:
-
¹H NMR: Provides information on the number, chemical environment, and connectivity of protons.
-
¹³C NMR & DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, establishing proton-proton connectivity.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation.[5]
Protocol: 1D and 2D NMR Analysis of a Novel Pyrimidine Derivative
Objective: To elucidate the structure of a newly synthesized pyrimidine derivative.
Materials:
-
5-10 mg of the purified heterocyclic compound.
-
0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
5 mm NMR tube.
-
NMR spectrometer (400 MHz or higher recommended).
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Causality: The choice of solvent is critical. It must dissolve the sample and should not have signals that overlap with important sample resonances. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for its exchangeable proton signals.
-
-
1D NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
2D NMR Data Acquisition:
-
Acquire a COSY spectrum to establish ¹H-¹H correlations.
-
Acquire an HSQC spectrum to identify ¹H-¹³C one-bond correlations.
-
Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). This is often the key experiment for connecting different fragments of the molecule.
-
If stereochemistry is , acquire a NOESY or ROESY spectrum.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling constants, and correlations from all spectra to piece together the molecular structure.[7]
-
Caption: The interplay of 1D and 2D NMR experiments in structure elucidation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[9]
Expertise & Experience: Choosing the Right Ionization Technique
The choice of ionization method is critical for successful MS analysis. For many heterocyclic compounds, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred over Electron Impact (EI) ionization. This is because soft ionization methods are less energetic and are more likely to produce an intact molecular ion, which is crucial for determining the molecular weight.[9] Aromatic heterocycles are generally stable and may show a distinct molecular ion peak even with EI.[9]
Fragmentation Analysis: A Molecular Puzzle
The fragmentation patterns observed in a mass spectrum can provide clues about the structure of a molecule.[10] The fragmentation of heterocyclic compounds is often directed by the heteroatoms and the aromaticity of the ring system.[11][12][13] For example, cleavage often occurs at bonds adjacent to heteroatoms, which can stabilize the resulting positive charge.[10]
Protocol: HPLC-MS Analysis for Molecular Weight Confirmation and Purity Assessment
Objective: To confirm the molecular weight and assess the purity of a synthesized heterocyclic compound.
Materials:
-
~1 mg of the compound.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Formic acid or ammonium acetate (as mobile phase additives).
-
HPLC-MS system (e.g., Agilent 1100 Series with a Quadrupole LC/MS 6120).[14]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase composition.
-
-
LC Method Development:
-
Select an appropriate HPLC column (e.g., C18 reversed-phase column).
-
Develop a gradient elution method using two mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).
-
Causality: Formic acid is added to the mobile phase to improve peak shape and to facilitate protonation of the analyte for positive ion mode ESI-MS.
-
-
MS Parameter Optimization:
-
Set the mass spectrometer to operate in ESI positive ion mode.
-
Optimize key parameters such as capillary voltage, drying gas temperature, and nebulizer pressure to maximize the signal of the target compound.[14]
-
Set the mass range to scan for the expected molecular ion.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Analyze the chromatogram to assess the purity of the compound. The peak area of the main component relative to the total peak area gives an indication of purity.
-
Examine the mass spectrum of the main peak to confirm the presence of the expected molecular ion ([M+H]⁺ in positive mode).
-
X-Ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry.[15][16]
Expertise & Experience: The Challenge of Crystallization
The primary limitation of X-ray crystallography is the requirement for a high-quality single crystal.[17] Growing suitable crystals can be a time-consuming and challenging process, often involving screening of various solvents and crystallization conditions. For chiral compounds, X-ray crystallography can determine the absolute configuration, which is crucial in pharmaceutical research.[17][18][19]
Protocol: Obtaining a Crystal Structure for Absolute Configuration Determination
Objective: To determine the absolute three-dimensional structure of a chiral heterocyclic compound.
Methodology:
-
Crystal Growth:
-
This is the most critical and often the most difficult step.
-
Screen various solvents and solvent combinations for slow evaporation, slow cooling, or vapor diffusion methods.
-
Start with a highly purified sample. Impurities can inhibit crystallization.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on the diffractometer.
-
The crystal is cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected.
-
-
Structure Solution and Refinement:
-
The diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.
-
The structural model is then refined to obtain the final, accurate structure.
-
For chiral compounds, the absolute configuration can often be determined from the diffraction data, especially if a heavy atom is present.[16]
-
Spectroscopic and Chromatographic Techniques: A Comparative Overview
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, conformation | Unparalleled for de novo structure elucidation[3] | Requires relatively large sample amounts, can be time-consuming |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments | High sensitivity, can be coupled with chromatography (LC-MS, GC-MS)[20][21] | Isomers can be difficult to distinguish, fragmentation can be complex |
| X-Ray Crystallography | Unambiguous 3D structure, absolute configuration[15] | The "gold standard" for structural confirmation | Requires a high-quality single crystal, which can be difficult to obtain[17] |
| FTIR Spectroscopy | Presence of functional groups[22][23] | Fast, non-destructive, provides a molecular "fingerprint" | Does not provide information on molecular connectivity or stereochemistry |
| UV-Vis Spectroscopy | Information about conjugated systems[24][25] | Simple, quantitative (Beer-Lambert Law)[25] | Limited structural information, broad absorption bands[24] |
| HPLC | Purity, quantification, separation of mixtures | High resolution, widely applicable, can be coupled to various detectors[14] | Requires a suitable chromophore for UV detection |
| GC | Analysis of volatile and thermally stable compounds[26][27] | Excellent separation efficiency for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
Additional Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[22] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.[28][29] For heterocyclic compounds, FTIR is useful for identifying key functional groups such as C=O, N-H, C-N, and C-S bonds.[30]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, which are common in heterocyclic chemistry.[24][31][32] The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.[33] While not a primary tool for structure elucidation, it is a valuable method for quantitative analysis and for studying electronic properties.[25]
Conclusion
The successful characterization of heterocyclic compounds requires a thoughtful and integrated approach, leveraging the strengths of multiple analytical techniques. From the initial confirmation of molecular weight by mass spectrometry to the detailed structural mapping by NMR spectroscopy and the final, unambiguous determination of three-dimensional structure by X-ray crystallography, each method provides a critical piece of the puzzle. The protocols and insights provided in this guide are intended to empower researchers to design and execute robust analytical strategies, ensuring the integrity and quality of their scientific discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. Modern advances in heterocyclic chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. readchemistry.com [readchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. article.sapub.org [article.sapub.org]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. search-library.ucsd.edu [search-library.ucsd.edu]
- 22. [PDF] Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 23. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. longdom.org [longdom.org]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. instanano.com [instanano.com]
- 30. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 31. researchgate.net [researchgate.net]
- 32. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[1][3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy, shifting the paradigm from traditional chemotherapy to precision medicine.[3] This document provides a comprehensive guide to the synthesis of novel kinase inhibitors, moving beyond a simple recitation of steps to explain the strategic rationale behind experimental choices. We will delve into key synthetic methodologies, provide detailed, field-proven protocols, and explore the logic of structure-activity relationship (SAR)-guided inhibitor design.
The Landscape of Kinase Inhibitor Synthesis: A Strategic Overview
The journey from a target kinase to a clinical candidate is a testament to the power of medicinal chemistry.[3] The synthesis of kinase inhibitors is not merely about assembling molecules; it is about crafting compounds with high potency, selectivity, and optimal pharmacokinetic properties.[2] A foundational understanding of the kinase ATP-binding site is paramount. Most kinase inhibitors are ATP-competitive, designed to occupy the pocket where ATP would normally bind.[5][6] This typically involves a core scaffold that mimics the adenine ring of ATP and forms crucial hydrogen bonds with the "hinge" region of the kinase.[5]
The synthetic chemist's toolkit for kinase inhibitor development is diverse, encompassing several key strategies:
-
Scaffold-Based Synthesis: This approach leverages "privileged scaffolds," core molecular frameworks known to bind to kinases.[5][7] Common scaffolds include quinazolines, pyrimidines, and pyridines.[5][8][9] The synthesis then focuses on decorating these scaffolds with various substituents to optimize interactions with the kinase and fine-tune properties.
-
Fragment-Based Drug Discovery (FBDD): FBDD starts with screening low-molecular-weight fragments to identify those that bind weakly to the target kinase.[10][11] These initial "hits" are then grown or linked together, guided by structural biology, to generate more potent lead compounds.[10][12][13] This method is particularly powerful for discovering inhibitors with novel binding modes and achieving high selectivity.[11]
-
Combinatorial Chemistry: This high-throughput approach involves the rapid synthesis of large libraries of related compounds.[14][15] By systematically varying building blocks, combinatorial chemistry allows for the exploration of vast chemical space to identify initial hits and build structure-activity relationships.[14][16][17]
-
Covalent Inhibitor Design: Covalent inhibitors form a stable bond with a specific amino acid residue, often a cysteine, within the target kinase.[18][19] This strategy can lead to prolonged and potent inhibition, and can be particularly effective in overcoming drug resistance.[19][20][21] The design involves incorporating a reactive "warhead" into the inhibitor scaffold.[19][22]
Visualizing the Kinase Inhibitor Design Workflow
Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.
Core Synthetic Methodologies and Protocols
The construction of kinase inhibitors often relies on a set of powerful and versatile chemical reactions. Palladium-catalyzed cross-coupling reactions, in particular, are indispensable for creating the carbon-carbon and carbon-nitrogen bonds that form the backbone of many inhibitors.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds between an aryl or vinyl halide/triflate and an organoboron compound. This reaction is widely used to introduce diverse aryl and heteroaryl groups onto the core scaffold of a kinase inhibitor, enabling extensive exploration of the chemical space around the ATP-binding pocket.
Protocol 1: Synthesis of a 6-Aryl-isoquinoline-1-carbonitrile Derivative
This protocol details a representative Suzuki-Miyaura coupling using 6-Bromoisoquinoline-1-carbonitrile as a starting material, a versatile scaffold for kinase inhibitor synthesis.[23]
-
Materials:
-
6-Bromoisoquinoline-1-carbonitrile
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add 6-Bromoisoquinoline-1-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-isoquinoline-1-carbonitrile derivative.[23]
-
Buchwald-Hartwig Amination: Introducing Key Amine Functionalities
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of various amines onto an aryl or heteroaryl halide. This is crucial for kinase inhibitor synthesis as the amine functionality often serves as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase.
Protocol 2: Synthesis of a 6-(Arylamino)isoquinoline-1-carbonitrile Derivative
This protocol provides a standard procedure for the palladium-catalyzed amination of 6-Bromoisoquinoline-1-carbonitrile with an aniline derivative.[23]
-
Materials:
-
6-Bromoisoquinoline-1-carbonitrile
-
Aniline derivative (e.g., 3-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a Schlenk flask, add 6-Bromoisoquinoline-1-carbonitrile (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[23]
-
Evacuate and backfill the flask with argon gas three times.[23]
-
Add anhydrous toluene (10 mL) to the flask.[23]
-
Heat the reaction mixture to 110 °C and stir for 16 hours.[23]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.[23]
-
Wash the filtrate with water (15 mL) and brine (15 mL).[23]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[23]
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)isoquinoline-1-carbonitrile derivative.[23]
-
Visualizing a Common Synthetic Route
Caption: A representative synthetic workflow for generating a library of kinase inhibitors from a common starting material.
Structure-Activity Relationship (SAR) and Lead Optimization
The synthesis of a single compound is rarely the end of the story. The initial "hit" from a screen or a rationally designed molecule is often just the starting point for a process of iterative optimization guided by SAR.[4][5][24] By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, medicinal chemists can enhance potency, improve selectivity, and optimize pharmacokinetic properties.[5]
Key Considerations in SAR-Guided Synthesis:
-
Hinge-Binding Motifs: The core scaffold's ability to form hydrogen bonds with the kinase hinge is critical.[5] Synthetic modifications should aim to maintain or enhance these interactions.
-
Hydrophobic Pockets: The ATP-binding site contains hydrophobic regions that can be exploited to increase potency and selectivity.[5] The synthesis of analogs with different hydrophobic groups is a common strategy.
-
Solvent-Exposed Regions: The outer regions of the ATP-binding pocket are exposed to the solvent. Attaching polar or charged groups to the inhibitor that extend into this region can improve solubility and other pharmacokinetic properties.
-
Selectivity: Achieving selectivity for the target kinase over other kinases is a major challenge due to the conserved nature of the ATP-binding site.[25] Subtle structural modifications can exploit minor differences between kinase active sites to enhance selectivity.
Table 1: Common Scaffolds and Their Significance in Kinase Inhibitor Design
| Scaffold | Key Features | Representative Kinase Targets |
| Quinazoline | Privileged scaffold known for its ability to form one or more hydrogen bonds with the kinase hinge region.[5] | EGFR, VEGFR[5][26] |
| Pyrimidine | Bioisostere for the purine ring of ATP, commonly found in both Aurora and Polo-like kinase inhibitors.[5][8] | Aurora Kinases, PLK, EGFR[8][9] |
| Pyridine | A versatile scaffold present in numerous approved kinase inhibitors. | c-Met, ALK[5][9] |
| Indazole | A common hinge-binding fragment. | p38, B-Raf |
| Thienopyrimidine | Another important heterocyclic scaffold that serves as a bioisostere for the purine ring of ATP.[5] | PI3K |
Emerging Synthetic Strategies
The field of kinase inhibitor synthesis is continually evolving, with new strategies emerging to address challenges such as drug resistance and the need to target previously "undruggable" kinases.
-
Macrocyclic Kinase Inhibitors: Constraining the inhibitor's conformation by cyclizing the molecule can lead to increased potency and selectivity.[27][28][29] The synthesis of these complex structures often requires specialized macrocyclization strategies.
-
Allosteric Inhibitors: These inhibitors bind to sites on the kinase distant from the ATP-binding pocket, offering a potential solution to the selectivity challenges associated with ATP-competitive inhibitors.[6][20][26] Their synthesis is often guided by detailed structural information of the target kinase.
-
PROTACs (Proteolysis-Targeting Chimeras): While not direct inhibitors, PROTACs are bifunctional molecules that recruit a target kinase to an E3 ubiquitin ligase, leading to the kinase's degradation.[18] The synthesis of PROTACs involves linking a kinase-binding ligand to an E3 ligase-binding ligand via a chemical linker.
Conclusion
The synthesis of novel kinase inhibitors is a dynamic and intellectually stimulating field at the intersection of chemistry, biology, and medicine. A deep understanding of synthetic methodologies, coupled with a strategic approach to SAR-guided optimization, is essential for the successful development of new targeted therapies. The protocols and strategies outlined in this guide provide a solid foundation for researchers embarking on the synthesis of the next generation of kinase inhibitors. The continued innovation in synthetic chemistry will undoubtedly play a pivotal role in addressing the ongoing challenges of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. researchgate.net [researchgate.net]
- 3. journaljcti.com [journaljcti.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-based discovery of inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. bioc258.stanford.edu [bioc258.stanford.edu]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. merit.url.edu [merit.url.edu]
- 19. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, synthesis, and biological evaluation of novel covalent inhibitors targeting focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. biorxiv.org [biorxiv.org]
High-Throughput Screening of Pyran-Based Compound Libraries: Application Notes and Protocols
Introduction: The Pyran Scaffold - A Privileged Structure in Drug Discovery
The pyran ring, a six-membered heterocyclic system containing one oxygen atom, represents a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is a recurring motif in a vast array of natural products and synthetically derived molecules exhibiting a wide spectrum of biological activities.[1][2][3] From anticancer and antimicrobial to anti-inflammatory and antiviral properties, the versatility of the pyran core makes it a fertile ground for the discovery of novel therapeutics.[2][3] Pyran-based compounds have demonstrated potential as inhibitors of crucial enzyme families like kinases, modulators of G protein-coupled receptors (GPCRs), and disruptors of protein-protein interactions (PPIs), all of which are pivotal target classes in modern drug discovery.[2][4][5]
This guide provides an in-depth exploration of high-throughput screening (HTS) assays tailored for the interrogation of pyran-based compound libraries. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the rationale behind the selection of specific assay formats, delve into the mechanistic underpinnings of these assays, and provide detailed, field-proven protocols that are designed to be robust and self-validating. Our focus will be on three widely applicable HTS technologies: Fluorescence Polarization (FP), Luminescence-based reporter assays, and Absorbance-based assays.
I. Strategic Considerations for Screening Pyran-Based Libraries
The successful implementation of an HTS campaign for pyran-based libraries necessitates a thoughtful approach to assay design and target selection. The inherent chemical properties of the pyran scaffold and its derivatives should inform the choice of screening technology to minimize potential artifacts and maximize the chances of identifying true hits.
Understanding Potential Compound Interference
Pyran-containing compounds, like many heterocyclic structures, can exhibit properties that may interfere with certain assay formats:
-
Autofluorescence: A significant number of organic molecules, including some pyran derivatives, can fluoresce when excited by light. This intrinsic fluorescence can lead to false positives in fluorescence-based assays by artificially increasing the measured signal.[6]
-
Fluorescence Quenching: Conversely, some compounds can absorb the excitation or emission light of a fluorescent probe, leading to a decrease in the measured signal and potentially causing false negatives.[6]
-
Light Scattering: Aggregation of compounds in the assay well can lead to light scattering, which can interfere with both fluorescence and absorbance readings.
-
Colorimetric Interference: Colored compounds can absorb light at the detection wavelength of an absorbance-based assay, leading to false positives.
Therefore, it is crucial to incorporate appropriate counter-screens and control experiments to identify and triage compounds that exhibit these interfering properties.
Selecting the Right Assay for the Target
The choice of HTS assay is intrinsically linked to the biological question being asked and the nature of the molecular target. The following sections will detail specific assay formats suitable for common targets of pyran-based compounds.
II. Fluorescence Polarization (FP) Assays for Kinase Inhibitor Screening
Rationale: Protein kinases are a major class of drug targets, and many pyran-based compounds have been identified as kinase inhibitors.[2][4] FP is a powerful, homogeneous assay format that is well-suited for HTS of kinase inhibitors. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
Principle of Competitive FP Kinase Assay:
-
A fluorescently labeled tracer (a known ligand or a labeled peptide substrate) binds to the kinase of interest.
-
Due to its large size, the kinase-tracer complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.
-
In the presence of a competitive inhibitor from the pyran library, the tracer is displaced from the kinase's active site.
-
The now-free, smaller tracer tumbles rapidly, leading to a decrease in the fluorescence polarization signal.
This decrease in polarization is directly proportional to the inhibitory activity of the test compound.
Caption: Competitive Fluorescence Polarization Assay Principle.
Protocol: FP-Based Kinase Inhibitor HTS
Materials:
-
Purified kinase of interest
-
Fluorescently labeled tracer (e.g., a fluorescently tagged known inhibitor or peptide substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Pyran-based compound library (typically dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the assay plate wells. Include appropriate controls:
-
Negative Controls (0% inhibition): DMSO only.
-
Positive Controls (100% inhibition): A known, potent inhibitor of the target kinase.
-
-
Kinase Addition: Add the kinase to all wells at a final concentration optimized for a robust assay window.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.
-
Tracer Addition: Add the fluorescent tracer to all wells at a final concentration typically at or below its Kd for the kinase.
-
Final Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Identify "hits" as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Troubleshooting:
-
High Background Signal: May be due to light scatter from aggregated compounds or autofluorescence. Pre-read plates after compound addition to identify fluorescent compounds.
-
Low Assay Window: Optimize concentrations of kinase and tracer. Ensure the tracer's fluorescence is not quenched by the assay buffer components.
III. Luminescence-Based Reporter Assays for GPCR Modulation
Rationale: GPCRs are a large family of cell surface receptors that are targets for a significant portion of approved drugs. Pyran-containing compounds have been explored as potential GPCR modulators.[7] Luminescence-based reporter gene assays are a common and highly sensitive method for screening GPCR activity in a cellular context.
Principle of a CRE-Luciferase Reporter Assay for Gs-Coupled GPCRs:
-
A host cell line is engineered to express the GPCR of interest and a reporter construct containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE).
-
Activation of a Gs-coupled GPCR by an agonist leads to an increase in intracellular cAMP.
-
cAMP activates protein kinase A (PKA), which then phosphorylates and activates the CRE-binding protein (CREB).
-
Activated CREB binds to the CRE in the reporter construct, driving the expression of luciferase.
-
Addition of a luciferase substrate results in a luminescent signal that is proportional to the level of GPCR activation.
-
Antagonists from the pyran library will inhibit this agonist-induced signal.
Caption: Luminescence-based GPCR reporter assay workflow.
Protocol: CRE-Luciferase GPCR Antagonist HTS
Materials:
-
Stable cell line expressing the target GPCR and the CRE-luciferase reporter
-
Cell culture medium and supplements
-
A known agonist for the target GPCR
-
Pyran-based compound library
-
384-well, white, solid-bottom microplates
-
Luciferase assay reagent (containing substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered cells into the 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Add the pyran compounds to the wells.
-
Agonist Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative controls.
-
Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (typically 3-6 hours).
-
Lysis and Signal Generation: Add the luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Measurement: Read the luminescence signal on a plate-reading luminometer.
Data Analysis:
-
Calculate percent inhibition as described for the FP assay.
-
Calculate the Z'-factor to assess assay quality.
-
Identify hits that significantly reduce the agonist-induced luminescent signal.
Troubleshooting:
-
Compound-Induced Cytotoxicity: A decrease in signal may be due to cell death rather than specific antagonism. A parallel cytotoxicity assay (e.g., using a viability dye) should be performed on the hit compounds.
-
Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme. Hits should be tested in a counterscreen using purified luciferase to identify direct inhibitors.[8]
IV. Absorbance-Based Assays for Protein-Protein Interaction (PPI) Inhibitors
Rationale: Disrupting protein-protein interactions is a promising therapeutic strategy, and natural products containing pyran scaffolds have been shown to modulate these interactions.[9] Absorbance-based assays, such as enzyme-linked immunosorbent assays (ELISAs), can be adapted for HTS of PPI inhibitors.
Principle of a Competitive ELISA for PPI Inhibition:
-
One of the interacting proteins ("bait") is immobilized on the surface of a microplate well.
-
The other interacting protein ("prey"), which is tagged with an enzyme (e.g., horseradish peroxidase, HRP), is added.
-
In the absence of an inhibitor, the prey protein binds to the immobilized bait protein.
-
Unbound proteins are washed away.
-
A chromogenic substrate for the enzyme is added, which is converted into a colored product. The absorbance of the solution is measured.
-
A pyran-based inhibitor that disrupts the PPI will prevent the binding of the enzyme-tagged prey protein, resulting in a decrease in the colorimetric signal.
Caption: Competitive ELISA for screening PPI inhibitors.
Protocol: ELISA-Based PPI Inhibitor HTS
Materials:
-
Purified "bait" and enzyme-tagged "prey" proteins
-
High-binding 384-well microplates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Pyran-based compound library
-
Chromogenic substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Absorbance microplate reader
Procedure:
-
Coating: Immobilize the bait protein on the microplate wells by incubating overnight at 4°C.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites on the well surface with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the wells again.
-
Compound and Prey Addition: Add the pyran compounds followed by the enzyme-tagged prey protein.
-
Incubation: Incubate for 1-2 hours at room temperature to allow for binding (or inhibition thereof).
-
Washing: Wash thoroughly to remove unbound prey protein and compounds.
-
Substrate Addition: Add the chromogenic substrate and incubate until sufficient color development.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength.
Data Analysis:
-
Calculate percent inhibition and Z'-factor as previously described.
-
Identify hits that significantly reduce the absorbance signal.
Troubleshooting:
-
High Background: Insufficient blocking or washing can lead to non-specific binding of the prey protein.[10][11] Optimize blocking and washing steps.
-
Colored Compounds: Compounds that absorb at the detection wavelength will give a false positive signal. This can be corrected for by subtracting the absorbance of wells containing only the compound.
V. Data Normalization and Hit Validation
Robust data analysis is critical for the success of any HTS campaign. Beyond the initial hit identification, a rigorous validation cascade is necessary to eliminate false positives and prioritize promising compounds for further investigation.
Data Normalization Strategies
Systematic errors, such as those arising from plate position effects, can obscure true hits.[6][12] Several normalization methods can be employed to mitigate these effects:
-
Control-Based Normalization: Normalizing data to the on-plate positive and negative controls is the most common method.
-
B-Score Normalization: This method is effective for plates with low hit rates and corrects for row and column effects.[13]
-
Well Correction: This approach corrects for systematic errors associated with specific well locations across multiple plates.[6]
The choice of normalization method should be guided by the specific characteristics of the HTS data.[13][14]
The Hit Validation Workflow
A primary "hit" is not a confirmed active compound. A multi-step validation process is essential:
Caption: A typical hit validation workflow in HTS.
-
Confirmation Screen: Re-test the initial hits using freshly sourced compound to rule out issues with compound integrity.
-
Dose-Response Curves: Test confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).
-
Counterscreens: As discussed, these are critical for identifying compounds that interfere with the assay technology.
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology to confirm that the observed activity is target-specific.
-
Structure-Activity Relationship (SAR) Analysis: Test analogs of the validated hits to understand the relationship between chemical structure and biological activity.[15][16]
Conclusion
High-throughput screening of pyran-based compound libraries offers a powerful avenue for the discovery of novel chemical probes and potential therapeutic leads. The success of such endeavors hinges on a deep understanding of the interplay between the chemical nature of the library, the biological target, and the chosen assay technology. By employing the robust protocols outlined in this guide, and by adhering to a rigorous data analysis and hit validation workflow, researchers can confidently navigate the complexities of HTS and unlock the full potential of the versatile pyran scaffold.
References
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural Basis of GPCR-Biased Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. arp1.com [arp1.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rank ordering plate data facilitates data visualization and normalization in high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, which is also known by synonyms such as 3-(4-chlorophenyl)glutaric anhydride or beta-(4-chlorophenyl)glutaric anhydride.[1][2]
Issue 1: Low or No Product Yield
"I followed the standard protocol, but my final yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?"
Low or no yield is a frequent issue in organic synthesis and can stem from several factors.[3] Let's break down the potential culprits in the context of this specific synthesis, which typically involves the reaction of a substituted glutaric acid with a dehydrating agent.
Causality and Remediation:
-
Incomplete Dehydration: The core of this synthesis is the cyclization of 3-(4-chlorophenyl)glutaric acid to form the anhydride. If the dehydrating agent (e.g., acetic anhydride, thionyl chloride) is old, has been improperly stored, or is used in insufficient quantities, the reaction will be incomplete.
-
Reaction Temperature and Time: The kinetics of anhydride formation are sensitive to temperature. Insufficient heat will lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material or product.
-
Solution: Carefully monitor and control the reaction temperature. A gentle reflux is often optimal.[5] The reaction time should also be optimized; monitor the reaction progress using Thin Layer Chromatography (TTC) to determine the point of maximum conversion.
-
-
Purity of Starting Materials: Impurities in the 3-(4-chlorophenyl)glutaric acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting material. If necessary, recrystallize the glutaric acid derivative before proceeding with the cyclization.
-
-
Hydrolysis During Workup: The product, a cyclic anhydride, is susceptible to hydrolysis back to the dicarboxylic acid, especially in the presence of water and base.
-
Solution: Conduct the workup under anhydrous or near-anhydrous conditions as much as possible. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.[6] When a wash is necessary, use ice-cold water or brine to minimize hydrolysis.
-
Issue 2: Product Purity is Low, Contaminated with Starting Material
"My final product shows significant contamination with the starting 3-(4-chlorophenyl)glutaric acid according to my NMR/LC-MS data. How can I improve the purity?"
This is a common purification challenge. The physical properties of the diacid and the anhydride can be similar, making separation difficult.
Causality and Remediation:
-
Incomplete Reaction: As discussed in the previous point, if the reaction has not gone to completion, you will have a mixture of starting material and product.
-
Solution: Before resorting to complex purification, ensure the reaction has run its full course. Extend the reaction time or increase the temperature slightly, while monitoring with TLC.
-
-
Ineffective Purification Method: Standard purification techniques may not be sufficient to separate the product from the starting material.
-
Solution 1: Recrystallization: This is often the most effective method. The choice of solvent is critical. A solvent system where the anhydride has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Consider solvent systems like ethyl acetate/hexane or toluene.[5]
-
Solution 2: Column Chromatography: While more labor-intensive, silica gel chromatography can be effective. A solvent gradient from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) will typically elute the less polar anhydride first, followed by the more polar diacid.[7]
-
Solution 3: Distillation under Reduced Pressure: If the product is thermally stable, vacuum distillation can be a powerful purification method.[4][5]
-
Issue 3: Formation of Side Products
"I'm observing unexpected peaks in my analytical data, suggesting the formation of side products. What are these and how can I prevent them?"
Side reactions can significantly reduce your yield and complicate purification.
Causality and Remediation:
-
Decomposition: At high temperatures, decarboxylation of the glutaric acid or anhydride can occur.
-
Solution: Avoid excessive heating. Use the minimum temperature necessary for a reasonable reaction rate.
-
-
Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric materials.
-
Solution: Maintain a moderate concentration of the reactants. Running the reaction under very high concentrations can favor intermolecular side reactions.
-
-
Reactions with Solvent: If the solvent is not inert, it can participate in side reactions.
-
Solution: Choose an inert solvent for the reaction. Toluene or xylenes are often good choices for anhydride synthesis.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound, which is a substituted glutaric anhydride, typically proceeds through the dehydration of the corresponding 3-(4-chlorophenyl)glutaric acid. The mechanism involves the activation of the carboxylic acid groups by a dehydrating agent (like acetic anhydride or thionyl chloride), followed by an intramolecular nucleophilic attack of one carboxylic acid group on the activated other, leading to the formation of the cyclic anhydride and elimination of a small molecule (e.g., acetic acid or HCl and SO2).
Q2: What are the recommended analytical techniques to monitor the reaction progress and characterize the final product?
A2:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]
-
Infrared (IR) Spectroscopy: The appearance of characteristic anhydride C=O stretching bands (typically two bands around 1810 cm⁻¹ and 1760 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid are strong indicators of product formation.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and purity assessment of the final product.[10]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes.
-
Dehydrating Agents: Reagents like acetic anhydride and thionyl chloride are corrosive and have irritating fumes. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents used in the reaction and purification are often flammable. Avoid open flames and work in a well-ventilated area.
-
General Handling: As with all chemicals, handle this compound and its precursors with care. Review the Safety Data Sheet (SDS) for all reagents before starting the experiment.
III. Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Improved Yield
| Parameter | Recommended Condition | Rationale |
| Dehydrating Agent | Acetic Anhydride (freshly opened or distilled) | Ensures high reactivity for efficient dehydration. |
| Molar Ratio | 1 : 2-3 (Glutaric Acid : Acetic Anhydride) | A slight excess of the dehydrating agent drives the reaction to completion. |
| Solvent | Toluene or Xylene | Inert solvents that allow for azeotropic removal of the acetic acid byproduct.[8] |
| Temperature | Gentle Reflux (e.g., 110-140 °C) | Provides sufficient energy for the reaction without causing significant decomposition. |
| Reaction Time | 2-4 hours (Monitor by TLC) | Ensures the reaction goes to completion without prolonged heating. |
Step-by-Step Protocol for Synthesis and Purification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-chlorophenyl)glutaric acid and toluene.
-
Addition of Reagent: Add acetic anhydride to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess acetic anhydride under reduced pressure.
-
Dissolve the crude product in a suitable solvent like ethyl acetate.
-
Wash with ice-cold water and brine to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Alternatively, purify by column chromatography on silica gel.
-
IV. Visualizing the Workflow
Diagram 1: General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
V. References
-
CymitQuimica. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro-. --INVALID-LINK--
-
The Pharma Innovation Journal. Design, synthesis and characterization of some new 1, 4-Dihydropyridines. (2019). --INVALID-LINK--
-
SIELC Technologies. This compound. --INVALID-LINK--
-
ACS Publications. A Versatile Strategy for the Synthesis of 2,6-Disubstituted Dihydropyranones. The Journal of Organic Chemistry. --INVALID-LINK--
-
GSRS. This compound. --INVALID-LINK--
-
Quora. What could be reason for getting a very low yield in organic chemistry?. (2015). --INVALID-LINK--
-
ElectronicsAndBooks. Tetrahedron Letters. (2009). --INVALID-LINK--
-
MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). --INVALID-LINK--
-
PharmaCompass.com. This compound. --INVALID-LINK--
-
Organic Syntheses Procedure. β-METHYLGLUTARIC ANHYDRIDE. --INVALID-LINK--
-
ResearchGate. Synthesis of dialkyl-4-aryl-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylates 137. --INVALID-LINK--
-
PubMed Central (PMC). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. --INVALID-LINK--
-
Fluorochem. This compound. --INVALID-LINK--
-
Organic Syntheses Procedure. α-PHENYLGLUTARIC ANHYDRIDE. --INVALID-LINK--
-
Drugfuture. This compound. --INVALID-LINK--
-
PMC - NIH. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. --INVALID-LINK--
-
Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. --INVALID-LINK--
-
Organic Syntheses Procedure. Nakagawa, M.. --INVALID-LINK--
-
Google Patents. CN1274657C - Process for preparing substituted glutaric anhydride. --INVALID-LINK--
-
Google Patents. CN1603295A - Process for preparing substituted glutaric anhydride. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one. --INVALID-LINK--
-
NIH. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. --INVALID-LINK--
-
PMC - NIH. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. --INVALID-LINK--
-
NIH. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. --INVALID-LINK--
-
ResearchGate. Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
References
- 1. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Navigating Glutaric Anhydride Reactions
Welcome to the technical support center for glutaric anhydride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
Glutaric anhydride is a highly reactive cyclic anhydride, making it a valuable building block in organic synthesis for creating esters, amides, and other derivatives.[1] However, its reactivity can also lead to the formation of undesired side products. This section provides a detailed guide to identifying, understanding, and mitigating these common issues.
Issue 1: Presence of an Unexpected Carboxylic Acid in the Product Mixture
Question: After my reaction with glutaric anhydride, I've isolated my target compound, but I'm also seeing a significant amount of a dicarboxylic acid impurity, which I believe is glutaric acid. What is causing this, and how can I prevent it?
Answer:
The most common side product in reactions involving glutaric anhydride is glutaric acid.[2] This is due to the hydrolysis of the anhydride ring in the presence of water.[1]
Causality and Mechanism:
Glutaric anhydride is highly susceptible to nucleophilic attack by water. The lone pair of electrons on the oxygen atom of a water molecule attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring and the formation of glutaric acid. This reaction can be catalyzed by both acids and bases.
Caption: Hydrolysis of glutaric anhydride to glutaric acid.
Mitigation Strategies and Protocols:
To minimize the formation of glutaric acid, it is crucial to maintain anhydrous (dry) reaction conditions.
Protocol for Anhydrous Reaction Setup:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Reagent Purity: Ensure that all other reagents are free from water. Liquid reagents can be dried over molecular sieves, and solid reagents can be dried in a vacuum oven.
-
Storage of Glutaric Anhydride: Store glutaric anhydride in a tightly sealed container in a desiccator to prevent moisture absorption from the atmosphere.[1]
Issue 2: Formation of Polymeric or Oligomeric Byproducts
Question: I am observing the formation of a high-molecular-weight, insoluble material in my reaction. Is this a polymer of glutaric anhydride, and how can I avoid it?
Answer:
Yes, glutaric anhydride can undergo polymerization or oligomerization, especially under certain conditions such as high temperatures or in the presence of nucleophilic or basic catalysts.[3] This can lead to a mixture of linear and potentially cross-linked polyester chains.
Causality and Mechanism:
The polymerization is typically a ring-opening polymerization. A nucleophile (which could be an impurity or the desired reactant) attacks a carbonyl group of the anhydride, opening the ring to form a carboxylate. This carboxylate can then act as a nucleophile and attack another molecule of glutaric anhydride, propagating the polymer chain. High temperatures can also initiate this process.
Caption: Ring-opening polymerization of glutaric anhydride.
Mitigation Strategies and Protocols:
Controlling the reaction conditions is key to preventing unwanted polymerization.
| Parameter | Recommendation for Minimizing Polymerization |
| Temperature | Maintain the lowest effective temperature for the desired reaction. Avoid excessive heating. |
| Catalyst | If a basic or nucleophilic catalyst is used, control its concentration carefully. Use the minimum amount necessary. |
| Reactant Stoichiometry | Use a controlled stoichiometry of the nucleophilic reactant to glutaric anhydride to favor the desired 1:1 reaction over polymerization. |
| Reaction Time | Monitor the reaction progress and stop it once the desired product is formed to prevent prolonged exposure to conditions that may favor polymerization. |
Protocol for Controlled Reaction:
-
Temperature Control: Use an oil bath or a temperature-controlled reaction block to maintain a stable and uniform temperature.
-
Slow Addition: Add the glutaric anhydride or the nucleophilic reactant slowly to the reaction mixture to maintain a low concentration of the reactive species and control the exotherm.
-
Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the desired product.
Issue 3: Decarboxylation and Formation of Unexpected Byproducts at High Temperatures
Question: When running my reaction at a high temperature, I've noticed gas evolution and have isolated a product that appears to have lost a carboxyl group. Is decarboxylation a known side reaction?
Answer:
Yes, decarboxylation of glutaric acid (formed from hydrolysis) or its derivatives can occur at elevated temperatures.[4] This involves the loss of carbon dioxide (CO₂) and can lead to the formation of various degradation products. While glutaric acid itself is relatively stable to decarboxylation compared to β-keto acids, high temperatures can promote this side reaction.[5][6]
Causality and Mechanism:
The thermal decarboxylation of dicarboxylic acids like glutaric acid can proceed through different pathways, often involving cyclic transition states, especially if catalyzed.[7] The initial hydrolysis of glutaric anhydride to glutaric acid provides the substrate for decarboxylation.
Mitigation Strategies:
The primary way to avoid decarboxylation is to use milder reaction conditions.
-
Temperature: Avoid temperatures above the decomposition temperature of your reactants and products. For glutaric anhydride, significant decomposition is generally observed at very high temperatures.
-
Catalyst Choice: Be mindful that certain catalysts, particularly some metal salts, can facilitate decarboxylation.[6] If possible, opt for catalysts that do not promote this side reaction.
Issue 4: Competing Intramolecular Cyclization in Amidation Reactions
Question: I am trying to synthesize a mono-amide from glutaric anhydride and a primary amine, but I am getting a significant amount of a cyclic imide as a byproduct. How can I favor the formation of the desired amide?
Answer:
When reacting glutaric anhydride with a primary amine, the initial ring-opening reaction forms a glutaramidic acid intermediate. This intermediate can then undergo an intramolecular cyclization to form a glutarimide, especially at elevated temperatures.[8]
Causality and Mechanism:
The formation of the amide is the desired intermolecular reaction, while the imide formation is an intramolecular side reaction. The five-membered ring of the imide is thermodynamically stable, and its formation can be favored under certain conditions.
Caption: Competing pathways in the amidation of glutaric anhydride.
Mitigation Strategies and Protocols:
To favor the formation of the mono-amide, you need to control the reaction conditions to disfavor the intramolecular cyclization.
Protocol for Selective Mono-Amide Synthesis:
-
Low Temperature: Perform the initial ring-opening reaction at a low temperature (e.g., 0 °C to room temperature) to form the glutaramidic acid intermediate.
-
Control Stoichiometry: Use a slight excess of the amine to ensure complete consumption of the glutaric anhydride and to favor the intermolecular reaction.
-
Avoid Prolonged Heating: If heating is necessary for a subsequent step, do so cautiously and for the minimum time required. Monitor the reaction closely to avoid the onset of imide formation.
-
pH Control: In some cases, controlling the pH can influence the reactivity of the intermediate and suppress cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the shelf life of glutaric anhydride, and how should it be stored?
Glutaric anhydride is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container.[1] When stored properly, it is a relatively stable compound.[9] For products without a specified expiration date, it is recommended to inspect them for signs of degradation (e.g., clumping, presence of glutaric acid) before use.
Q2: Can I use glutaric anhydride in Friedel-Crafts acylation reactions? What are the potential side products?
Yes, glutaric anhydride can be used in Friedel-Crafts acylation reactions with a Lewis acid catalyst to acylate aromatic rings.[10] A common side reaction is polysubstitution, where more than one acyl group is added to the aromatic ring, especially with highly activated aromatic substrates.[10] To minimize this, it is often recommended to use a stoichiometric amount of the Lewis acid, as the product can form a complex with the catalyst, deactivating the ring towards further acylation.
Q3: Are there any specific safety precautions I should take when working with glutaric anhydride?
Glutaric anhydride is an irritant and can cause serious eye damage.[11] It is harmful if swallowed.[12] Always handle glutaric anhydride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]
Q4: How can I purify my product from unreacted glutaric anhydride and glutaric acid?
-
Extraction: Glutaric acid is more polar and acidic than many of the desired products and unreacted anhydride. It can often be removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Crystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be an effective method for purification.
-
Chromatography: Column chromatography is a versatile technique for separating the desired product from both starting materials and side products.
References
- 1. fiveable.me [fiveable.me]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lneya.com [lneya.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Glutaric anhydride | 108-55-4 | FG14622 | Biosynth [biosynth.com]
- 10. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. The acute toxicity, primary irritancy and skin sensitizing potential of glutaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Heterocyclic Compound Synthesis
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these vital chemical scaffolds. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to diagnose and resolve issues leading to low product yields. This resource is structured as a dynamic question-and-answer forum to directly address the specific problems you may be facing at the bench.
General Troubleshooting: First Principles
Before delving into the nuances of specific named reactions, it is crucial to address the universal factors that can compromise the yield of any heterocyclic synthesis. A systematic approach to troubleshooting is often the most effective strategy.
Question: My reaction is not working, or the yield is significantly lower than expected. Where do I start?
Answer: A low yield is a common challenge in organic synthesis. The key is to systematically evaluate the potential culprits. Here is a logical workflow to diagnose the issue:
Troubleshooting Workflow for Low-Yield Heterocyclic Synthesis
Caption: A systematic workflow for troubleshooting low yields.
1. Reagent and Solvent Purity: The purity of your starting materials and solvents is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your reactants and lowering the yield.
-
Actionable Advice:
-
Always use reagents and solvents of appropriate purity. For moisture-sensitive reactions, ensure your solvents are rigorously dried.[1]
-
If you suspect impure starting materials, consider purification by recrystallization, distillation, or chromatography before proceeding.
-
2. Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that must be precisely controlled.
-
Actionable Advice:
-
Conduct small-scale trial reactions to determine the optimal temperature and reaction time.
-
Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the point of maximum product formation and prevent product degradation from prolonged reaction times.[2]
-
3. Atmospheric Control: Many reagents and intermediates in heterocyclic synthesis are sensitive to oxygen and moisture.
-
Actionable Advice:
-
If your reaction is air- or moisture-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and flame- or oven-dried glassware.[1]
-
4. Workup and Purification: Significant product loss can occur during the workup and purification stages.
-
Actionable Advice:
-
Ensure complete extraction of your product by using an adequate volume of solvent and performing multiple extractions.
-
Be mindful of your product's stability. Some N-heterocycles can degrade on acidic silica gel. In such cases, consider using neutralized silica gel or an alternative stationary phase like alumina.
-
FAQs: Deep Dive into Common Heterocycle Syntheses
This section provides detailed troubleshooting for some of the most frequently employed named reactions in heterocyclic chemistry.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3] However, several factors can lead to diminished yields.
Question: My Paal-Knorr pyrrole synthesis is giving a low yield and a significant amount of a furan byproduct. What is causing this and how can I fix it?
Answer: The formation of a furan byproduct is a classic issue in the Paal-Knorr synthesis and is almost always related to the reaction's pH.[4] The mechanism for pyrrole formation is favored under neutral to weakly acidic conditions. If the reaction becomes too acidic (pH < 3), the competing acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan dominates.[5]
Causality of Product Outcome based on pH
Caption: The effect of reaction pH on the major product of the Paal-Knorr synthesis.
Troubleshooting and Optimization:
-
pH Control: The addition of a weak acid like acetic acid can accelerate the reaction.[5] However, it is crucial to avoid strong acids. If you are using an amine salt (e.g., ammonium chloride), consider switching to the free amine or adding a stoichiometric amount of a weak base to neutralize the excess acid.
-
Catalyst Choice: While acid catalysis is common, a variety of other catalysts can be employed under milder conditions.[6]
| Catalyst | Typical Conditions | Reported Yields | Reference |
| Acetic Acid | Reflux in Ethanol | Good to Excellent | [5] |
| Sc(OTf)₃ | Solvent-free, 1 mol% | 89-98% | [7] |
| MgI₂ etherate | Solvent-free | Good to Excellent | [8] |
| Citric Acid | Water | Good | [6] |
| γ-Al₂O₃ nanoparticles | Solvent-free, 90°C | up to 95% | [9] |
-
Solvent Selection: The choice of solvent can also influence the reaction outcome. While traditional methods often use alcohols, modern protocols have explored a range of "green" solvents and even solvent-free conditions.[10]
| Solvent | Observation |
| Ethanol | Common, but can require prolonged heating. |
| Acetic Acid | Can act as both solvent and catalyst. |
| Water | An environmentally friendly option, often used with specific catalysts.[8] |
| Toluene | Can be effective, especially for azeotropic removal of water. |
| Solvent-free | Often leads to shorter reaction times and high yields.[7] |
Experimental Protocol: Trial Optimization of Paal-Knorr Synthesis
-
Reagent Purity Check: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a high-purity primary amine.
-
Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1-1.5 eq).
-
Condition Screening:
-
Test 1 (Weakly Acidic): Add ethanol as the solvent and a catalytic amount of acetic acid. Stir at 60-80°C.
-
Test 2 (Solvent-Free): Mix the reactants with 1 mol% Sc(OTf)₃ and stir at room temperature or with gentle heating.
-
-
Reaction Monitoring: Monitor the progress of each reaction by TLC, spotting the starting materials and the reaction mixture.[11]
-
Workup and Analysis: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), quench the reaction, extract the product, and analyze the crude yield and purity.
Fischer Indole Synthesis
This venerable reaction synthesizes indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[12] Low yields can often be attributed to the choice of acid catalyst or the stability of the starting materials and intermediates.
Question: My Fischer Indole Synthesis is giving a low yield with a lot of unidentifiable side products. What could be the issue?
Answer: The Fischer Indole Synthesis is sensitive to the choice and concentration of the acid catalyst. Both Brønsted and Lewis acids can be used, but the optimal catalyst often depends on the specific substrates.[12][13] Harsh acidic conditions can lead to decomposition of the starting materials or the indole product.
Comparative Table of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Notes | References |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Widely used and effective. Acetic acid can also serve as the solvent. | [12][13] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Useful for substrates that are sensitive to strong Brønsted acids. ZnCl₂ is a very common choice. | [12][13][14] |
| Polyphosphoric Acid (PPA) | - | A strong dehydrating agent and acid catalyst, often used for less reactive substrates. | [14] |
Troubleshooting and Optimization:
-
Catalyst Screening: If you are experiencing low yields, it is advisable to screen a variety of acid catalysts at different concentrations. A milder Lewis acid like ZnCl₂ might be a better choice than a strong Brønsted acid like H₂SO₄.[14]
-
Hydrazone Formation: The reaction proceeds through a phenylhydrazone intermediate.[12] It can be beneficial to pre-form and isolate the hydrazone before subjecting it to the cyclization conditions. This can improve the overall yield by ensuring complete formation of the key intermediate.
-
Substituent Effects: The electronic nature of substituents on both the phenylhydrazine and the carbonyl compound can significantly impact the reaction's success. Electron-donating groups on the phenylhydrazine generally facilitate the reaction, while strong electron-withdrawing groups can hinder it.[15][16]
-
Solvent Choice: Polar aprotic solvents like DMSO or acetic acid are commonly used.[14]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to prepare dihydropyridines, which can then be oxidized to pyridines.[17] Low yields are often due to inefficient reaction conditions or incomplete oxidation.
Question: I'm performing a Hantzsch synthesis, and my yield of the final pyridine product is low. How can I improve this?
Answer: A common pitfall in the Hantzsch synthesis is incomplete oxidation of the initially formed dihydropyridine intermediate.[9] Additionally, the classical reaction conditions of refluxing in ethanol can be slow and inefficient.[17]
Troubleshooting and Optimization:
-
Modern Reaction Conditions: Consider moving away from traditional refluxing in ethanol. Modern methods that can significantly boost yields include:
-
Ultrasonic Irradiation: Using p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles under ultrasonic irradiation has been shown to produce yields of over 90%.[9][17]
-
Solvent-Free Conditions: Heating the reactants with a catalyst like γ-Al₂O₃ nanoparticles at 90°C can also lead to high yields in shorter reaction times.[9]
-
-
Effective Oxidation: Ensure that the oxidation of the dihydropyridine to the pyridine is complete.
-
Choice of Oxidant: A variety of oxidizing agents can be used, including nitric acid, potassium ferrocyanide, iodine in refluxing methanol, CrO₃, and KMnO₄.[9] The choice of oxidant should be compatible with the functional groups in your molecule.
-
One-Pot Procedures: Some modern protocols incorporate the oxidant into the initial reaction mixture for a one-pot synthesis and aromatization.[17]
-
-
Catalyst Loading: Optimizing the catalyst loading is crucial. For example, in a solvent-free synthesis using Zn[(L)proline]₂, the catalyst was found to be reusable for up to five cycles without a significant loss in activity.[18]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline.[19] The reaction is sensitive to pH and the nature of the aromatic ring.
Question: My Pictet-Spengler reaction is not proceeding to completion, resulting in a low yield. What can I do?
Answer: The Pictet-Spengler reaction is highly dependent on the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization.[19] If the reaction medium is not sufficiently acidic, the iminium ion may not form in a high enough concentration. Conversely, if the pH is too low, the starting amine may be fully protonated, preventing the initial condensation with the carbonyl compound.[20]
Troubleshooting and Optimization:
-
pH Optimization: The optimal pH for a Pictet-Spengler reaction is often a delicate balance. For reactions involving dopamine, for instance, a pH of 9 was found to be optimal, as lower pH values led to protonation of the dopamine, and higher pH values resulted in its oxidation.[20] It is highly recommended to perform small-scale experiments to determine the ideal pH for your specific substrates.
-
Activating the Aromatic Ring: The nucleophilicity of the aromatic ring is crucial for the cyclization step. Electron-donating groups on the aromatic ring of the β-arylethylamine will accelerate the reaction. For less nucleophilic aromatic systems, harsher conditions such as higher temperatures and stronger acids may be necessary.[19]
-
Solvent Effects: The choice of solvent can influence the stereoselectivity of the reaction. For example, in the reaction of D-tryptophan methyl ester with piperonal, both acetonitrile and nitromethane gave high cis-selectivity.[21]
-
N-Acyliminium Ion Variant: For challenging substrates, consider the N-acyliminium ion variant of the Pictet-Spengler reaction. Acylating the intermediate imine generates a highly electrophilic N-acyliminium ion that can cyclize under milder conditions with good yields.[19]
Catalyst-Related Issues
Catalysts are central to many heterocyclic syntheses, and their deactivation or poisoning can be a major source of low yields.
Question: My catalytic reaction starts well but then seems to stop before all the starting material is consumed. What could be happening to my catalyst?
Answer: This is a classic sign of catalyst deactivation or poisoning.
Mechanisms of Catalyst Deactivation
Caption: Common mechanisms of catalyst deactivation.
Troubleshooting Catalyst Issues:
-
Identify Potential Poisons: Common catalyst poisons include sulfur compounds, heavy metals, and even certain nitrogen-containing heterocycles that can bind strongly to the catalyst's active sites.[22][23][24] Review your starting materials and solvents for potential sources of these impurities. For example, elemental sulfur has been identified as an unexpected catalyst poison in Suzuki coupling reactions.[25]
-
Purify Starting Materials: If you suspect catalyst poisoning, rigorously purify your starting materials.
-
Protect the Catalyst: In some cases, catalyst design can be modified to improve resistance to poisoning, for instance, by applying protective coatings.[22]
-
Control Reaction Temperature: To prevent thermal degradation, ensure that your reaction temperature is carefully controlled and does not exceed the catalyst's stability limit.
-
Consider Catalyst Loading: It is possible that the catalyst loading is insufficient for the reaction to go to completion. Try a small-scale reaction with a higher catalyst loading to test this hypothesis.
This guide provides a starting point for troubleshooting low yields in your heterocyclic compound syntheses. Remember that a systematic and well-documented approach to optimization is the surest path to success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How To [chem.rochester.edu]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 23. GAS Dortmund [gas-dortmund.de]
- 24. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up Synthesis of Pyran Derivatives
Welcome to the technical support center for the synthesis of pyran derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyran synthesis from the bench to a larger scale. Pyran scaffolds are vital components in numerous natural products and active pharmaceutical ingredients, making their efficient synthesis a critical task in drug development.[1][2][3]
Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent at the laboratory scale. This document provides in-depth, field-proven insights into troubleshooting common issues, structured in a practical question-and-answer format.
Section 1: General Scale-Up Challenges & Troubleshooting
Scaling up pyran synthesis requires a shift in perspective from optimizing yield alone to managing a complex interplay of reaction kinetics, thermodynamics, and mass transfer. Here we address the most common overarching challenges.
Q1: My reaction was well-behaved on a 1g scale, but on a 100g scale, I'm seeing a dangerous exotherm and the formation of dark-colored impurities. What's happening and how do I fix it?
Answer: This is a classic heat transfer problem. The surface-area-to-volume ratio decreases dramatically as you increase the reactor size. This means the reaction generates heat faster than the vessel can dissipate it, leading to a temperature spike. This "runaway" condition can cause solvent to boil, increase pressure, and degrade your starting materials, catalyst, and product, resulting in the dark impurities you're observing.[4]
Troubleshooting Protocol:
-
Perform a Reaction Calorimetry (RC1) Study: Before any significant scale-up, a calorimetry study is essential to understand the thermal profile of your reaction.[4] This will determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise (ΔTad), which helps in assessing the risk of a thermal runaway.[4]
-
Control Reagent Addition Rate: Instead of adding reagents all at once, use a syringe pump or a controlled-addition funnel to add the limiting reagent slowly. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Improve Heat Transfer:
-
Agitation: Ensure vigorous and proper agitation. A vortex should be visible, but you should avoid splashing the reactants onto the vessel walls. Inadequate mixing can create localized "hot spots."
-
Reactor Choice: For highly exothermic reactions, consider a jacketed reactor with a high-performance heat transfer fluid over a simple heating mantle and ice bath setup.
-
-
Consider a Semi-Batch Process: In a semi-batch process, one or more reactants are added portion-wise or continuously to the reactor. This is a standard industrial practice for managing exotherms.
Q2: The yield of my pyran derivative has dropped significantly upon scale-up, and I'm isolating a lot of unreacted starting material. Why is this happening?
Answer: This issue often points to mass transfer limitations or inefficient mixing. On a small scale, reactants mix almost instantaneously. On a larger scale, it can take significantly longer for reactants to find each other, especially in heterogeneous mixtures (e.g., with a solid catalyst) or viscous solutions.
Troubleshooting Workflow:
The following diagram illustrates a decision-making process for diagnosing and solving yield issues related to mixing and mass transfer.
Caption: Troubleshooting workflow for low yield at scale.
Key Actions:
-
Solvent Choice: Solvents are not just a medium for reaction; they are a critical process parameter.[5][6] Using a slightly larger volume of a less viscous solvent can dramatically improve mass transfer without significantly impacting reaction concentration.
-
Catalyst Considerations: If using a heterogeneous catalyst, ensure it is not settling at the bottom of the reactor. The catalyst particle size and density, along with proper agitation, are key. Sometimes, switching to a supported catalyst with better dispersion properties is necessary.
Section 2: Method-Specific Troubleshooting
Different synthetic routes to pyrans have their own unique scale-up challenges.
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a powerful tool for constructing dihydropyran rings.[7][8][9]
Q3: My Lewis acid-catalyzed hetero-Diels-Alder reaction is sluggish at a larger scale, and I'm concerned about the cost and waste stream from using stoichiometric amounts of the catalyst. What are my options?
Answer: This is a common problem. Lewis acids can be deactivated by trace amounts of water, which becomes a larger absolute quantity at scale. Furthermore, stoichiometric use is not economically or environmentally viable for large-scale production.[10]
Optimization Strategies:
| Strategy | Rationale & Explanation | Key Considerations |
| Catalyst Loading Optimization | Often, lab-scale procedures use an excess of Lewis acid. Systematically decrease the catalyst loading (e.g., from 1.0 eq to 0.2, 0.1, 0.05 eq) to find the minimum effective amount. | Monitor reaction completion by UPLC/HPLC. A small decrease in yield may be acceptable for a large reduction in cost and waste. |
| Switch to a Catalytic System | Use a more active, moisture-tolerant catalyst like In(OTf)₃ or a recoverable heterogeneous catalyst.[1][11] These can often be used at much lower loadings (1-10 mol%). | Heterogeneous catalysts may require specific agitation to remain suspended. Catalyst recovery and reuse are major advantages.[12] |
| Anhydrous Conditions | Ensure all reagents, solvents, and the reactor itself are scrupulously dried. On a large scale, this means using dry solvents from a still or a solvent purification system and drying the reactor under vacuum with gentle heating. | Moisture can hydrolyze the Lewis acid, rendering it inactive. |
| Temperature Increase | A modest increase in temperature can sometimes compensate for lower catalyst loading. | Must be balanced against the risk of side reactions or thermal degradation. A prior calorimetry study is advised. |
Prins Cyclization
Prins cyclization is a classic and highly effective method for synthesizing substituted tetrahydropyrans.[13][14] However, it is often plagued by side reactions.
Q4: My Prins cyclization is generating significant amounts of elimination byproducts (dihydropyrans) and other isomers instead of my desired 4-halotetrahydropyran. How can I improve the selectivity?
Answer: The carbocation intermediate in the Prins cyclization is a key branchpoint. The outcome is highly dependent on reaction conditions, which can be tuned to favor the desired pathway.[1][11] Common drawbacks include racemization and competing side reactions.[1][11]
Mechanistic Insight & Solutions:
The intermediate oxocarbenium ion can be trapped by a nucleophile or undergo elimination. To favor nucleophilic trapping:
-
Choice of Lewis Acid: Milder Lewis acids can favor the desired pathway. For example, switching from a strong acid like SnBr₄ to TMSBr or In(OTf)₃ with a halide additive can improve selectivity for the 4-halotetrahydropyran.[11]
-
Solvent: Non-polar solvents like dichloromethane can stabilize the ion pair and favor nucleophilic attack, whereas more polar, coordinating solvents might promote elimination.
-
Temperature Control: Lower temperatures (e.g., -78 °C to 0 °C) generally disfavor elimination pathways, which have a higher activation energy. This is critical during scale-up, where maintaining low temperatures can be challenging. Ensure your cooling system is adequate for the vessel size.
-
Silyl-Prins Variants: The use of allylsilanes or vinylsilanes in silyl-Prins cyclizations can offer higher reaction rates and improved selectivities, often with a lower incidence of side reactions.[13][14]
The diagram below shows the critical decision point in the Prins reaction mechanism.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. What are the reaction mechanisms involving the Pyran Series? - Blog [m.btcpharmtech.com]
- 8. Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem hetero diels-alder reaction: synthesis of oxygenated macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 11. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. growingscience.com [growingscience.com]
- 13. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Labyrinth of Heterocyclic Synthesis Workup
A Guide to Preventing Product Decomposition
Welcome, researchers and innovators, to your dedicated resource for overcoming the challenges inherent in the workup and purification of heterocyclic compounds. As a Senior Application Scientist, I've seen firsthand how even the most elegantly designed synthesis can be undermined in its final stages. This guide is born from that experience, offering not just protocols, but the chemical reasoning behind them to empower you to make informed decisions at the bench.
Here, we will explore common pitfalls that lead to the decomposition of sensitive heterocyclic products and provide robust, field-proven strategies to ensure your hard-won molecules make it into the vial intact.
Frequently Asked Questions & Troubleshooting Guides
Section 1: pH-Related Decomposition
Question: My heterocyclic product seems to be decomposing during the aqueous workup. What's the likely cause and how can I prevent it?
Answer: The acid-base properties of your heterocycle are the most likely culprits. Many nitrogen-containing heterocycles are basic and can be protonated under acidic conditions.[1][2] Conversely, certain functional groups on the heterocyclic ring can be sensitive to strongly basic conditions. This change in ionization state can lead to a cascade of decomposition pathways.[3]
Troubleshooting pH Sensitivity:
-
Know Your Heterocycle's pKa: Before you begin your workup, it's crucial to have an understanding of the pKa of your heterocyclic core and any ionizable functional groups. This will inform the pH range in which your molecule is most stable. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it.[1]
-
Buffered Washes are Your Friend: Instead of using strong acids or bases (e.g., 1M HCl or 1M NaOH) for washing, opt for buffered solutions. A saturated solution of sodium bicarbonate (NaHCO₃, pH ~8) or ammonium chloride (NH₄Cl, pH ~5) can effectively neutralize residual acids or bases without causing drastic pH shifts.
-
Consider the "pH-Dependent Solubility" Trick: For amphoteric molecules, you can sometimes use pH to your advantage. By carefully adjusting the pH of the aqueous layer, you can selectively precipitate your product while impurities remain in solution. However, this must be done with caution and a clear understanding of your compound's stability profile.
Experimental Protocol: Buffered Aqueous Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If your reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of NaHCO₃ (if the reaction was acidic).
-
A saturated aqueous solution of NH₄Cl (if the reaction was basic).
-
Brine (saturated aqueous NaCl) to remove bulk water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Section 2: Air and Moisture Sensitivity
Question: I suspect my product is degrading upon exposure to air. How can I perform a workup under inert conditions?
Answer: Many heterocycles, particularly those with electron-rich systems or certain functional groups like phenols, are susceptible to oxidation.[4] Additionally, compounds with reactive functionalities can be sensitive to hydrolysis. Performing the workup under an inert atmosphere, such as nitrogen or argon, is essential in these cases.[5][6][7][8]
Troubleshooting Air/Moisture Sensitivity:
-
Degas Your Solvents: Solvents used for extraction and washing can contain dissolved oxygen and trace amounts of water.[8] Degassing them prior to use is critical. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw method for more rigorous applications.[8]
-
Utilize Schlenk Techniques: A Schlenk line allows you to manipulate your reaction mixture and perform extractions under a positive pressure of inert gas, preventing atmospheric exposure.[9][10]
-
Cannula Transfer is Key: Instead of pouring, use a cannula (a long, flexible needle) to transfer liquids between flasks under an inert atmosphere.[11]
Experimental Protocol: Workup Under an Inert Atmosphere
-
Assemble your separatory funnel and receiving flasks, and dry them thoroughly in an oven.
-
While still hot, assemble the glassware and place it under a positive pressure of nitrogen or argon using a Schlenk line or a balloon filled with inert gas.[7][12] Allow the glassware to cool to room temperature under the inert atmosphere.
-
Transfer your reaction mixture to the separatory funnel via cannula.
-
Add your degassed extraction solvent to the reaction flask to rinse any remaining residue and transfer this to the separatory funnel via cannula.
-
Add your degassed aqueous wash solution to the separatory funnel via cannula.
-
Stopper the separatory funnel and gently invert to mix, periodically venting the pressure through the stopcock while maintaining a positive pressure of inert gas.
-
Allow the layers to separate and drain the lower layer into a pre-prepared inerted flask.
-
Transfer the desired organic layer to another pre-prepared inerted flask containing an anhydrous drying agent.
-
After drying, filter the solution through a cannula fitted with a small plug of cotton or glass wool into a final inerted flask for concentration.
Diagram: Decision Workflow for Inert Atmosphere Workup
Caption: A flowchart to guide the decision on when to employ an inert atmosphere workup.
Section 3: Temperature-Related Instability
Question: My product seems to be decomposing even at room temperature. What are my options?
Answer: Some heterocyclic compounds, such as certain N-oxides or highly strained ring systems, can be thermally labile.[13][14][15][16] In these cases, it is imperative to maintain low temperatures throughout the workup and purification process.
Troubleshooting Thermal Instability:
-
Cold Washes: Perform all aqueous washes using pre-chilled solutions (0-5 °C) and an ice bath to keep the separatory funnel cold.
-
Low-Temperature Rotary Evaporation: When concentrating your product, use a low-temperature water bath on the rotary evaporator. It may take longer to remove the solvent, but it will preserve your compound.
-
Lyophilization (Freeze-Drying): For extremely sensitive compounds, consider lyophilization to remove the final traces of solvent.
Data Summary: Recommended Temperatures for Common Lab Operations
| Operation | Standard Temperature | Low Temperature Protocol |
| Aqueous Wash | Room Temperature | 0-5 °C |
| Solvent Removal | 30-40 °C | 0-20 °C |
| Storage | Room Temperature | -20 °C or -80 °C |
Section 4: Decomposition During Chromatographic Purification
Question: My compound looks clean by TLC after workup, but I see new spots and get low recovery after column chromatography. What is happening on the silica gel?
Answer: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[17][18] These acidic sites can cause the decomposition of acid-sensitive compounds.[19] Basic heterocycles can also streak or irreversibly adsorb to the silica.[20]
Troubleshooting Chromatographic Decomposition:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a base. A common method is to slurry the silica gel in the desired eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol before packing the column.[20]
-
Use an Alternative Stationary Phase: If your compound is still unstable on deactivated silica, consider alternative stationary phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[18][20]
-
Florisil: A neutral magnesium silicate that can be less harsh than silica gel.[18]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is often an excellent choice for polar, sensitive heterocycles.[20]
-
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to minimize the time your compound spends on the column.
Experimental Protocol: Preparing a Triethylamine-Deactivated Silica Gel Column
-
In a fume hood, add the required amount of silica gel to a beaker.
-
Add your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to the silica gel to create a slurry.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry gently for 5-10 minutes.
-
Pack your column with the deactivated silica slurry as you normally would.
-
Run the column, ensuring that your mobile phase also contains 1% triethylamine to maintain the deactivation.
Diagram: Selecting the Right Chromatographic Conditions
Caption: A decision tree for choosing the appropriate chromatographic method for sensitive heterocycles.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Moisture Sensitivity of Glutaric Anhydride
Welcome to the technical support center for glutaric anhydride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a cyclic anhydride, glutaric anhydride is a powerful acylating agent, but its reactivity is intrinsically linked to its high sensitivity to moisture.[1][2][3][4][5] Improper handling can lead to reagent degradation, reaction failure, and inconsistent results.
This resource provides in-depth, experience-driven guidance to help you navigate the challenges of working with glutaric anhydride, ensuring the integrity of your experiments and the reliability of your outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and properties of glutaric anhydride.
Q1: Why is glutaric anhydride so sensitive to moisture?
A: Glutaric anhydride's sensitivity stems from the high reactivity of the anhydride functional group.[4] Water acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of glutaric acid.[4][6][7][8] This process, known as hydrolysis, is often an undesirable side reaction that consumes the active reagent.[7][8]
Q2: How can I tell if my glutaric anhydride has degraded?
A: Visual inspection is the first step. Pure glutaric anhydride is a white crystalline powder.[4] Degradation to glutaric acid may not always cause a visible change, but clumping or a change in texture can be an indicator of moisture exposure. The most definitive method is to check the melting point; pure glutaric anhydride has a melting point range of 52-57°C.[4] A broadened or depressed melting point suggests the presence of glutaric acid as an impurity. For quantitative analysis, techniques like HPLC can be used to detect and quantify the presence of glutaric acid and other related substances.[9][10]
Q3: What are the immediate consequences of using hydrolyzed glutaric anhydride in my reaction?
A: Using hydrolyzed glutaric anhydride, which is essentially a mixture of the anhydride and glutaric acid, will lead to several problems. Firstly, the effective concentration of your acylating agent is lower than calculated, which will likely result in lower yields of your desired product. Secondly, glutaric acid can interfere with the reaction, potentially leading to the formation of unwanted byproducts or altering the reaction kinetics.
Q4: Can I "rescue" or purify glutaric anhydride that has been exposed to moisture?
A: Yes, it is possible to purify glutaric anhydride that has partially hydrolyzed back to glutaric acid. A common laboratory method involves refluxing the contaminated reagent with a dehydrating agent like acetic anhydride, followed by fractional distillation to separate the purified glutaric anhydride from acetic acid and excess acetic anhydride.[11] Another approach is recrystallization from a suitable dry solvent, such as ether.[11]
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for issues that may arise during experiments involving glutaric anhydride.
| Observed Problem | Potential Cause(s) Related to Moisture | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Reagent: The glutaric anhydride was significantly hydrolyzed to glutaric acid prior to the reaction. 2. Contaminated Solvents/Reagents: Introduction of water into the reaction via wet solvents or other reagents. 3. Improper Reaction Setup: Atmospheric moisture entering the reaction vessel during the experiment. | 1. Verify Reagent Purity: Check the melting point of the glutaric anhydride. If it is low or broad, purify the reagent or use a fresh bottle. 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent). 3. Employ Inert Atmosphere Techniques: Set up the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox.[12] Ensure all glassware is oven- or flame-dried immediately before use.[13][14] |
| Formation of Unexpected Side Products | 1. Presence of Glutaric Acid: The diacid can participate in alternative reaction pathways, leading to byproducts. 2. Reaction with Water as a Nucleophile: If water is present in the reaction mixture, it can compete with your intended nucleophile, leading to the formation of glutaric acid in situ. | 1. Purify the Reagent: As above, ensure the starting glutaric anhydride is of high purity. 2. Rigorous Drying of All Components: Dry all reagents and solvents thoroughly. If a liquid nucleophile is used, ensure it is anhydrous. |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: Different lots of glutaric anhydride may have varying degrees of hydrolysis due to differences in manufacturing, packaging, or storage. 2. Inconsistent Handling Procedures: Day-to-day variations in experimental setup and handling can introduce different amounts of moisture. | 1. Standardize Reagent Qualification: For critical applications, it is advisable to test the purity of each new bottle of glutaric anhydride upon receipt. 2. Develop and Adhere to a Strict SOP: Implement a standard operating procedure for handling moisture-sensitive reagents, including specific instructions for drying glassware, handling solvents, and setting up reactions under an inert atmosphere. |
| Reaction Fails to Initiate | Complete Hydrolysis of Reagent: The glutaric anhydride may have been completely converted to the much less reactive glutaric acid. | Use a Fresh Bottle of Reagent: Discard the suspect reagent and start with a new, unopened container of glutaric anhydride. It is good practice to date bottles upon opening. |
Key Experimental Protocols
To ensure success when working with glutaric anhydride, meticulous attention to anhydrous technique is paramount.
Protocol 1: Proper Storage and Handling of Glutaric Anhydride
-
Storage: Store glutaric anhydride in a tightly sealed container in a cool, dry place.[1][15][16] For long-term storage, consider placing the container inside a desiccator with a suitable drying agent (e.g., Drierite, silica gel).
-
Handling: Whenever possible, handle glutaric anhydride in an inert atmosphere, such as inside a glovebox.[12] If a glovebox is not available, minimize exposure to the atmosphere. Weigh out the required amount quickly and reseal the container immediately. Avoid leaving the container open on the bench.
Protocol 2: Setting up a Moisture-Sensitive Reaction with Glutaric Anhydride
This protocol outlines the use of a Schlenk line for reactions requiring an inert atmosphere.
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and then dried in an oven at a minimum of 125°C overnight.[17][13][14]
-
Assembly and Purging: Assemble the glassware while still hot and immediately place it under a positive pressure of dry, inert gas (nitrogen or argon).[17][13][14] Allow the apparatus to cool to room temperature under the inert atmosphere. Perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas to remove any residual air and adsorbed moisture.[18]
-
Reagent Addition:
-
Solids: Add solid glutaric anhydride to the reaction flask under a positive flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.[18]
-
-
Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler.[13]
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the hydrolysis mechanism and a recommended workflow for handling glutaric anhydride.
The Chemistry of Degradation: Hydrolysis of Glutaric Anhydride
Caption: The reaction pathway for the hydrolysis of glutaric anhydride to glutaric acid.
Workflow for Handling Moisture-Sensitive Reagents
Caption: A typical workflow for setting up an experiment with glutaric anhydride.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions with glutaric anhydride.
By understanding the inherent reactivity of glutaric anhydride and implementing rigorous anhydrous techniques, you can ensure the success and reproducibility of your synthetic endeavors.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Glutaric anhydride | SIELC Technologies [sielc.com]
- 10. Determination of related substances in gluaric anhydride by HPLC | Articles | Frontiers in Pharmaceutical Sciences [yxqy.whuznhmedj.com]
- 11. Sciencemadness Discussion Board - Glutaric Anhydride Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Glutaric anhydride - Safety Data Sheet [chemicalbook.com]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. Air-free technique - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Crystallization of Pyran-dione Products
Last Updated: January 5, 2026
Welcome to the technical support center for the crystallization of pyran-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline material. Poor crystallization can be a significant bottleneck, impacting purity, stability, and downstream processing.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyran-dione product consistently "oils out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common problem, especially with organic molecules that are lipophilic or have low melting points. [3] It occurs when, upon cooling or addition of an anti-solvent, the solute separates as a liquid phase instead of a solid crystalline phase. This often happens when the supersaturation level is too high, forcing the product out of solution before molecules have time to arrange into an ordered crystal lattice.[3][4]
Causality & Underlying Principles: The transition from a dissolved state to a crystalline state is a thermodynamically driven process that requires overcoming an energy barrier for nucleation.[5][6] Oiling out is a competing, kinetically favored process where the system rapidly minimizes its energy by phase separation without the ordered arrangement of crystallization.[3]
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent are common culprits.[7][8]
-
Slow Cooling: Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further in a refrigerator. This slow change in temperature keeps the level of supersaturation within the metastable zone, favoring crystal growth over nucleation of an oil.[9][10]
-
Controlled Anti-solvent Addition: Add the anti-solvent dropwise and with vigorous stirring to the dissolved product. This prevents localized high supersaturation. Consider adding the anti-solvent at a slightly elevated temperature.[8][11]
-
-
Solvent System Optimization: The choice of solvent is critical.
-
Lower the Initial Concentration: Start with a more dilute solution. While this may reduce yield in a single crop, it can prevent oiling out.
-
Change the Solvent: If your compound has a melting point lower than the boiling point of your solvent, it's more likely to oil out.[12] Select a lower-boiling point solvent in which your compound is still soluble at elevated temperatures. For heterocyclic compounds like pyran-diones, solvents like ethyl acetate or acetonitrile can be effective.[13]
-
-
Seeding: Introducing a "template" for crystallization can be highly effective.
-
Induce Nucleation: If you have a small amount of crystalline material from a previous attempt (even if it's not high quality), add a single, tiny crystal (a "seed") to the solution as it begins to cool.[14][15] This provides a pre-existing surface for molecules to deposit on, bypassing the high energy barrier for initial nucleus formation.[16][17] Seeding at a lower supersaturation level is often a wise choice to promote crystal growth.[15]
-
Workflow for Overcoming Oiling Out:
Caption: Troubleshooting workflow for when a product oils out.
Q2: I've managed to get some solid material, but it's amorphous or forms very fine needles that are difficult to filter and handle. How can I improve the crystal habit?
A2: Poor crystal habit, such as the formation of fine needles or an amorphous solid, often points to very rapid crystallization or the presence of impurities. [1][7] The goal is to slow down the crystal growth process to allow for the formation of larger, more well-defined crystals.
Causality & Underlying Principles: Crystal growth occurs through the addition of molecules to existing crystal faces.[18] When this process is too rapid, it can lead to the formation of many small crystals (high nucleation rate) or elongated growth in one dimension (needles). Impurities can also adsorb to crystal faces, inhibiting growth in certain directions and altering the crystal habit.[19][20]
Troubleshooting Protocol:
-
Solvent Selection and Solvent Mixtures:
-
Single Solvent: The ideal solvent will have a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[10][21] This allows for a good recovery of the product upon cooling.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used.[21] Dissolve your pyran-dione in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes slightly cloudy (the cloud point). Gentle warming to redissolve the precipitate, followed by slow cooling, can yield high-quality crystals.[8][22]
-
| Solvent Property | Rationale | Example for Pyran-diones |
| Good Solvent | Fully dissolves the compound when hot. | Dichloromethane (DCM), Ethyl Acetate, Acetone |
| Anti-Solvent | Compound is poorly soluble. | Hexane, Heptane, Water |
-
Evaporation Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap that has a few needle holes.[9] Allowing the solvent to evaporate slowly over several days can produce excellent crystals. This method is not ideal for volatile solvents.[9]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the solubility of your compound and promoting slow crystal growth.[9]
-
Experimental Protocol: Screening for Optimal Crystallization Conditions
-
Preparation: Weigh out approximately 10-20 mg of your impure pyran-dione product into several small vials.
-
Solvent Addition: To each vial, add a different solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate/hexane, acetone/water) dropwise at room temperature until the solid just dissolves.
-
Induce Crystallization:
-
Cooling: Place one set of vials in the refrigerator.
-
Evaporation: Leave another set loosely capped at room temperature.
-
Anti-solvent: To a third set, slowly add an anti-solvent.
-
-
Observation: Monitor the vials over a period of hours to days, noting which conditions produce the best quality crystals.
Q3: My pyran-dione product is crystalline, but the purity doesn't improve with recrystallization. What's going on?
A3: If recrystallization is not improving purity, it's likely that the impurities have very similar solubility profiles to your target compound or that they are being incorporated into the crystal lattice. [19][23]
Causality & Underlying Principles: Recrystallization works by exploiting differences in solubility between the desired compound and impurities.[21][24] If an impurity is co-crystallizing, it means it is being integrated into the growing crystal lattice. This can happen if the impurity is structurally very similar to the product.
Troubleshooting Protocol:
-
Alternative Purification Methods:
-
Chromatography: Before attempting another recrystallization, purify the material using column chromatography to remove impurities with different polarities.[12][25]
-
Trituration/Pulping: This involves stirring the solid as a slurry in a solvent where the desired compound is poorly soluble, but the impurities are soluble.[12] The impurities dissolve into the solvent, and the purified solid can be recovered by filtration.
-
-
Solvent Choice: The choice of solvent can influence which impurities are excluded from the crystal lattice. Experiment with solvents of different polarities.
-
Check for Polymorphism: Pyran-dione derivatives can exist in different crystalline forms called polymorphs.[26] These different forms can have different stabilities and may trap impurities differently. It's possible that you are crystallizing a less stable polymorph. Characterizing your solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can provide insight.
Logical Relationship of Purity and Crystallization:
Caption: Relationship between impurity issues and purification solutions.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. eps.mcgill.ca [eps.mcgill.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. achievechem.com [achievechem.com]
- 8. mt.com [mt.com]
- 9. unifr.ch [unifr.ch]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. catsci.com [catsci.com]
- 15. mt.com [mt.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. openaccesspub.org [openaccesspub.org]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. physics.emu.edu.tr [physics.emu.edu.tr]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Substituted Pyran Synthesis
Welcome to the technical support center for the synthesis of substituted pyrans. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyran ring formation. The challenge of controlling regioselectivity—the preferential formation of one constitutional isomer over another—is a frequent hurdle in synthetic chemistry.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can achieve your desired regioisomer with higher fidelity.
Troubleshooting Guide: Overcoming Regioisomer Formation
This section addresses common problems encountered during the synthesis of substituted pyrans and offers practical solutions grounded in mechanistic principles.
Q1: My Diels-Alder reaction is producing a mixture of "ortho" and "para" regioisomers. How can I favor the formation of the desired isomer?
A1: The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is governed by the electronic properties of the substituents on both components.[6] Generally, the reaction favors the formation of the "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) products, while the "meta" (1,3-disubstituted) product is typically a minor byproduct.[6]
-
Understanding the Electronics: The outcome is dictated by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The atoms with the largest orbital coefficients will preferentially bond. To enhance selectivity:
-
Electron-Donating Groups (EDGs) on the Diene: An EDG on the diene raises the HOMO energy and increases the orbital coefficient at the C4 position.
-
Electron-Withdrawing Groups (EWGs) on the Dienophile: An EWG on the dienophile lowers the LUMO energy and increases the orbital coefficient at the β-carbon.
-
-
Troubleshooting Steps:
-
Analyze Your Reactants: Identify the EDGs on your diene and EWGs on your dienophile. This will help predict the inherent electronic preference. Computational modeling can also predict the orbital coefficients and transition state energies for the different regioisomeric pathways.[7]
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance regioselectivity by coordinating to the dienophile's EWG, further lowering the LUMO energy and amplifying the difference in the orbital coefficients. This often increases the preference for the "ortho" or "para" isomer.
-
Solvent Effects: While the Diels-Alder reaction is often considered relatively insensitive to solvent effects, polar solvents can sometimes influence regioselectivity by stabilizing a more polar transition state. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, acetonitrile).
-
Temperature Control: Lowering the reaction temperature can increase selectivity. Since the formation of different regioisomers will have slightly different activation energies, a lower temperature will more strongly favor the pathway with the lower activation barrier.
-
Q2: I am attempting a multicomponent synthesis of a 4H-pyran, and I'm getting a complex mixture of products. What are the key parameters to control for a clean reaction?
A2: Multicomponent reactions (MCRs) for pyran synthesis, often involving an aldehyde, a malononitrile or equivalent active methylene compound, and a β-dicarbonyl compound, are powerful but can be prone to side reactions if not properly controlled.[8][9]
-
Causality of Product Mixtures: The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization.[8] A complex product mixture can arise from competing reaction pathways or the instability of intermediates.
-
Troubleshooting Steps:
-
Catalyst Choice is Crucial: The choice of catalyst is paramount in MCRs for pyran synthesis.
-
Base Catalysts: Bases like piperidine or triethylamine are common, but can sometimes lead to side reactions.
-
Lewis Acid Catalysts: Lewis acids can activate the aldehyde and promote the desired reaction sequence.
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as magnetic nanoparticles or silica-based catalysts, can offer improved selectivity, easier workup, and catalyst recyclability.[8]
-
-
Reaction Conditions:
-
Solvent: Green solvents like ethanol or even water are often effective and can promote the desired reaction pathway.[10]
-
Temperature: Optimize the reaction temperature. Some MCRs proceed efficiently at room temperature, while others may require gentle heating.
-
-
Order of Reagent Addition: In some cases, the order of addition of the reactants can influence the outcome. A stepwise addition, allowing for the formation of the Knoevenagel adduct before the introduction of the Michael donor, may improve the yield of the desired pyran.
-
Q3: My intramolecular cyclization to form a tetrahydropyran is yielding a mixture of 5- and 6-membered rings. How can I favor the desired 6-membered pyran ring?
A3: The regioselectivity of intramolecular cyclizations, such as the Prins cyclization, is a classic challenge of 6-endo-trig versus 5-exo-trig ring closure.[11] While Baldwin's rules can provide a general guideline, the outcome is often influenced by a variety of factors.
-
Mechanistic Considerations: The formation of the pyran (6-membered ring) or furan (5-membered ring) depends on the stability of the transition states leading to each cyclic product.[12][13][14]
-
Troubleshooting Steps:
-
Catalyst/Promoter Selection: The choice of catalyst or promoter can significantly influence the reaction path.
-
Lewis Acids: Different Lewis acids can favor different ring sizes. For instance, in a silyl-Prins cyclization, the choice of Lewis acid can be critical.[15]
-
Palladium Catalysis: In reactions involving intramolecular C-S fusion, palladium catalysts have been shown to selectively form six-membered thiopyran skeletons.[16]
-
-
Substrate Control:
-
Steric Hindrance: Introducing steric bulk near the site of the 5-exo cyclization can disfavor this pathway and promote the formation of the 6-membered ring.
-
Electronic Effects: The electronic nature of the substituents on the substrate can influence the stability of the carbocation or radical intermediates, thereby directing the cyclization pathway.
-
-
Reaction Conditions:
-
Temperature: As with other reactions, lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy.
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, potentially altering the regiochemical outcome.
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary factors that govern regioselectivity in pyran synthesis?
A: The regioselectivity in pyran synthesis is primarily governed by a combination of:
-
Electronic Effects: The distribution of electron density in the reactants, particularly the location of electron-donating and electron-withdrawing groups, plays a major role in directing bond formation.[6][7]
-
Steric Effects: The spatial arrangement of atoms and groups can hinder or favor certain reaction pathways. Larger substituents will generally favor less crowded transition states.
-
Catalyst Control: The choice of catalyst can dramatically influence the regiochemical outcome by selectively activating certain functional groups or by directing the reactants into a specific orientation within the catalyst's coordination sphere.[10][16][17]
-
Reaction Conditions: Temperature, solvent, and even the order of reagent addition can impact the relative rates of competing reaction pathways, thereby affecting the observed regioselectivity.
Q: Which analytical techniques are most suitable for identifying and quantifying regioisomers of substituted pyrans?
A: A combination of spectroscopic and chromatographic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the connectivity of atoms and thus distinguishing between regioisomers. 2D NMR techniques such as COSY, HSQC, and HMBC can provide definitive structural assignments. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, which can help differentiate between isomers.
-
Mass Spectrometry (MS): While mass spectrometry will show that the isomers have the same molecular weight, fragmentation patterns can sometimes differ, providing clues to the structure.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating regioisomers and determining their relative ratios in a mixture.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry.
Experimental Protocol: Regioselective Synthesis of a 4H-Pyran Derivative via a Catalyzed Multicomponent Reaction
This protocol describes a general procedure for the synthesis of a substituted 4H-pyran, with an emphasis on achieving high regioselectivity through the use of a suitable catalyst.
Reaction: Benzaldehyde + Malononitrile + Dimedone → 2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Materials:
-
Benzaldehyde
-
Malononitrile
-
Dimedone
-
Catalyst (e.g., L-proline, a reusable solid acid catalyst, or a specific catalyst identified for high regioselectivity)
-
Solvent (e.g., Ethanol, Water, or a mixture)
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and the catalyst (e.g., 10 mol%).
-
Add the chosen solvent (10 mL).
-
Stir the reaction mixture at the optimized temperature (this could be room temperature or reflux, depending on the catalyst and substrates).
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration. If not, the solvent may need to be partially evaporated to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum to obtain the purified 4H-pyran derivative.
-
Characterize the product by NMR and MS to confirm its structure and assess its purity and regiochemistry.
Data Table: Example of Catalyst Screening for Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Regioisomeric Ratio |
| Piperidine | Ethanol | Reflux | 60 | 85 | 90:10 |
| L-proline | Ethanol | 50 | 45 | 92 | >98:2 |
| Fe3O4@SiO2-SO3H | Water | 80 | 30 | 95 | >99:1 |
Mechanistic Pathway Visualization
The following diagram illustrates the general mechanism for the multicomponent synthesis of a 4H-pyran, highlighting the key steps where regioselectivity is established.
Caption: Mechanism of 4H-pyran synthesis.
References
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 3. quora.com [quora.com]
- 4. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Pyranose - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. Regioselective synthesis of dihydrothiophene and thiopyran frameworks via catalyst-controlled intramolecular Cγ/Cδ-S fusion of α-allyl-β'-oxodithioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silver-catalyzed regioselective synthesis of pyrano heterocycles: a versatile route to samoquasine A derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A ¹H and ¹³C NMR Analysis
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comparative examination of its spectral features against structurally related analogues, supported by experimental data and detailed protocols. Our objective is to furnish a comprehensive resource that not only presents data but also elucidates the principles behind the observed spectral characteristics, thereby empowering researchers in their structural elucidation endeavors.
Introduction: The Significance of this compound
This compound, also known as β-(4-chlorophenyl)glutaric anhydride, is a pivotal precursor in the synthesis of various biologically active molecules. Its structural integrity and purity are paramount for the successful generation of downstream products. NMR spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous structural confirmation and purity assessment of such small molecules. This guide will delve into the nuances of its ¹H and ¹³C NMR spectra, providing a foundational understanding for its characterization.
Structural Elucidation via ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The substitution pattern on the phenyl ring and the stereochemistry of the dihydropyranone ring dictate the chemical shifts and coupling constants of these protons.
A representative ¹H NMR spectrum of the target compound is provided by SynThink Research Chemicals with their commercial sample (CAS 53911-68-5)[1]. The analysis of this spectrum reveals key structural information. The protons on the chlorophenyl group typically appear as a set of two doublets in the aromatic region (approximately 7.0-7.5 ppm), characteristic of a para-substituted benzene ring. The aliphatic protons of the dihydropyranone ring give rise to a more complex pattern, with signals corresponding to the methine proton at the 4-position and the two diastereotopic methylene protons at the 3- and 5-positions.
In-depth Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Key resonances include those of the carbonyl carbons of the anhydride group, the carbons of the chlorophenyl ring, and the aliphatic carbons of the heterocyclic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom, while the carbonyl carbons exhibit characteristic downfield shifts.
Comparative NMR Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, a comparison with structurally related compounds is invaluable. Here, we compare its expected spectral data with that of glutaric anhydride (the parent compound) and 3-methylglutaric anhydride.
| Compound | Aliphatic ¹H Chemical Shifts (ppm) | Aromatic ¹H Chemical Shifts (ppm) | Aliphatic ¹³C Chemical Shifts (ppm) | Aromatic ¹³C Chemical Shifts (ppm) | Carbonyl ¹³C Chemical Shifts (ppm) |
| This compound (Predicted) | ~3.0-3.5 (m, 3H), ~2.8-3.0 (m, 2H) | ~7.3-7.5 (d, 2H), ~7.2-7.4 (d, 2H) | ~40-45 (CH), ~30-35 (CH₂) | ~138 (C), ~133 (C-Cl), ~129 (CH), ~128 (CH) | ~170-175 |
| Glutaric Anhydride [2][3] | 2.75 (t, 4H), 2.03 (p, 2H) | N/A | 28.9 (C3/C5), 18.9 (C4) | N/A | 171.9 |
| 3-Methylglutaric Anhydride [1] | 2.3-2.8 (m, 4H), 1.1 (d, 3H) | N/A | (Predicted based on structure) ~35-40 (CH₂), ~25-30 (CH), ~20 (CH₃) | N/A | ~170-175 |
Note: The predicted values for this compound are estimations based on the analysis of its ring-opened analogue, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, and general substituent effects.
The comparison highlights the significant downfield shift of the methine proton at the 4-position in the target molecule due to the deshielding effect of the adjacent aromatic ring. Similarly, the presence of the electron-withdrawing chlorophenyl group influences the chemical shifts of the aromatic protons and carbons.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the complete observation of quaternary carbons, including the carbonyls.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for NMR analysis.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. Through a comparative approach, we have highlighted the key spectral features and the influence of its chemical structure on the NMR data. The provided experimental protocol serves as a practical guide for researchers to obtain high-quality data. Future work could involve the use of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, to further confirm the proton and carbon assignments and to gain deeper insights into the molecule's conformational dynamics.
References
A Researcher's Guide to the Biological Activity of Pyran-dione Derivatives: A Comparative Analysis
The pyran-dione scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide offers an in-depth comparative analysis of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present comparative data to assist researchers and drug development professionals in navigating this promising class of compounds. Our approach is grounded in established scientific principles to ensure the data and methodologies presented are both reliable and reproducible.
Anticancer Efficacy: Targeting Cell Viability and Apoptosis
Fused pyran derivatives have emerged as significant candidates in cancer therapeutics.[1] Their efficacy often stems from the ability to disrupt the cell cycle and induce programmed cell death, or apoptosis, in malignant cells.[1][2] The structural versatility of the pyran core allows for modifications that can enhance cytotoxic effects and target specificity.[1][3]
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
A primary mechanism by which pyran-dione derivatives exert their anticancer effects is through the activation of the intrinsic apoptotic pathway.[4][5] This pathway is triggered by intracellular stress signals and is tightly regulated by the Bcl-2 family of proteins.[5] Certain derivatives can inhibit anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[4][5] This event initiates a cascade involving the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to controlled cell dismantling.[4][6][7]
Diagram: The Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway initiated by pyran-dione derivatives.
Experimental Protocol: Cell Viability Assessment using MTT Assay
To quantify the cytotoxic effects of pyran-dione derivatives, the MTT assay is a reliable and widely used colorimetric method. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyran-dione derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against compound concentration.[9]
Comparative Anticancer Activity of Pyran-dione Derivatives
The anti-proliferative activity of pyran-dione derivatives is highly dependent on their substitution patterns. The following table presents representative IC50 values for different derivatives against various human cancer cell lines.
| Derivative ID | Substitution Moiety | Target Cell Line | IC50 (µM) | Reference |
| PD-A1 | Pyrano[2,3-d]pyrimidine | MCF-7 (Breast) | 1.28 | [10] |
| PD-A2 | Pyrano[2,3-d]pyrimidine | HCT116 (Colon) | 2.76 | [10] |
| PD-B1 | Fused Pyran with N-heterocycle | A549 (Lung) | 71.6 (inhibition %) | [1] |
| PD-C1 | 5-Oxo-dihydropyranopyran | T47D (Breast) | 30.89 (µg/mL) | [2] |
| PD-D1 | Fused Pyran from Cyclohexan-1,3-dione | HT-29 (Colon) | Varies | [11] |
Note: The presented values are for comparative purposes. Direct comparison requires standardized assay conditions.
Anti-inflammatory Potential: Modulation of the Cyclooxygenase Pathway
Inflammation is a biological response mediated by numerous signaling pathways, with the cyclooxygenase (COX) pathway being a critical component.[12][13] Pyran derivatives have been investigated for their ability to modulate this pathway, presenting a promising avenue for the development of novel anti-inflammatory agents.[14][15]
Mechanism of Action: Inhibition of COX Enzymes
The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[16][17][18] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression increases significantly during an inflammatory response.[17] Many anti-inflammatory drugs function by inhibiting these enzymes. The selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.
Diagram: Cyclooxygenase (COX) Signaling Pathway
Caption: Inhibition of the COX pathway by pyran-dione derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for screening compounds for their ability to inhibit COX-1 and COX-2 in vitro.
-
Reagent Preparation: Prepare solutions of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to a reaction buffer. Add various concentrations of the test pyran-dione derivative. Include a positive control (e.g., indomethacin) and a vehicle control. Incubate for 15-20 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric probe to each well.
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader. The rate of color development is proportional to the COX enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).
Comparative Anti-inflammatory Activity
The table below illustrates hypothetical comparative data for pyran-dione derivatives, highlighting their potency and selectivity for COX enzymes.
| Derivative ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| PD-I1 | 25.5 | 1.8 | 14.2 |
| PD-I2 | 10.2 | 0.5 | 20.4 |
| PD-I3 | >100 | 8.7 | >11.5 |
| PD-I4 | 5.1 | 4.9 | 1.04 |
Antimicrobial Properties: A Defense Against Pathogens
Pyran and its fused heterocyclic derivatives have been recognized for their antimicrobial properties against a range of bacterial and fungal pathogens.[19][20][21][22] The development of new antimicrobial agents is critical in the face of growing antibiotic resistance.
Mechanism of Action: Disruption of Microbial Growth
The precise mechanisms of antimicrobial action for pyran-diones can vary. However, a common outcome is the inhibition of microbial growth. This can be achieved through various means, including disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.[23][24]
Diagram: Experimental Workflow for MIC Determination
Caption: Standard workflow for the broth microdilution method.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.[23][24]
-
Inoculum Preparation: From a fresh culture, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and suspend them in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[25]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyran-dione derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[23]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[23]
Comparative Antimicrobial Activity
The antimicrobial efficacy of pyran-dione derivatives varies based on their specific chemical structures. The following table provides a comparative summary of MIC values.
| Derivative ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | Reference |
| PD-M1 | 1.56 | >100 | >100 | [26] |
| PD-M2 | 8 | 8 | 0.25 | [27] |
| PD-M3 | Varies | Varies | Not Tested | [20] |
Conclusion
This guide has provided a comparative framework for evaluating the biological activities of pyran-dione derivatives. By understanding their mechanisms of action and employing standardized, robust experimental protocols, researchers can effectively screen and identify lead compounds for further development. The structure-activity relationships hinted at in the comparative data underscore the vast potential of this chemical scaffold. Future work should focus on elucidating specific molecular targets and optimizing pharmacokinetic properties to translate the promising in vitro activities of these compounds into tangible therapeutic solutions.
References
- 1. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 19. [PDF] Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 20. Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 22. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. integra-biosciences.com [integra-biosciences.com]
- 24. mdpi.com [mdpi.com]
- 25. myadlm.org [myadlm.org]
- 26. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
A Senior Application Scientist's Guide to the X-ray Crystallography of Chlorophenyl-Substituted Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, chlorophenyl-substituted heterocyclic compounds represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the unique physicochemical properties imparted by the chlorophenyl moiety, including enhanced metabolic stability, altered lipophilicity, and specific intermolecular interactions. The precise three-dimensional arrangement of atoms within these molecules is paramount to their function, governing everything from receptor binding affinity to crystal packing and solid-state properties.
This guide provides an in-depth comparison of methodologies for the structural elucidation of chlorophenyl-substituted heterocyclic compounds, with a primary focus on the gold standard technique: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and objectively compare the insights gained from crystallography with those from complementary analytical techniques.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography stands as the most definitive method for determining the absolute configuration and detailed three-dimensional structure of a molecule at atomic resolution.[1] The resulting structural parameters, such as bond lengths, bond angles, and torsion angles, are not merely descriptive; they are foundational for rational drug design and for understanding structure-activity relationships (SAR).[1]
The core principle of X-ray crystallography involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are then mathematically transformed to generate an electron density map of the molecule, from which the atomic positions can be deduced.
Caption: Overall workflow of single-crystal X-ray crystallography.
Cultivating the Key: A Comparison of Crystallization Techniques
The axiom "the better the crystal, the better the data" is a fundamental truth in crystallography. Obtaining a single, well-ordered crystal of suitable size is often the most challenging and time-consuming step. For chlorophenyl-substituted heterocyclic compounds, several techniques are commonly employed, each with its own set of advantages and governing principles.
Slow Evaporation: This is often the simplest and most common starting point for crystallization.[2] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[3] The choice of solvent is critical; it should be one in which the compound is moderately soluble.[4]
Vapor Diffusion: This technique is particularly effective for small quantities of material and for compounds that are highly soluble.[3] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]
Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a miscible solvent in which it is less soluble.[3] Crystallization occurs at the interface between the two solvents as they slowly mix. The difference in density between the solvents is a key factor in the success of this technique.
Experimental Protocol: Vapor Diffusion (Hanging Drop Variation)
-
Prepare the Reservoir: In the well of a 24-well crystallization plate, add 500 µL of the anti-solvent (e.g., hexane, diethyl ether).
-
Prepare the Drop: On a siliconized glass coverslip, place a 2 µL drop of a concentrated solution of the chlorophenyl-substituted heterocyclic compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Seal the Well: Invert the coverslip and place it over the reservoir well, creating a sealed environment.
-
Incubate: Store the plate in a vibration-free environment at a constant temperature.
-
Monitor: Periodically check for crystal growth over several days to weeks.
The choice of crystallization method and solvent system is often empirical and requires screening of various conditions. The presence of the chlorophenyl group can influence solubility and intermolecular interactions, making a systematic approach to solvent selection beneficial.
Table 1: Comparison of Crystallization Conditions for Selected Chlorophenyl-Substituted Heterocyclic Compounds
| Heterocycle | Compound | Crystallization Method | Solvent System | Reference |
| Imidazole | 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole | Slow Evaporation | Not specified | [6] |
| Imidazole | 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | Slow Evaporation | Ethanol | [2] |
| Pyrazole | 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole | Slow Evaporation | Not specified | [7] |
| Pyrazole | 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole | Slow Evaporation | Not specified | [8] |
| Thiazole | 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Slow Evaporation | Acetone | [9] |
| Pyridine | (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine | Slow Evaporation | Ethanol | [10] |
From Diffraction Pattern to Molecular Structure: Data Analysis and Validation
Once a suitable diffraction pattern is collected, the process of structure solution and refinement begins. This is a computationally intensive process that involves determining the phases of the diffracted X-rays (the "phase problem") and building an atomic model that best fits the experimental data.
The quality of a crystal structure is assessed by several key parameters:
-
Resolution: This is a measure of the level of detail that can be seen in the electron density map. A lower value indicates higher resolution. For small molecules, a resolution of 1.0 Å or better is generally considered good.
-
R-factor (Rwork): This value quantifies the agreement between the observed diffraction data and the data calculated from the refined structural model. A lower R-factor indicates a better fit. For well-refined small molecule structures, R-factors are typically below 5% (0.05).[4]
-
Rfree: This is a cross-validation metric calculated from a small subset of reflections that are not used in the refinement process. It helps to detect overfitting of the model to the data. The Rfree value should be close to the Rwork value.[4]
Table 2: Comparison of Crystallographic Data for Selected Chlorophenyl-Substituted Heterocyclic Compounds
| Compound | Space Group | Unit Cell Parameters | Resolution (Å) | R-factor | CCDC # | Reference |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole | P-1 | a=10.2102, b=10.3193, c=11.2040 Å; α=83.116, β=86.022, γ=66.348° | Not Specified | 0.0406 | 814304 | [6] |
| 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | P1 | a=12.0235, b=13.4263, c=13.8488 Å; α=95.148, β=105.021, γ=113.628° | 0.84 | 0.051 | 1424591 | [2] |
| 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl...pyrazole | P-1 | a=7.599, b=11.596, c=12.796 Å; α=90.092, β=94.810, γ=90.583° | 0.84 | 0.0636 | Not Specified | [7] |
| 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole | P21/n | a=8.8768, b=18.4984, c=11.0886 Å; β=101.80° | 0.84 | 0.041 | Not Specified | [8] |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | P21/c | a=6.6235, b=25.1848, c=10.4289 Å; β=97.973° | 0.84 | 0.046 | 2169818 | [9] |
| (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine | P21/c | a=19.0184, b=4.81220, c=11.3896 Å; β=107.388° | 0.84 | 0.0284 | 1894701 | [10] |
The Cambridge Structural Database (CSD) is an invaluable resource for researchers, containing a vast repository of small-molecule crystal structures.[11][12][13] It allows for the comparison of newly determined structures with known compounds, aiding in the validation and analysis of intermolecular interactions.
A Broader Perspective: X-ray Crystallography in Context
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is important to recognize that it presents a static picture. Other analytical techniques offer complementary information about the molecule's properties in solution and its overall composition.
Caption: Comparison of X-ray crystallography, NMR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity of atoms in a molecule and provides insights into its conformation in solution.[14] For chlorophenyl-substituted heterocyclic compounds, NMR is essential for confirming the chemical structure and can provide information about dynamic processes, such as tautomerism or conformational changes, that are not observable in the solid state. However, the structure derived from NMR data represents a time-averaged conformation in solution and is generally less precise than a crystal structure.[15]
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and elemental composition of a compound.[5][16] For chlorophenyl-substituted heterocycles, the characteristic isotopic pattern of chlorine is a valuable diagnostic tool. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[17] While MS is crucial for confirming the identity and purity of a compound, it does not provide direct information about its three-dimensional structure.[18]
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing | Single, well-ordered crystal | Unambiguous structural determination | Requires successful crystallization; static picture |
| NMR Spectroscopy | Atom connectivity, solution-state conformation, dynamic processes | Soluble sample | Provides information on solution-state structure and dynamics | Structure is a time-averaged model; less precise than X-ray |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Small amount of sample | High sensitivity and accuracy for molecular formula determination | No direct 3D structural information |
Conclusion
The structural characterization of chlorophenyl-substituted heterocyclic compounds is a critical aspect of their development for various applications. Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information, which is indispensable for understanding their biological activity and material properties. While obtaining suitable crystals can be a significant hurdle, a systematic approach to crystallization, coupled with a thorough understanding of data analysis and validation, can lead to high-quality structural models.
It is crucial for the modern researcher to recognize that X-ray crystallography, while powerful, is part of a larger analytical toolkit. The integration of data from NMR spectroscopy and mass spectrometry provides a more complete picture of a molecule's identity, purity, and behavior in different states. By leveraging the strengths of each technique, scientists can gain a comprehensive understanding of these important compounds, accelerating the pace of discovery and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 4. grokipedia.com [grokipedia.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole | European Journal of Chemistry [eurjchem.com]
- 8. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. FAIRsharing [fairsharing.org]
- 13. biokeanos.com [biokeanos.com]
- 14. people.bu.edu [people.bu.edu]
- 15. news-medical.net [news-medical.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(4-chlorophenyl)oxane-2,6-dione: Reagents, Efficiency, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The target molecule, 4-(4-chlorophenyl)oxane-2,6-dione (CAS No: 53911-68-5), is a cyclic anhydride derived from 3-(4-chlorophenyl)glutaric acid.[1][2] The choice of synthetic route can significantly impact yield, purity, cost, and scalability. Here, we compare two robust methods: a classical approach via Knoevenagel-Michael reaction and a hydrolysis-driven pathway.
Comparative Analysis of Synthetic Routes
The synthesis of the target anhydride fundamentally relies on the formation of its precursor, 3-(4-chlorophenyl)glutaric acid. The efficiency and purity achieved in this step are paramount. We will compare two distinct approaches to this precursor, followed by the final cyclization step.
| Parameter | Route A: Knoevenagel-Michael Condensation | Route B: Hydrolysis of a Precursor |
| Key Reagents | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Potassium hydroxide, Ethanol.[3][4] | Baclofen impurity 9 (a nitrile precursor), Potassium hydroxide, Dichloromethane, Hydrochloric acid.[3][5] |
| Overall Yield | High (Reported up to 95.8% for the acid).[3] | Good (Reported as 86.4% for the acid).[3][5] |
| Purity (HPLC) | Excellent (Reported up to 99.9% after recrystallization).[3] | High purity achievable, though not explicitly quantified in the source. |
| Reaction Conditions | Room temperature (25°C) for initial condensation, then elevated temperature for hydrolysis.[3][4] | Elevated temperature (85-90°C) for hydrolysis.[3][5] |
| Advantages | Utilizes common and readily available starting materials. High yield and purity are well-documented.[3] | Potentially useful for converting specific impurities or byproducts into the desired acid. |
| Disadvantages | Multi-step process involving condensation, hydrolysis, and purification. | Relies on a specific, less common starting material ("Baclofen impurity 9"). |
Synthetic Pathway Overview
The two primary routes to the precursor 3-(4-chlorophenyl)glutaric acid are visualized below. Both pathways ultimately converge on the same final step: the dehydration of the diacid to form the target anhydride.
Caption: Comparative synthetic pathways to 4-(4-chlorophenyl)oxane-2,6-dione.
Detailed Experimental Protocols
Route A: Knoevenagel-Michael Condensation and Saponification
This method is a robust, high-yield synthesis starting from commercially available reagents. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6]
Step 1: Synthesis of Crude 3-(4-chlorophenyl)glutaric acid
-
To a three-necked flask, add 4-chlorobenzaldehyde, ethyl acetoacetate, ethanol, and potassium hydroxide.[3] A typical procedure involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base.[4]
-
Stir the reaction mixture at 25°C for 6 hours.[3]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the intermediate product, p-chlorobenzylidene-bis-acetoacetic ester, is formed. This intermediate is then hydrolyzed.
-
Add a hot solution of potassium hydroxide in water to the intermediate.[4]
-
Maintain the reaction mixture at 90-95°C and stir for 2 hours.[4]
-
After cooling, dilute the mixture with water and wash with an organic solvent like ether to remove non-polar impurities.[4]
-
Slowly acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.[5]
-
Chill the mixture thoroughly to precipitate the solid diacid.[4]
-
Filter the crude 3-(4-chlorophenyl)glutaric acid, wash with ice water, and dry under vacuum at 60°C.[4] An initial purity of 96.1% (HPLC) has been reported for the crude product.[3]
Step 2: Purification of 3-(4-chlorophenyl)glutaric acid
-
Dissolve the crude acid in a suitable solvent, such as methyl isobutyl ketone, by heating to 60°C.[3]
-
Cool the solution to 10°C for 2 hours to induce crystallization.[3]
-
Filter the purified white crystals and dry under vacuum.
-
This purification step can elevate the purity (HPLC) to 99.9% with a recovery yield of 95.8%.[3]
Route B: Hydrolysis of Baclofen Impurity 9
This route is applicable when a specific nitrile-containing precursor is available, often as a byproduct or intermediate from other syntheses.
-
Dissolve the intermediate (referred to as Baclofen impurity 9) in a 30 N aqueous solution of potassium hydroxide.[3][5]
-
Heat the reaction mixture to 85-90°C and stir for 2 hours, monitoring by TLC.[3][5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add dichloromethane and deionized water, and stir for 20 minutes.[3][5]
-
Separate the aqueous and organic layers, discarding the organic layer.[3][5]
-
Acidify the aqueous layer to pH 1-2 with 6 M hydrochloric acid to precipitate the product.[3][5]
-
Filter the resulting white solid, wash with deionized water, and dry under vacuum at 55-60°C for 5 hours.[3][5]
-
This method has been reported to yield 3-(4-chlorophenyl)glutaric acid in 86.4% yield with a melting point of 166.5-167.3°C.[3][5]
Final Step: Cyclization to 4-(4-chlorophenyl)oxane-2,6-dione
The conversion of the precursor diacid to the final anhydride is a standard dehydration reaction.
Caption: Workflow for the final cyclization step.
-
Reagent Selection: A common and effective method for forming cyclic anhydrides from dicarboxylic acids is treatment with a dehydrating agent like acetic anhydride or thionyl chloride.[7]
-
Procedure: Dissolve or suspend the 3-(4-chlorophenyl)glutaric acid in the chosen dehydrating agent.
-
Reaction: Gently heat the mixture under reflux until the reaction is complete (often indicated by the cessation of gas evolution if thionyl chloride is used, or monitored by TLC/IR spectroscopy).
-
Isolation: Remove the excess dehydrating agent under reduced pressure. The crude anhydride can then be purified by recrystallization from a suitable solvent. The product is a white solid with a melting point of 128-130°C.[8]
Mechanistic Considerations & Causality
Route A: The Knoevenagel-Michael Tandem Reaction The initial step is a Knoevenagel condensation, a variant of the aldol condensation.[6] The base (potassium hydroxide) deprotonates the active methylene group of ethyl acetoacetate, creating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration forms an α,β-unsaturated intermediate. A second equivalent of the enolate then attacks this intermediate via a Michael (1,4-conjugate) addition, leading to the p-chlorobenzylidene-bis-acetoacetic ester. The final, harsh saponification with concentrated KOH at high temperature is crucial for hydrolyzing all four ester groups and inducing a retro-Claisen condensation to remove the acetyl groups, ultimately yielding the glutaric acid salt. Acidification then provides the desired product. The high yield is attributable to the thermodynamic stability of the final product and the irreversible nature of the hydrolysis and decarboxylation steps.
Final Cyclization: Dehydration The formation of the cyclic anhydride is an intramolecular nucleophilic acyl substitution. Using a reagent like acetic anhydride, one carboxylic acid group is activated by forming a mixed anhydride. The other carboxylic acid group then acts as an intramolecular nucleophile, attacking the activated carbonyl and displacing acetic acid to form the stable five-membered anhydride ring.
Conclusion and Recommendations
For the de novo synthesis of 4-(4-chlorophenyl)oxane-2,6-dione, Route A (Knoevenagel-Michael Condensation) presents a more versatile and generally applicable strategy. It relies on common, inexpensive starting materials and offers a well-documented path to high yields and exceptional purity.[3] The multi-step nature is a minor drawback compared to its reliability and scalability.
Route B (Precursor Hydrolysis) is a viable but more specialized alternative. Its utility is highest in scenarios where the specific nitrile precursor is readily available, for instance, as a byproduct in a related synthesis, allowing for efficient atom economy by converting a potential waste stream into a valuable intermediate.
The final cyclization step is straightforward for both routes, with the choice of dehydrating agent being guided by factors such as cost, safety, and desired purity. Acetic anhydride is often preferred for its effectiveness and ease of removal.
This guide provides the foundational data and procedural logic to assist researchers in selecting and optimizing the synthesis of this key pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
Unveiling the Supramolecular Architecture: A Comparative Guide to Hirshfeld Surface Analysis of Pyran-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of intermolecular interactions is paramount. The spatial arrangement of molecules in a crystal lattice, governed by a delicate interplay of non-covalent forces, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. For pyran-2,4-dione derivatives, a class of heterocyclic compounds with a wide spectrum of biological activities, deciphering this intricate network of interactions is key to rational drug design and the development of novel materials.[1][2] This guide provides a comprehensive exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular contacts, and its application in comparing and understanding the crystal packing of pyran-2,4-dione derivatives.
The Rationale Behind the Surface: Why Hirshfeld Analysis?
Traditional crystallographic analysis provides a static picture of molecular arrangement, focusing on bond lengths and angles. However, it often falls short in offering a holistic and quantitative view of the subtle yet significant non-covalent interactions that govern crystal packing. Hirshfeld surface analysis, implemented in software like CrystalExplorer, addresses this gap by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.[3][4] This approach allows us to visualize the molecule's immediate environment and quantify the nature and extent of intermolecular interactions.[5][6][7]
The power of this technique lies in its ability to map various properties onto the Hirshfeld surface, providing a rich, multi-faceted understanding of the forces at play. Key properties include:
-
dnorm : A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.[6]
-
Shape Index and Curvedness : These properties provide information about the shape of the surface, helping to identify complementary shapes between interacting molecules and π-π stacking interactions.[6][8]
-
Electrostatic Potential : Mapping the electrostatic potential onto the surface reveals the electron-rich and electron-deficient regions of the molecule, offering insights into electrostatic complementarity in intermolecular interactions.[6]
By decomposing the Hirshfeld surface into a 2D "fingerprint" plot, we can obtain a quantitative summary of all intermolecular contacts, with different types of interactions appearing as distinct patterns.[5] This allows for a direct comparison of the interaction profiles of different molecules.
A Comparative Analysis of Intermolecular Interactions in Pyran-2,4-dione Derivatives
Studies on various pyran-2,4-dione derivatives consistently reveal a dominant role for specific types of intermolecular contacts in their crystal packing. The most prevalent interactions are typically H···H, O···H, and C···H contacts, with their relative contributions varying depending on the substituents attached to the pyran-2,4-dione core.[9][10][11][12]
| Derivative | H···H Contacts (%) | O···H Contacts (%) | C···H Contacts (%) | Other Notable Contacts (%) | Reference |
| (3E,3′E)-3,3′-((ethane-1,2-diylbis(azanediyl))bis(phenylmethanylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione) | Most important | Important | Important | C···C | [9][11] |
| C2-symmetrical bis(β-enamino-pyran-2,4-dione) derivative 3 | 46.4 | 20.2 | 28.7 | [10] | |
| 3-(4,4-dimethyl-2,3,4,5-tetra-hydro-1 H-1,5-benzodiazepin-2-yl-idene)-6-methyl-3,4-di-hydro-2 H-pyran-2,4-dione | 51.1 | 20.3 | 25.3 | [12] | |
| 4-(furan-2-yl)-2-(6-methyl-2,4-dioxo-pyran-3-yl-idene)-2,3,4,5-tetra-hydro-1 H-1,5-benzodiazepine | 46.8 | 23.5 | 15.8 | [13] |
Key Observations and Insights:
-
Prevalence of H-bonds and van der Waals forces: The high percentage of H···H, O···H, and C···H contacts across different derivatives underscores the significance of hydrogen bonding and van der Waals interactions in the crystal packing of these compounds.[8][12]
-
Influence of Substituents: The nature and position of substituents on the pyran-2,4-dione ring system play a crucial role in dictating the specific types and proportions of intermolecular interactions. For instance, the presence of aromatic rings can lead to C-H···π interactions, further stabilizing the crystal structure.[12]
-
Intramolecular Interactions: Besides intermolecular forces, intramolecular hydrogen bonds, particularly O-H···O or N-H···O, are frequently observed in pyran-2,4-dione derivatives, contributing to the stability of the molecular conformation.[9][10][11]
Experimental and Computational Workflow: From Crystal to Insight
The journey from a synthesized pyran-2,4-dione derivative to a comprehensive understanding of its intermolecular interactions involves a synergistic combination of experimental techniques and computational analysis.
Caption: Workflow for Hirshfeld surface analysis of pyran-2,4-dione derivatives.
Step-by-Step Protocol for Hirshfeld Surface Analysis using CrystalExplorer
This protocol outlines the essential steps for performing a Hirshfeld surface analysis, assuming a Crystallographic Information File (CIF) has been obtained from single-crystal X-ray diffraction.
-
Import CIF File: Launch the CrystalExplorer software and import the CIF file of the pyran-2,4-dione derivative of interest.[14]
-
Generate Hirshfeld Surface:
-
Map Properties onto the Surface:
-
In the "Surface Properties" panel, you can select various properties to map onto the generated surface.
-
Select "dnorm" to visualize close contacts. The color scale typically ranges from blue (long contacts) to white (van der Waals separation) to red (short contacts).[6]
-
Explore other properties like "Shape Index" and "Curvedness" to analyze the surface topography.
-
-
Generate 2D Fingerprint Plots:
-
With the Hirshfeld surface selected, click on the "2D Fingerprint" button.
-
This will generate a plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface).
-
The overall fingerprint plot can be decomposed into contributions from specific atom···atom contacts (e.g., H···H, O···H, C···H), providing a quantitative percentage of each interaction type.[15]
-
-
Comparative Analysis:
-
Repeat steps 1-4 for different pyran-2,4-dione derivatives.
-
Compare the Hirshfeld surfaces, the distribution of red spots on the dnorm surfaces, and the decomposed fingerprint plots to identify similarities and differences in their intermolecular interaction patterns.
-
Tabulate the percentage contributions of the dominant interactions for a clear, quantitative comparison.
-
The Logical Framework of Supramolecular Interactions
The interplay of various non-covalent interactions dictates the final crystal packing of pyran-2,4-dione derivatives. Understanding this hierarchy is crucial for crystal engineering and predicting material properties.
Caption: Logical relationship of intermolecular forces in pyran-2,4-dione crystals.
Conclusion and Future Outlook
Hirshfeld surface analysis provides an indispensable framework for the qualitative and quantitative exploration of intermolecular interactions in the solid state. For pyran-2,4-dione derivatives, this methodology has proven to be instrumental in elucidating the subtle interplay of hydrogen bonds, van der Waals forces, and other non-covalent contacts that govern their supramolecular assembly. By enabling a direct comparison of the interaction profiles of different derivatives, this approach offers invaluable insights for medicinal chemists and materials scientists. The ability to correlate specific interaction patterns with observed physicochemical properties paves the way for the rational design of pyran-2,4-dione-based compounds with tailored characteristics, ultimately accelerating the development of new therapeutics and functional materials. Future studies leveraging Hirshfeld surface analysis in conjunction with advanced computational techniques, such as interaction energy calculations, will further refine our understanding and predictive capabilities in the fascinating realm of crystal engineering.[13][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. crystalexplorer.net [crystalexplorer.net]
- 4. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 6. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sciprofiles.com [sciprofiles.com]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4,4-dimethyl-2,3,4,5-tetra-hydro-1 H-1,5-benzodiazepin-2-yl-idene)-6-methyl-3,4-di-hydro-2 H-pyran-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure, Hirshfeld surface analysis and inter-action energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxo-pyran-3-yl-idene)-2,3,4,5-tetra-hydro-1 H-1,5-benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. crystalexplorer.net [crystalexplorer.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Study of Pyran Derivatives as Emerging Antimicrobial Agents
In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical scaffolds that can be developed into effective therapeutic agents. Among the myriad of heterocyclic compounds, pyran derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of various pyran derivatives, evaluating their performance against established antimicrobial drugs, and offers insights into their structure-activity relationships. The content herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
Introduction to Pyran Derivatives: A Versatile Scaffold
The pyran ring, a six-membered heterocyclic compound containing one oxygen atom, is a core structure in numerous natural products and synthetic compounds with significant pharmacological value.[4] Derivatives of pyran, particularly 4H-pyran and its fused analogues, have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial properties.[1][2][5][6] The synthetic accessibility of these compounds, often through one-pot multi-component reactions, further enhances their appeal as a scaffold for drug discovery.[1][4][7]
This guide will delve into a comparative analysis of specific pyran derivatives, highlighting their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. We will examine experimental data, primarily Minimum Inhibitory Concentration (MIC) values, to objectively assess their potential as antimicrobial agents in comparison to conventional antibiotics.
Comparative Antimicrobial Performance
To illustrate the antimicrobial potential of pyran derivatives, we will compare the in vitro activity of several recently synthesized compounds against that of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Ampicillin, a beta-lactam antibiotic.
Data Summary: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound/Drug | Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Pyran Derivative 1 (4g) | 4H-Pyran | < IC50 vs Ampicillin | < IC50 vs Ampicillin | - | - | - | [5][6] |
| Pyran Derivative 2 (4j) | 4H-Pyran | < IC50 vs Ampicillin | < IC50 vs Ampicillin | - | - | - | [5][6] |
| Pyran Derivative 3 (4l) | Fused Spiro-4H-Pyran | 125 | - | 125 | - | - | [8] |
| Pyran Derivative 4 (5d) | Spiro-4H-Pyran | 32 (clinical isolate) | - | ≥512 | ≥512 | - | [7][9] |
| Ciprofloxacin | Fluoroquinolone | 0.5 - 2 | 0.25 - 1 | 0.015 - 1 | 0.25 - 4 | Not Active | [10] |
| Ampicillin | Beta-lactam | 0.25 - 8 | 0.06 - 0.5 | 2 - 8 | >128 | Not Active | [10] |
Analysis of Performance:
The presented data highlights the promising, albeit varied, antimicrobial activity of pyran derivatives.
-
4H-Pyran Derivatives (4g and 4j): These compounds demonstrated notable potency against Gram-positive bacteria, with IC50 values lower than the standard antibiotic Ampicillin.[5][6] This suggests a potential mechanism of action that is particularly effective against this class of bacteria.
-
Fused Spiro-4H-Pyran Derivative (4l): This derivative exhibited broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria with an MIC of 125 µg/mL.[8] Interestingly, this compound was also reported to have a synergistic effect when combined with Ciprofloxacin, indicating a potential role in overcoming resistance mechanisms.[8]
-
Spiro-4H-Pyran Derivative (5d): This compound showed significant activity against a clinical isolate of S. aureus with an MIC of 32 µg/mL.[7][9] However, its efficacy against Gram-negative bacteria was limited.
In comparison to Ciprofloxacin and Ampicillin, the currently presented pyran derivatives generally exhibit higher MIC values. However, their novel chemical structures offer a critical advantage: the potential to circumvent existing resistance mechanisms that plague conventional antibiotics. Further optimization of these pyran scaffolds could lead to derivatives with enhanced potency and a broader spectrum of activity.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyran derivatives is intricately linked to the nature and position of substituents on the pyran ring. Analysis of various studies reveals several key SAR trends:
-
Electron-withdrawing and Donating Groups: The presence of different substituents on the aromatic rings attached to the pyran core significantly influences activity. For instance, some studies have shown that electron-withdrawing groups can enhance antibacterial activity.
-
Fused Ring Systems: The fusion of the pyran ring with other heterocyclic systems, such as pyrazole or chromene, can modulate the antimicrobial spectrum and potency.[11] For example, pyrano[2,3-c]pyrazole derivatives have shown interesting biological activities.[5]
-
Spirocyclic Systems: The introduction of a spirocyclic center in the pyran scaffold has yielded compounds with notable antibacterial effects, particularly against Gram-positive bacteria.[7][8][9]
The following diagram illustrates the general scaffold of a 4H-pyran derivative and highlights key positions where modifications can influence antimicrobial activity.
Caption: General structure of 4H-pyran and key substitution points.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The pyran derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Pyran derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The studies reviewed in this guide demonstrate their potential to inhibit the growth of clinically relevant bacteria, including drug-resistant strains. While the potency of the current generation of pyran derivatives may not consistently surpass that of established antibiotics, their unique chemical structures offer a valuable starting point for medicinal chemistry efforts.
Future research should focus on:
-
Lead Optimization: Systematic modification of the pyran core to enhance potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds to understand their antimicrobial effects and potential for resistance development.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising derivatives in animal models of infection to assess their therapeutic potential and safety profiles.
The continued exploration of pyran chemistry holds significant promise for the discovery of next-generation antimicrobial drugs that can effectively combat the growing threat of antibiotic resistance.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Anti-Proliferative Effects in Gliobastoma Cell Lines
Glioblastoma (GBM) stands as the most aggressive primary brain tumor, with a median survival that remains distressingly short despite multimodal therapeutic strategies.[1][2] A hallmark of GBM is its relentless cellular proliferation, making the robust preclinical validation of anti-proliferative agents a critical step in the drug development pipeline. This guide offers an in-depth comparison of methodologies, detailed protocols, and expert insights to empower researchers, scientists, and drug development professionals in generating high-fidelity, reproducible data.
Selecting the Appropriate Glioblastoma Model: A Foundational Decision
The choice of cell line is a pivotal determinant of experimental relevance and translatability. Commercially available GBM cell lines offer convenience and reproducibility, while patient-derived cultures provide higher biological fidelity. A summary of commonly used lines is presented below.
| Cell Line | Key Characteristics | Advantages | Disadvantages |
| U-87 MG | Derived from a malignant glioma; exhibits astrocytic morphology.[3] | Well-characterized, extensively used in GBM research, and relatively easy to culture.[3] | Long-term passaging may have led to genetic drift from the original tumor. |
| U-251 MG | Known for its aggressive growth and infiltrative behavior in xenograft models. | High proliferation rate makes it suitable for high-throughput screening. | May not fully represent the heterogeneity of primary GBM. |
| T98G | Exhibits resistance to certain chemotherapeutic agents, such as temozolomide.[4] | Useful for studying mechanisms of drug resistance.[4] | Slower growth rate compared to other common GBM lines. |
| Patient-Derived Primary Cultures | Closely recapitulate the genomic and phenotypic landscape of the parental tumor.[2] | High clinical relevance and preservation of tumor heterogeneity.[2] | Technically demanding to establish and maintain, with inherent patient-to-patient variability. |
Core Methodologies for Assessing Anti-Proliferative Effects: A Comparative Overview
A diverse array of assays is available to quantify cell proliferation, each operating on different principles. The selection of an appropriate assay should be guided by the specific scientific question, the anticipated mechanism of the therapeutic agent, and available resources.
Metabolic Assays: A High-Throughput Surrogate for Viability
Metabolic assays are workhorses in drug screening due to their simplicity and scalability. These assays measure metabolic activity, which generally correlates with the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is predicated on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6][7] The quantity of formazan, measured spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[5][6]
-
Mechanism of Action:
Caption: The MTT assay relies on the enzymatic conversion of MTT to formazan by viable cells.
-
Direct Cell Counting: The Gold Standard for Enumeration
Directly enumerating cells provides the most unambiguous measure of proliferation. This can be performed manually with a hemocytometer or through automated cell counters.
-
Trypan Blue Exclusion Assay : This vital stain-based method differentiates between viable and non-viable cells.[8] Trypan blue is excluded by cells with intact membranes (viable) but penetrates the compromised membranes of dead cells, staining them blue.[8][9][10][11]
-
Experimental Workflow:
Caption: Workflow for direct cell counting using the Trypan Blue exclusion method.
-
Real-Time, Label-Free Cell Analysis: Capturing Dynamic Responses
Real-time cell analysis (RTCA) systems offer a non-invasive, label-free approach to continuously monitor cell proliferation.[12][13] These platforms measure changes in electrical impedance as cells attach and proliferate on microelectrodes embedded in the culture plate, providing a kinetic readout of cell behavior.[13][14]
Detailed Experimental Protocols
Protocol 1: MTT Assay for Anti-Proliferative Effects
-
Cell Seeding : Plate glioblastoma cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound. Aspirate the medium and add 100 µL of fresh medium containing the desired compound concentrations. Include appropriate vehicle controls.
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15]
-
Formazan Crystal Formation : Incubate for 2-4 hours at 37°C.[6]
-
Solubilization : Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 2: Direct Cell Counting with Trypan Blue
-
Cell Seeding and Treatment : Follow steps 1-3 of the MTT protocol, using a larger vessel (e.g., 24-well or 6-well plate) to ensure a sufficient number of cells for counting.
-
Cell Harvesting : Following treatment, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Cell Suspension : Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Staining : Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[8]
-
Hemocytometer Loading : Carefully introduce 10 µL of the stained cell suspension into the chamber of a hemocytometer.
-
Cell Counting : Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the designated squares of the hemocytometer grid.
-
Calculation :
-
Cells per mL = Average count per large square x Dilution factor x 10^4
-
Total Cells = Cells per mL x Total volume of cell suspension
-
% Viability = (Number of viable cells / Total number of cells) x 100 [9]
-
Data Interpretation and Best Practices
-
IC50 Determination : The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), derived from a dose-response curve.
-
Controls are Non-Negotiable : Rigorous experimentation mandates the inclusion of untreated controls, vehicle-only controls, and a positive control with a known anti-proliferative effect.
-
Assay Validation is Key : It is imperative to validate the chosen assay for each specific cell line and experimental setup to ensure a linear relationship between cell number and the measured signal.
-
Consider the Mechanism : The choice of assay should be informed by the anticipated mechanism of action of the compound. For instance, a cytostatic agent may show a more pronounced effect in a direct cell counting assay over a longer time course compared to a short-term metabolic assay.
Conclusion
The validation of anti-proliferative effects in glioblastoma cell lines is a cornerstone of preclinical oncology research. A judicious selection of cell models, coupled with the appropriate assay methodology and stringent experimental design, is paramount for generating robust and translatable data. By adhering to the principles and protocols outlined in this guide, researchers can enhance the quality and impact of their findings, ultimately contributing to the development of more effective therapies for this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. The Human Glioblastoma Cell Culture Resource: Validated Cell Models Representing All Molecular Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 12. Dynamic assessment of cell viability, proliferation and migration using real time cell analyzer system (RTCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Structure-Activity Relationship of Pyran-Based Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the pyran scaffold represents a privileged structure in medicinal chemistry. This six-membered oxygen-containing heterocycle is a cornerstone in a vast array of natural products and synthetic molecules, exhibiting a remarkable breadth of biological activities.[1][2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various pyran-based compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers in the rational design of novel and potent pyran-based therapeutics.
The Architectural Diversity of the Pyran Scaffold: A Foundation for Varied Bioactivity
The pyran ring exists in two primary isomeric forms, 2H-pyran and 4H-pyran, distinguished by the position of the saturated carbon atom.[4] This seemingly subtle difference, along with the potential for fusion with other ring systems (e.g., benzopyrans, pyranopyrazoles), creates a rich tapestry of molecular architectures with distinct electronic and steric properties.[2][5] This structural diversity is the primary driver behind the wide spectrum of biological activities observed in this class of compounds.[3]
A comparative analysis of pyran and the structurally similar five-membered furan ring reveals that the larger ring size of pyran often imparts greater stability to its derivatives.[6] While furan's electron-rich nature can make it more reactive in certain synthetic reactions, the stability of the pyran ring is often a desirable trait in the development of therapeutic agents.[6]
Comparative Analysis of Biological Activities: A Data-Driven Approach
The therapeutic potential of pyran-based compounds is best understood through a comparative analysis of their biological activities, supported by quantitative experimental data. The following sections explore the anticancer, anti-inflammatory, and antimicrobial properties of various pyran derivatives.
Anticancer Activity: Targeting Cell Proliferation and Survival
Pyran derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines.[7] The antiproliferative effects are often quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cancer cell growth.
Table 1: Comparative Anticancer Activity (IC50) of Representative Pyran-Based Compounds
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 4H-Pyran Derivative (4d) | HCT-116 (Colorectal Carcinoma) | 75.1 | [1][5] |
| 4H-Pyran Derivative (4k) | HCT-116 (Colorectal Carcinoma) | 85.88 | [1][5] |
| Fused Pyran Derivative (6e) | MCF7 (Breast Adenocarcinoma) | 12.46 ± 2.72 | [4] |
| Fused Pyran Derivative (14b) | A549 (Lung Adenocarcinoma) | 0.23 ± 0.12 | [4] |
| Fused Pyran Derivative (8c) | HCT116 (Colorectal Carcinoma) | 7.58 ± 1.01 | [4] |
| Phomapyrone A | HL-60 (Human Promyelocytic Leukemia) | 31.02 | [1] |
| Phomapyrone B | HL-60 (Human Promyelocytic Leukemia) | 34.62 | [1] |
| (+)-phomacumarin A | HL-60 (Human Promyelocytic Leukemia) | 27.90 | [1] |
| Coumarin Analogue (3d) | Breast Cancer Cell Line | 0.018 | [1] |
Causality Behind Experimental Observations:
The anticancer activity of many pyran-based compounds stems from their ability to interfere with critical cellular processes. A key molecular target for a number of pyran derivatives is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[6][8] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis (programmed cell death).[6] The structural features of the pyran scaffold, including the nature and position of substituents, play a critical role in determining the potency and selectivity of CDK2 inhibition.
For instance, molecular docking studies have shown that certain 4H-pyran derivatives can effectively bind to the ATP-binding pocket of CDK2, preventing its phosphorylation activity and halting cell cycle progression.[8] The presence of specific functional groups, such as amino and cyano moieties, often enhances the binding affinity and, consequently, the anticancer efficacy.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and pyran-based compounds have emerged as promising candidates for the development of novel anti-inflammatory agents.[3] Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[9][10]
Table 2: Comparative Anti-inflammatory Activity of Pyran-Based Compounds
| Compound/Derivative Class | Molecular Target | Activity Metric | Value | Reference(s) |
| Pyranocoumarin Derivative | COX-2 | IC50 | ≤ 10 µM | [11] |
| Pyranocoumarin (Compound 5a) | COX-2 | Selectivity Index (SI) | 152 | [11] |
| Pyrazole-Pyridazine Hybrid (5f) | COX-2 | IC50 | 1.50 µM | [2] |
| Pyrazole-Pyridazine Hybrid (6f) | COX-2 | IC50 | 1.15 µM | [2] |
Causality Behind Experimental Observations:
The anti-inflammatory effects of pyranocoumarins and other fused pyran systems are often attributed to their ability to selectively inhibit the COX-2 enzyme.[11] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Molecular docking studies have revealed that the pyranocoumarin scaffold can fit snugly into the active site of COX-2, forming key interactions with amino acid residues that are crucial for its catalytic activity.[9] The nature and position of substituents on the pyranocoumarin core can significantly influence the binding affinity and selectivity for COX-2.
Furthermore, some pyran derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6).[12] This broader anti-inflammatory profile makes them attractive candidates for the treatment of complex inflammatory diseases.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyran-based compounds have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC) of Representative Pyran-Based Compounds
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Spiro-4H-pyran (5a) | S. aureus | Not specified (best) | [4] |
| Spiro-4H-pyran (5b) | S. aureus | Not specified (best) | [4] |
| Spiro-4H-pyran (5f) | S. aureus | Not specified (best) | [4] |
| Spiro-4H-pyran (5g) | S. aureus | Not specified (best) | [4] |
| Spiro-4H-pyran (5i) | S. aureus | Not specified (best) | [4] |
Causality Behind Experimental Observations:
The antimicrobial mechanism of pyran derivatives is often multifaceted and can involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific structural features of the pyran scaffold and its substituents determine the primary mode of action and the spectrum of activity. For example, the lipophilicity of the molecule can influence its ability to penetrate the bacterial cell wall.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The reproducibility and validation of experimental findings are paramount in scientific research. This section provides detailed, step-by-step methodologies for the synthesis of a representative pyran derivative and for a common biological evaluation assay.
Protocol 1: One-Pot Synthesis of a Functionalized 2H-Pyran-2-one
This protocol describes a one-pot, three-component reaction for the synthesis of 3-benzoylamino-2H-pyran-2-one derivatives, a versatile building block for further chemical modifications.[13]
Materials:
-
Appropriate alkanone (e.g., cycloheptanone)
-
N,N-dimethylformamide dimethyl acetal (DMFDMA)
-
Hippuric acid
-
Acetic anhydride
-
Pyridine
-
Triethylamine
Procedure:
-
Reflux a mixture of the alkanone and a twofold excess of DMFDMA for 16 hours.
-
After cooling, add an equimolar amount of hippuric acid (relative to the starting alkanone) and acetic anhydride.
-
Heat the reaction mixture at 90°C for 4 hours.
-
Evaporate the volatile components under reduced pressure.
-
Treat the resulting residue with a mixture of pyridine and triethylamine and reflux for 9 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from an appropriate solvent to afford the pure 3-benzoylamino-2H-pyran-2-one derivative.[13]
Protocol 2: MTT Assay for Assessing Anticancer Cytotoxicity
The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test compound (pyran derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Visualization of Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of a key signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by a pyran-based compound.
Caption: A typical experimental workflow for the discovery and optimization of bioactive pyran-based compounds.
Conclusion and Future Directions
The pyran scaffold is undeniably a versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns and ring fusion in dictating the biological activity of these compounds. While significant progress has been made in understanding the anticancer, anti-inflammatory, and antimicrobial potential of pyran derivatives, several avenues for future research remain.
Direct, head-to-head comparative studies of different pyran scaffolds under standardized assay conditions are needed to provide a clearer picture of their relative merits. Furthermore, the exploration of a wider range of molecular targets will undoubtedly uncover new therapeutic opportunities for this remarkable class of heterocyclic compounds. As synthetic methodologies continue to evolve, the ability to generate diverse libraries of pyran derivatives for high-throughput screening will accelerate the discovery of the next generation of pyran-based drugs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. A review on chemical and pharmacological interest of morpholine and pyrans derivatives [fcr.ilam.ac.ir]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Synthetic Efficiency of Heterocyclic Synthesis Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with over half of all known organic compounds belonging to this class.[1][2] Their prevalence in pharmaceuticals, natural products, and agrochemicals makes the development of efficient and sustainable synthetic routes a paramount objective.[1][3] This guide provides an in-depth comparison of classical and modern methods for heterocyclic synthesis, focusing on the critical lens of synthetic efficiency. As Senior Application Scientists, our goal is not merely to follow protocols but to understand the underlying principles that govern reaction outcomes, enabling us to select and optimize pathways for maximum efficacy and minimal waste.
Part 1: Defining and Measuring Synthetic Efficiency
True synthetic efficiency extends beyond the traditional metric of chemical yield. A high-yielding reaction can still be remarkably inefficient if it generates substantial waste. Modern green chemistry provides a more holistic toolkit for evaluation.[4][5]
Key Efficiency Metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[6][7] An addition reaction, where A + B → C, has a 100% atom economy, representing the ideal.[7][8][9]
-
Environmental Factor (E-Factor): A practical metric that quantifies waste generation, calculated as the total mass of waste divided by the mass of the product.[10][11] Lower E-Factors are better. The pharmaceutical industry has historically high E-Factors (25-100+), highlighting the urgent need for greener processes.[10][12]
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[13][14][15][16] It provides a complete picture of the process's mass efficiency.
These metrics provide a quantitative framework for comparing the disparate synthetic methodologies discussed below.
Caption: Workflow for evaluating and selecting a synthetic method based on key efficiency metrics.
Part 2: Classical Methods - The Foundation of Heterocyclic Chemistry
Many "name reactions" developed over a century ago remain staples in synthesis due to their reliability and simplicity. However, they often suffer from harsh reaction conditions and poor atom economy.
The Paal-Knorr Synthesis (Pyrroles, Furans, Thiophenes)
Developed in 1884, the Paal-Knorr synthesis is a robust method for creating five-membered heterocycles from 1,4-dicarbonyl compounds.[17][18]
-
Pyrrole Synthesis: A 1,4-dicarbonyl reacts with a primary amine or ammonia, typically under acidic conditions.[17][18]
-
Furan Synthesis: Requires acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl.[18][19][20]
Causality in Mechanism: The reaction's success hinges on two key transformations. First, the nucleophilic attack of the heteroatom source (e.g., the amine's nitrogen) on a carbonyl carbon. Second, an intramolecular cyclization onto the second carbonyl, followed by dehydration to form the stable aromatic ring. The acid catalyst is crucial as it protonates a carbonyl group, rendering it more electrophilic and susceptible to attack.[18]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
-
Setup: To a round-bottom flask, add hexane-2,5-dione (1.0 eq) and p-anisidine (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). The acid is chosen for its effectiveness in protonating the carbonyl and its solid, easy-to-handle nature.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The elevated temperature is necessary to overcome the activation energy of the rate-determining cyclization step.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography, to yield the desired pyrrole.
Efficiency Analysis:
-
Yield: Generally high (often >80%).
-
Atom Economy: This is a condensation reaction, eliminating two molecules of water. The AE is therefore less than 100% but still reasonably high.
-
Drawbacks: The primary limitation is the availability of the starting 1,4-dicarbonyl compounds.[19] The reaction can also require prolonged heating and acidic conditions, which may not be suitable for sensitive substrates.[19]
Part 3: Modern Methods - Advancing Efficiency and Scope
Contemporary synthetic strategies prioritize efficiency, mild conditions, and molecular diversity.[1][3] These methods often exhibit superior atom economy and operational simplicity compared to their classical counterparts.
Multicomponent Reactions (MCRs): The Ugi Reaction
MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[21] This approach is inherently efficient, reducing steps, purification, and waste. The Ugi four-component reaction (U-4CR), discovered in 1959, is a cornerstone of MCR chemistry.[22] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[23][24]
Mechanism & Versatility: The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide to form a key nitrilium intermediate.[21] This reactive species is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product. The true power of the Ugi reaction in heterocyclic synthesis lies in post-Ugi transformations.[23][24] By choosing bifunctional starting materials, the linear Ugi adduct can be designed to undergo a subsequent intramolecular cyclization, providing rapid access to complex heterocyclic scaffolds.[22][23]
Caption: The Ugi multicomponent reaction workflow for diversity-oriented heterocyclic synthesis.
Efficiency Analysis:
-
Atom Economy: Exceptionally high, as the only byproduct in the initial condensation is a single molecule of water.
-
Step Economy: MCRs dramatically shorten synthetic sequences, saving time, solvents, and energy.[25]
-
Diversity: The modular nature of the Ugi reaction allows for the rapid generation of large compound libraries from readily available starting materials, which is invaluable in drug discovery.[21][25]
Transition-Metal Catalysis: The Sonogashira Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for synthesizing alkyne-functionalized heterocycles or for constructing the heterocyclic ring itself.[26][27]
Experimental Protocol: Synthesis of 2-(Phenylethynyl)pyridine
-
Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromopyridine (1.0 eq), phenylacetylene (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.01-0.03 eq), and a copper(I) co-catalyst like CuI (0.02-0.06 eq). The inert atmosphere is critical because the Pd(0) active species is oxygen-sensitive.
-
Solvent/Base: Dissolve the components in a suitable solvent, typically an amine like triethylamine or diisopropylamine, which also serves as the base.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. Purification is achieved via column chromatography.
Efficiency Analysis:
-
Scope & Tolerance: The reaction is highly versatile and tolerates a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules.[27][28]
-
Conditions: Modern protocols often allow the reaction to proceed under mild, even aqueous, conditions.[27][29] Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts.[27]
-
Drawbacks: The cost of the palladium catalyst can be a concern, although catalyst loadings are typically low. The removal of metal residues from the final product is a critical consideration, especially in pharmaceutical applications.
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by K.B. Sharpless, "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[30] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[31][32][33]
Causality and Efficiency: This reaction is a prime example of high efficiency. It is an addition reaction with 100% atom economy. The reaction is often quantitative, requires no protection for most functional groups, and can be run in benign solvents like water. Its bio-orthogonality has made it a powerful tool for bioconjugation and drug discovery.[33] The copper catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed thermal cycloaddition, enabling it to proceed rapidly at room temperature.[30]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis.[34][35] It uses light as a renewable energy source to drive chemical reactions under exceptionally mild conditions.[36] This approach can generate reactive radical intermediates that enable unique bond formations for heterocyclic synthesis, often with high efficiency and selectivity.[34][37] The mild conditions preserve sensitive functional groups and can reduce the need for protecting group strategies.[34]
Part 4: Comparative Analysis and Data Summary
To make an informed decision, a direct comparison of these methods against key performance indicators is essential.
| Method | Typical Yield | Atom Economy | Conditions | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | High (70-95%) | Moderate-Good | Often requires heat, acid catalyst | Simple, reliable, high yields | Limited precursor availability, harsh conditions |
| Hantzsch Pyridine Synthesis | Good (60-80%) | Moderate | Often requires heat, multi-step | Builds complex pyridines from simple precursors | Moderate atom economy, can have side products |
| Ugi MCR | Good-Excellent (70-95%) | Excellent | Mild, room temp, one-pot | High step & atom economy, diversity-oriented | Isocyanides can be toxic/unpleasant |
| Sonogashira Coupling | Good-Excellent (75-98%) | Moderate | Mild, often room temp | Excellent functional group tolerance, broad scope | Requires metal catalyst, potential metal contamination |
| CuAAC (Click Chemistry) | Excellent (>95%) | 100% (Ideal) | Mild, room temp, often aqueous | Extremely reliable, high yield, bio-orthogonal | Limited to triazole synthesis, requires azides/alkynes |
| Photoredox Catalysis | Good-Excellent (60-95%) | Varies | Very mild (visible light, room temp) | Access to unique reactivity, green energy source | Can require specific photocatalysts, quantum yield can be low |
Conclusion and Future Outlook
The choice of a synthetic method is a multi-faceted decision that balances yield, cost, sustainability, and the specific requirements of the target molecule.
-
Classical methods like the Paal-Knorr synthesis remain valuable for their simplicity and reliability when suitable precursors are available and the substrate can tolerate the conditions.
-
Modern methods offer unparalleled advantages in efficiency and scope. Multicomponent reactions are ideal for generating libraries and building molecular complexity rapidly. Transition-metal catalysis provides a surgical tool for C-C and C-heteroatom bond formation with exceptional functional group tolerance. Click chemistry offers near-perfect reliability and efficiency for specific transformations. Finally, photoredox catalysis opens new frontiers in sustainable synthesis by harnessing the power of light.[3]
For the modern researcher, a deep understanding of both classical and contemporary techniques is essential. The future of heterocyclic synthesis will undoubtedly involve the increased adoption of flow chemistry, biocatalysis, and machine learning to design even more efficient, sustainable, and innovative pathways to the molecules that shape our world.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Atom Economy | Formula & Examples - Video | Study.com [study.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. definition of atom economy examples explained how to do atom economy calculations formula theoretical amount of useful product gcse chemistry igcse KS4 science A level GCE AS A2 practice O Level questions exercises [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 14. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 21. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
- 23. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Click Chemistry [organic-chemistry.org]
- 31. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 32. Click chemistry approach to N-heterocycles - American Chemical Society [acs.digitellinc.com]
- 33. Click chemistry - Wikipedia [en.wikipedia.org]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Recent Advances on Metal-Free, Visible-Light- Induced Catalysis for Assembling Nitrogen- and Oxygen-Based Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity of Known Anticancer Agents
Introduction
In the landscape of anticancer drug discovery, the evaluation of a compound's cytotoxic potential is a foundational step.[1][2] Cytotoxicity assays are pivotal in determining the ability of a substance to inhibit cell growth or induce cell death, providing a first look at the therapeutic promise of a novel agent.[1][2] This guide offers a comprehensive comparison of the cytotoxic profiles of three widely-used anticancer drugs—doxorubicin, cisplatin, and paclitaxel—across a panel of representative cancer cell lines. By detailing the underlying mechanisms of these drugs and the methodologies used to assess their efficacy, we aim to provide researchers, scientists, and drug development professionals with a robust framework for their own comparative studies.
The selection of appropriate in vitro assays is critical for elucidating the specific mechanisms of cell death induced by a compound.[3] While simple viability assays provide a broad measure of cytotoxicity, a deeper understanding requires a multi-assay approach to differentiate between apoptosis, necrosis, and other forms of cell death.[4][5] This guide will delve into the principles and protocols of key cytotoxicity assays, offering insights into their strengths and limitations in the context of anticancer drug screening.
Mechanisms of Action of Standard Anticancer Agents
Understanding the molecular mechanisms by which established anticancer drugs exert their cytotoxic effects is crucial for contextualizing the performance of novel compounds. Doxorubicin, cisplatin, and paclitaxel represent three distinct classes of chemotherapeutic agents with well-characterized modes of action.[6]
Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor
Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA, thereby obstructing the synthesis of macromolecules and inhibiting the progression of topoisomerase II.[][8][9] This action stabilizes the topoisomerase II complex after it has cleaved the DNA chain for replication, preventing the re-ligation of the DNA double helix and halting the replication process.[8][9] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing damage to cellular membranes, DNA, and proteins.[10][11]
Cisplatin: The DNA Cross-Linking Agent
Cisplatin exerts its anticancer effects by forming covalent bonds with the purine bases in DNA, leading to intra-strand and inter-strand crosslinks.[12][13] These adducts distort the DNA double helix, which in turn interferes with DNA repair mechanisms, blocks cell division, and ultimately induces apoptosis.[13][14] The cytotoxic activity of cisplatin is particularly effective against rapidly dividing cells.[12]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, has a unique mechanism of action that involves the stabilization of microtubules.[15][16][17] By binding to the beta-tubulin subunit, paclitaxel promotes the assembly of microtubules from tubulin dimers and prevents their disassembly.[15][] This leads to the formation of non-functional microtubule bundles, disrupts mitotic spindle assembly, and blocks the progression of mitosis, ultimately triggering apoptosis.[15][16][19]
Comparative Cytotoxicity Data
The cytotoxic efficacy of an anticancer agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the reported IC50 values for doxorubicin, cisplatin, and paclitaxel in three commonly used cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
| Anticancer Agent | Cell Line | Reported IC50 Range (µM) |
| Doxorubicin | HeLa | 0.01 - 0.5 |
| MCF-7 | 0.02 - 1.0 | |
| A549 | 0.05 - 2.0 | |
| Cisplatin | HeLa | 1.0 - 10.0 |
| MCF-7 | 2.0 - 20.0 | |
| A549 | 5.0 - 50.0 | |
| Paclitaxel | HeLa | 0.001 - 0.1 |
| MCF-7 | 0.001 - 0.05 | |
| A549 | 0.005 - 0.2 |
Note: The IC50 values presented are aggregated from various literature sources and should be considered as a general reference. Experimental determination under standardized conditions is recommended for direct comparison.
Key Experimental Protocols for Assessing Cytotoxicity
A thorough evaluation of a compound's cytotoxic effects involves a combination of assays that measure different aspects of cell health and death. The following protocols for MTT, LDH, and apoptosis assays provide a robust framework for such an assessment.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity testing of anticancer agents.
MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[20][21] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20][22][23] The amount of formazan produced is proportional to the number of viable cells.[21]
Protocol:
-
Prepare cells and test compounds in a 96-well plate.[24]
-
Incubate the cells for the desired period of exposure to the compound.[24]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]
-
Incubate the plate for 1 to 4 hours at 37°C.[24]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Mix thoroughly to ensure complete solubilization.[24]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[25] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable marker for cytotoxicity.[25][26]
Protocol:
-
Seed cells in a 96-well plate and treat them with the test compound. Include appropriate controls (e.g., untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.[27]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[28]
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs induce cell death.[29][30][31] Assays that specifically measure markers of apoptosis can provide valuable insights into a compound's mechanism of action.[29][32]
Caspase Activation Pathways
Caspases are a family of proteases that play a central role in the execution of apoptosis.[33][34] They are present as inactive pro-enzymes that are activated in a cascade upon receiving an apoptotic signal.[35] The two major pathways of caspase activation are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[36][37]
Caption: The major caspase activation pathways in apoptosis.
Caspase-Glo® 3/7 Assay Protocol (Example)
This is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Prepare cells and test compounds in a 96-well plate (white-walled for luminescence).
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Conclusion
The comparative analysis of cytotoxicity is a cornerstone of anticancer drug development. By employing a suite of well-validated in vitro assays, researchers can gain a comprehensive understanding of a novel compound's potency and mechanism of action relative to established anticancer agents. This guide has provided a framework for such a comparison, detailing the mechanisms of doxorubicin, cisplatin, and paclitaxel, and offering standardized protocols for key cytotoxicity assays. A rigorous and multi-faceted approach to cytotoxicity testing is essential for identifying promising new therapeutic candidates and advancing the fight against cancer.
References
- 1. opentrons.com [opentrons.com]
- 2. nebiolab.com [nebiolab.com]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 12. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. droracle.ai [droracle.ai]
- 16. Paclitaxel - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 19. news-medical.net [news-medical.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 26. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 27. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. assaygenie.com [assaygenie.com]
- 29. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 32. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 35. coconote.app [coconote.app]
- 36. annualreviews.org [annualreviews.org]
- 37. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Operational Safety Guide: Handling 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound (CAS RN: 53911-68-5). The information herein is synthesized from established safety principles for related chemical structures to ensure a comprehensive and cautious approach in the absence of a specific, published Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Chemical Profile
This compound is a solid organic compound with a molecular weight of approximately 224.64 g/mol and a chemical formula of C₁₁H₉ClO₃.[1][2][3] It is also known by synonyms such as beta-(4-chlorophenyl)glutaric anhydride or 3-(4-chlorophenyl)glutaric anhydride.[1][4]
-
Anhydride Moiety: Cyclic anhydrides are reactive and potent irritants. They readily react with water, including ambient moisture and moisture on biological tissues (skin, eyes, respiratory tract), to form the corresponding dicarboxylic acids. This reaction can cause significant irritation or chemical burns.
-
Chlorinated Aromatic Group: Chlorinated organic compounds warrant careful handling due to potential persistence and specific toxicological concerns.
-
Solid/Particulate Form: As a solid, the compound poses an inhalation risk if it becomes airborne dust.[1] Inhaled particles can cause respiratory irritation.[5][6]
-
Structural Analogues: Related dihydropyran compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7] Some are also classified as harmful if swallowed.[5][8]
Based on this analysis, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier against exposure. The primary methods for ensuring safety involve controlling the laboratory environment.
-
Primary Engineering Control: All weighing and handling of this solid compound must be conducted within a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Work should never be performed with this compound on an open bench.
-
Designated Area: All work with this substance should be restricted to a designated, clearly marked area to prevent cross-contamination.
-
Access Control: Limit access to the handling area to authorized and trained personnel only.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The appropriate level of PPE depends on the scale of the operation.
PPE Selection Summary
| Protection Type | Routine Handling (Small Scale, <10g) | Large Scale (>10g) or Spill Cleanup |
| Eye / Face | ANSI Z87.1-compliant safety goggles with indirect venting. | Full-face shield worn over safety goggles.[9][10] |
| Hand | Nitrile or Neoprene gloves (double-gloving recommended). | Heavy-duty chemical-resistant gloves (e.g., Butyl or Silver Shield®).[9][11] |
| Body | Flame-retardant laboratory coat. | Chemical-resistant apron or disposable coveralls (e.g., Tychem®).[9][11] |
| Respiratory | Not required if handled exclusively within a fume hood. | Air-purifying respirator (APR) with combination organic vapor/P100 cartridges. |
| Footwear | Closed-toe, chemical-resistant shoes. | Closed-toe, chemical-resistant shoes. |
Detailed PPE Justification
-
Eye and Face Protection: The risk of airborne particles causing severe eye irritation necessitates, at minimum, tightly sealed safety goggles.[10][12] A face shield provides an additional, crucial barrier during operations with a higher risk of splashing or dust generation.[9]
-
Hand Protection: Double-gloving with nitrile gloves provides sufficient protection for incidental contact during small-scale operations. For extended contact or larger quantities, more robust materials like neoprene or butyl rubber are advised.[9][12] Always inspect gloves for signs of degradation or punctures before and during use.
-
Body Protection: A standard lab coat is the minimum requirement. For procedures involving larger quantities, a chemical-resistant apron or disposable coverall prevents saturation of personal clothing and subsequent skin contact.[11]
-
Respiratory Protection: A chemical fume hood is the primary method of respiratory protection. If a situation arises where the compound must be handled outside of a hood (e.g., a large spill), a properly fit-tested respirator is essential to prevent inhalation of irritating dust.[12]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on operational conditions.
Operational Plans: Handling, Storage, and Disposal
Step-by-Step Handling Procedure
-
Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Use a disposable weigh boat or creased, glossy weighing paper to handle the solid. Perform this task in the fume hood, preferably on a draft shield, to minimize turbulence and prevent the solid from becoming airborne.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust. If transferring to a flask containing solvent, add the solid slowly to prevent splashing.
-
Post-Handling: Tightly cap the source container immediately after use. Clean any residual material from the spatula and work surface within the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after exiting the laboratory.[13]
Storage Requirements
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for chemical storage.
-
Segregate from incompatible materials, particularly strong oxidizing agents, strong bases, and water/moisture.[5][13]
Emergency Procedures: Spill and Disposal
Spill Response (Small, Solid Spill < 5g)
-
Alert & Evacuate: Alert personnel in the immediate area. Restrict access.
-
Don PPE: Wear the emergency PPE outlined in the table above, including respiratory protection.
-
Contain: Do NOT use water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.
-
Collect: Carefully sweep the material into a designated chemical waste container. Avoid creating dust. A vacuum cleaner equipped with a HEPA filter may be used if available.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to laboratory management or the Environmental Health & Safety (EHS) department.
Waste Disposal
-
All waste materials, including contaminated PPE, empty containers, and spill cleanup debris, must be collected in a sealed, labeled hazardous waste container.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13] Do not dispose of this chemical down the drain.
References
- 1. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
